Product packaging for D-Methionine sulfoxide(Cat. No.:CAS No. 21056-56-4)

D-Methionine sulfoxide

Cat. No.: B3049566
CAS No.: 21056-56-4
M. Wt: 165.21 g/mol
InChI Key: QEFRNWWLZKMPFJ-CQIZIWTCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-methionine S-oxide is a methionine S-oxide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO3S B3049566 D-Methionine sulfoxide CAS No. 21056-56-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-4-methylsulfinylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S/c1-10(9)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-,10?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFRNWWLZKMPFJ-CQIZIWTCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)CC[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276416
Record name d-methionine sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21056-56-4
Record name d-methionine sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of D-Methionine Sulfoxide Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis of the individual diastereomers of D-methionine sulfoxide (B87167), namely D-methionine-(S)-sulfoxide and D-methionine-(R)-sulfoxide. The controlled synthesis of these enantiomers is crucial for their application in drug development and for studying their distinct roles in biological systems. This document details various synthetic strategies, including chemical oxidation followed by diastereomer separation, enzymatic kinetic resolution, and direct asymmetric synthesis.

Chemical Oxidation and Diastereomer Separation

A common approach to obtaining the individual diastereomers of D-methionine sulfoxide is to first oxidize D-methionine to a racemic mixture of the sulfoxides, followed by a separation step.

Oxidation of D-Methionine

The oxidation of the sulfur atom in D-methionine creates a new chiral center, resulting in a mixture of the (R) and (S) diastereomers. A frequently used method for this oxidation is the reaction with hydrogen peroxide (H₂O₂).[1][2][3][4]

Experimental Protocol: General Oxidation of D-Methionine with Hydrogen Peroxide

A general protocol for the oxidation of a methionine derivative (dabsyl-methionine) to its sulfoxide is as follows[5]:

  • Dissolve the starting methionine compound in a suitable solvent, such as a mixture of Dimethyl Sulfoxide (DMSO) and water.

  • Add an excess of hydrogen peroxide (e.g., 30% H₂O₂) to the solution.

  • Allow the reaction to proceed at room temperature, typically overnight, while protecting it from light.

  • The completion of the oxidation can be monitored by High-Performance Liquid Chromatography (HPLC).

This method typically results in a nearly equimolar mixture of the D-methionine-(R)-sulfoxide and D-methionine-(S)-sulfoxide.

Separation of Diastereomers

Once the racemic mixture is obtained, the individual diastereomers can be separated using chromatographic or crystallization techniques.

A highly efficient method for the separation of methionine sulfoxide diastereomers is supercritical fluid chromatography (SFC).[6][7][8] This technique has been reported to achieve purities exceeding 99%.[6][7][8]

Experimental Protocol: General SFC Separation of Sulfoxide Enantiomers

While a specific protocol for this compound is not detailed in the provided search results, a general approach for the enantiomeric separation of chiral sulfoxides by SFC involves[1]:

  • Column: A chiral stationary phase is essential. Chiralpak AD has been shown to be effective for sulfoxide separations.[1]

  • Mobile Phase: Supercritical CO₂ is used as the main mobile phase, with a polar organic modifier such as an alcohol (e.g., methanol, ethanol, or isopropanol).

  • Conditions: The separation is optimized by adjusting the temperature, backpressure, and the type and concentration of the organic modifier.

A classical method for separating the diastereomers of methionine sulfoxide involves fractional crystallization using a resolving agent, such as picric acid.[1] This method relies on the differential solubility of the diastereomeric picrate (B76445) salts.[1]

Experimental Protocol: Separation of Methionine Sulfoxide Diastereomers by Picric Acid Crystallization [5]

  • Dissolve the racemic mixture of methionine sulfoxide and an equimolar amount of picric acid in hot water.

  • Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric picrate salts.

  • The less soluble salt will precipitate out of the solution and can be collected by filtration.

  • The more soluble salt will remain in the mother liquor.

  • The individual diastereomers of methionine sulfoxide can then be recovered from their respective picrate salts.

This method can be laborious but provides a means of obtaining the pure diastereomers.[9]

Enzymatic Kinetic Resolution

Enzymatic methods offer a high degree of stereoselectivity for the synthesis of methionine sulfoxide enantiomers. Kinetic resolution using methionine sulfoxide reductases (Msr) is a prominent strategy. The MsrA enzyme is stereospecific for the reduction of the (S)-sulfoxide, while MsrB is specific for the (R)-sulfoxide.[1][2][3][4][10]

Kinetic Resolution using MsrA to obtain D-methionine-(R)-sulfoxide

By treating a racemic mixture of this compound with MsrA, the (S)-diastereomer is selectively reduced back to D-methionine, leaving the unreacted (R)-diastereomer in high enantiomeric excess.

Experimental Protocol: Kinetic Resolution of a Racemic Sulfoxide with MsrA [7][11]

  • Enzyme Preparation: Prepare a cell-free extract of E. coli expressing the desired MsrA enzyme.

  • Reaction Mixture: In a buffered solution (e.g., 100 mM potassium phosphate (B84403) buffer, pH 8.0), combine the racemic sulfoxide substrate, the MsrA cell-free extract, and a reducing agent such as dithiothreitol (B142953) (DTT).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with stirring for a set period (e.g., 24 hours).

  • Analysis: Monitor the reaction progress and determine the yield and enantiomeric excess (ee) of the remaining (R)-sulfoxide using chiral HPLC.

This method has been shown to produce the (R)-enantiomer with high ee (up to 99%) and a yield approaching the theoretical maximum of 50%.[11]

Kinetic Resolution using MsrB to obtain D-methionine-(S)-sulfoxide

Similarly, a homolog of MsrB can be used to selectively reduce the (R)-diastereomer from a racemic mixture, thereby enriching the (S)-diastereomer. This approach has been reported to yield (S)-sulfoxides with high enantiomeric excess (92-99%).[8]

Asymmetric Chemical Synthesis

Direct asymmetric oxidation of the sulfide (B99878) to a single sulfoxide enantiomer is a highly desirable strategy. This can be achieved using chiral oxidizing reagents, with chiral oxaziridines, such as those developed by Davis, being prominent examples.[2][10]

Asymmetric Oxidation using Chiral Oxaziridines

Enantiopure oxaziridines can stereoselectively transfer an oxygen atom to the sulfur of methionine. The choice of the oxaziridine (B8769555) enantiomer determines whether the (R)- or (S)-sulfoxide is preferentially formed.[11]

General Principle of Asymmetric Sulfoxidation with Chiral Oxaziridines

The prochiral sulfide (D-methionine) is treated with a stoichiometric amount of a chiral, non-racemic oxaziridine. The steric and electronic properties of the oxaziridine direct the oxygen atom transfer to one of the lone pairs of the sulfur atom, leading to the formation of one sulfoxide enantiomer in excess. While specific protocols for D-methionine are not detailed in the provided search results, the general applicability of Davis' reagents and other chiral oxaziridines for the asymmetric oxidation of sulfides to sulfoxides with high enantioselectivity is well-established.[2][10]

Data Summary

The following tables summarize the quantitative data for the different synthetic and separation methods described.

Table 1: Separation of this compound Diastereomers

MethodPurity/Enantiomeric ExcessReference
Supercritical Fluid Chromatography>99%[6][7][8]
Diastereoselective CrystallizationHigh purity achievable[1][9]

Table 2: Enzymatic Kinetic Resolution of this compound

EnzymeTarget EnantiomerYieldEnantiomeric Excess (ee)Reference
MsrA(R)-sulfoxide~48%>99%[11]
MsrB homologue(S)-sulfoxide~50%92-99%[8]

Visualizations

The following diagrams illustrate the key synthetic pathways and logical relationships discussed in this guide.

Synthesis_Pathways cluster_chem_ox Chemical Oxidation & Separation cluster_enz_res Enzymatic Kinetic Resolution cluster_asym_syn Asymmetric Synthesis D-Methionine D-Methionine Racemic D-Met-(R,S)-SO Racemic Mixture D-Met-(R,S)-SO D-Methionine->Racemic D-Met-(R,S)-SO H₂O₂ Separation Separation (SFC or Crystallization) Racemic D-Met-(R,S)-SO->Separation D-Met-(R)-SO_sep D-Met-(R)-SO Separation->D-Met-(R)-SO_sep D-Met-(S)-SO_sep D-Met-(S)-SO Separation->D-Met-(S)-SO_sep Racemic D-Met-(R,S)-SO_enz Racemic Mixture D-Met-(R,S)-SO MsrA_res MsrA Racemic D-Met-(R,S)-SO_enz->MsrA_res D-Met-(R)-SO_enz D-Met-(R)-SO (>99% ee) MsrA_res->D-Met-(R)-SO_enz Enriched D-Methionine_red D-Methionine MsrA_res->D-Methionine_red Reduced D-Methionine_asym D-Methionine Chiral_Oxaziridine Chiral Oxaziridine D-Methionine_asym->Chiral_Oxaziridine D-Met-(S)-SO_asym D-Met-(S)-SO Chiral_Oxaziridine->D-Met-(S)-SO_asym e.g., (S)-Oxaziridine D-Met-(R)-SO_asym D-Met-(R)-SO Chiral_Oxaziridine->D-Met-(R)-SO_asym e.g., (R)-Oxaziridine

Caption: Overview of synthetic strategies for this compound enantiomers.

Enzymatic_Resolution_Detail Racemic_Mixture Racemic D-Met-(R,S)-SO MsrA_Enzyme MsrA Enzyme (S-specific) Racemic_Mixture->MsrA_Enzyme MsrB_Enzyme MsrB Enzyme (R-specific) Racemic_Mixture->MsrB_Enzyme D-Met-R-SO Enriched D-Met-(R)-SO MsrA_Enzyme->D-Met-R-SO D-Methionine_from_S D-Methionine MsrA_Enzyme->D-Methionine_from_S Reduces (S)-form D-Met-S-SO Enriched D-Met-(S)-SO MsrB_Enzyme->D-Met-S-SO D-Methionine_from_R D-Methionine MsrB_Enzyme->D-Methionine_from_R Reduces (R)-form

Caption: Stereospecificity of MsrA and MsrB in kinetic resolution.

References

Unveiling the Enigmatic Chemistry of D-Methionine Sulfoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, delving into the core chemical properties of D-methionine sulfoxide (B87167). This document provides a detailed examination of its structure, reactivity, and biological significance, supported by quantitative data, experimental protocols, and visual representations of its role in cellular signaling.

Core Chemical and Physical Properties

D-methionine sulfoxide, an oxidized derivative of the amino acid D-methionine, possesses the chemical formula C5H11NO3S and a molar mass of 165.21 g/mol .[1][2] It is a white solid at room temperature.[1] The presence of a sulfoxide group introduces a chiral center at the sulfur atom, leading to the existence of two diastereomers: (R)-methionine-(R)-sulfoxide and (S)-methionine-(R)-sulfoxide. This guide will focus on the properties and reactions of the D-form of methionine sulfoxide.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C5H11NO3S[1][2]
Molar Mass 165.21 g/mol [1][2]
Appearance White solid[1]
Melting Point ~240 °C (decomposes)[3]
pKa (Strongest Acidic) 1.74[4][5]
pKa (Strongest Basic) 9.11[4]
Water Solubility Sparingly soluble[6][7]
Solubility in DMSO Soluble[3]

Stereochemistry and Reactivity

The oxidation of the sulfur atom in D-methionine by reactive oxygen species (ROS) leads to the formation of a racemic mixture of the two diastereomers of this compound.[3][8] This oxidation is a reversible post-translational modification, playing a crucial role in cellular signaling and antioxidant defense mechanisms.[9]

The reduction of this compound back to D-methionine is catalyzed by the enzyme family of methionine sulfoxide reductases (Msr).[8][9] Specifically, MsrB enzymes are responsible for the stereospecific reduction of the (R)-diastereomer of methionine sulfoxide.[8][10]

Table 2: Kinetic Parameters for the Reduction of Methionine-R-Sulfoxide by MsrB Enzymes
EnzymeSubstrateKm (mM)Source(s)
MsrB1 (mammalian)dabsyl-Met-R-SO1.0 - 1.1[1]
MsrB2 (mammalian)dabsyl-Met-R-SO0.17[1]
MsrB3 (mammalian)dabsyl-Met-R-SO2.9[1]
MsrB (Drosophila)dabsyl-Met-R-SO2.1[1]

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound via the oxidation of D-methionine.

Materials:

  • D-methionine

  • Hydrogen peroxide (30%)

  • Water or acetic acid

  • Ice bath

  • Stirring apparatus

  • Rotary evaporator

Procedure:

  • Prepare a paste of D-methionine with water or acetic acid in a flask.[11]

  • While stirring, slowly add 30% hydrogen peroxide to the paste. Maintain the reaction temperature between 60-65 °C using an ice bath as needed.[11]

  • Continue stirring for approximately 30 minutes after the addition of hydrogen peroxide is complete.[11]

  • Remove the solvent and any excess reagents using a rotary evaporator to obtain the solid this compound.[11]

HPLC Analysis of this compound Diastereomers

Objective: To separate and quantify the diastereomers of this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound sample

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase A: Acetate buffer (e.g., 29 mM, pH 4.16)[12]

  • Mobile Phase B: Acetonitrile[12]

  • UV detector

  • Dabsyl chloride (for pre-column derivatization, optional)

Procedure:

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., water or mobile phase A). For enhanced detection, derivatize the amino acid with dabsyl chloride.[12]

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. The specific gradient will depend on the column and system but a typical starting point could be a linear gradient from 5% to 95% B over 30 minutes.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at 214 nm or a wavelength suitable for the dabsylated derivative (e.g., 436 nm).[13]

  • Injection and Analysis: Inject the prepared sample onto the HPLC system. The two diastereomers of this compound should elute as distinct peaks.[14][15] Quantify the peaks by integrating their areas and comparing them to a standard curve of known concentrations.

Role in Signaling Pathways

This compound is increasingly recognized for its role in cellular signaling, acting as a molecular switch in response to oxidative stress.

Calcium Signaling

The oxidation of methionine residues to methionine sulfoxide can modulate the activity of key proteins in calcium signaling pathways, such as Calmodulin/Ca2+-dependent protein kinase II (CaMKII).[16][17] This reversible modification can alter protein conformation and function, thereby influencing downstream signaling events.

Calcium_Signaling ROS Reactive Oxygen Species (ROS) Met Methionine (in CaMKII) ROS->Met Oxidation CaMKII_inactive Inactive CaMKII Met->CaMKII_inactive MetO Methionine Sulfoxide (in CaMKII) MetO->Met Reduction (MsrB) CaMKII_active Active CaMKII MetO->CaMKII_active Downstream Downstream Signaling CaMKII_active->Downstream

Oxidation of CaMKII by ROS leads to its activation.
Nrf2 Signaling Pathway

L-methionine has been shown to activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, leading to the upregulation of antioxidant enzymes, including methionine sulfoxide reductases.[18][19][20] This creates a feedback loop where the product of methionine oxidation can indirectly stimulate its own reduction and enhance the cell's overall antioxidant capacity.

Nrf2_Signaling Met L-Methionine Nrf2 Nrf2 Met->Nrf2 Activates Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Msr Methionine Sulfoxide Reductases (MsrA/B) ARE->Msr Upregulates expression of Antioxidant_Enzymes Other Antioxidant Enzymes ARE->Antioxidant_Enzymes Upregulates expression of

L-methionine activates the Nrf2-ARE antioxidant pathway.

Conclusion

This compound is a multifaceted molecule with significant implications in cellular biology and drug development. Its reversible oxidation and reduction, governed by the stereospecific action of Msr enzymes, position it as a key player in redox signaling and antioxidant defense. A thorough understanding of its chemical properties, as outlined in this guide, is paramount for researchers aiming to harness its therapeutic potential or mitigate its effects in pathological conditions.

References

The Biological Role of D-Methionine Sulfoxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methionine, an essential sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide (B87167) (MetO). This oxidation introduces a chiral center at the sulfur atom, resulting in two diastereomers: (S)-methionine sulfoxide (L-methionine-S-sulfoxide) and (R)-methionine sulfoxide (L-methionine-R-sulfoxide). This guide focuses on the biological significance of the D-extrorotatory isomer of methionine sulfoxide, which corresponds to the (S)-epimer, herein referred to as D-methionine sulfoxide or Met-S-O.[1]

The reversible oxidation of methionine to methionine sulfoxide and its subsequent reduction back to methionine, known as the methionine sulfoxide reductase (MSR) system, plays a critical role in cellular antioxidant defense, regulation of protein function, and signaling pathways.[2][3] Dysregulation of this system has been implicated in aging and various neurodegenerative diseases.[1][4] This technical guide provides a comprehensive overview of the biological role of this compound, including its metabolism, physiological effects, and potential therapeutic applications, with a focus on quantitative data and detailed experimental methodologies.

Metabolism of this compound

The metabolism of this compound is intrinsically linked to the stereospecificity of the methionine sulfoxide reductase (MSR) system. This system comprises two main classes of enzymes: MsrA and MsrB.

  • Methionine Sulfoxide Reductase A (MsrA): MsrA is a ubiquitous enzyme that stereospecifically reduces the S-epimer of methionine sulfoxide (this compound) back to methionine.[5][6] This reduction is crucial for repairing oxidative damage to proteins and for maintaining the cellular pool of methionine.

  • Methionine Sulfoxide Reductase B (MsrB): In contrast, MsrB enzymes are stereospecific for the R-epimer of methionine sulfoxide.[5]

The reduction of this compound by MsrA is a thioredoxin-dependent process, utilizing cellular reducing equivalents to restore the native methionine residue.[3]

Signaling Pathway of Methionine Oxidation and Repair

The cyclic process of methionine oxidation and reduction is not merely a repair mechanism but also a signaling pathway that can modulate cellular processes in response to oxidative stress.

Methionine_Oxidation_Repair Met Methionine MetO This compound (Met-S-O) Met->MetO Oxidation MetO->Met Reduction ROS Reactive Oxygen Species (ROS) ROS->Met Protein_Met Protein (with Met) ROS->Protein_Met MsrA MsrA MsrA->MetO Trx_ox Thioredoxin (oxidized) MsrA->Trx_ox Reduces Protein_MetO Protein (with Met-S-O) (Altered Function) MsrA->Protein_MetO Trx_red Thioredoxin (reduced) Trx_ox->Trx_red Reduction Trx_red->MsrA NADPH NADPH NADP NADP+ NADPH->NADP Oxidation TrxR Thioredoxin Reductase NADPH->TrxR TrxR->Trx_ox Protein_Met->Protein_MetO Oxidation Protein_MetO->Protein_Met Reduction Signal Downstream Signaling Protein_MetO->Signal

Methionine oxidation and repair cycle.

Quantitative Data on this compound

The following tables summarize key quantitative data related to this compound and the enzymes involved in its metabolism.

Table 1: Kinetic Parameters of Methionine Sulfoxide Reductases

EnzymeSubstrateKm (mM)Vmax (µmol·min-1·mg-1)Source
Mouse MsrADabsyl-Met-S-O--[6]
Mouse MsrB1 (Sec)Dabsyl-Met-R-SO1.0-[7]
Mouse MsrB1 (Cys)Dabsyl-Met-R-SO1.1-[7]
Mouse MsrB2Dabsyl-Met-R-SO0.17-[7]
Mouse MsrB3Dabsyl-Met-R-SO2.9-[7]
Mouse MsrAS-MetO-containing peptide0.121.4[8]

Table 2: Cellular Concentrations and Effects of Methionine Sulfoxide

ConditionAnalyteConcentration/EffectOrganism/Cell TypeSource
SK-Hep1 cell extractFree Met-S-O reductase activity≈38.6 pmol/min/mg proteinHuman liver adenocarcinoma[9]
Yeast (Wt and msr mutant)Intracellular Met-S-O≈ 15 µMSaccharomyces cerevisiae[10]
Yeast (msr mutant, NaOCl treated)Intracellular Met-S-O≈ 150 µMSaccharomyces cerevisiae[10]
MetO exposure (20 or 30 mM)Cytotoxicity and GSH depletionDose-dependent in male hepatocytesMouse hepatocytes[11]

Experimental Protocols

Methionine Sulfoxide Reductase (Msr) Activity Assay using HPLC

This protocol is adapted from methods described for the analysis of dabsylated methionine sulfoxide diastereomers.[7][12][13]

Objective: To quantify the enzymatic activity of MsrA by measuring the reduction of this compound (dabsyl-Met-S-O) to dabsyl-methionine.

Materials:

  • Dabsyl-L-Methionine-S-sulfoxide (Substrate)

  • Dithiothreitol (DTT)

  • Sodium phosphate (B84403) buffer (50 mM, pH 7.5)

  • Acetonitrile (B52724) (HPLC grade)

  • Purified MsrA enzyme or cell/tissue lysate

  • Reverse-phase HPLC system with a C18 column and a UV-Vis detector

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:

      • 50 mM Sodium phosphate buffer (pH 7.5)

      • 20 mM DTT

      • 200 µM Dabsyl-Met-S-O

      • Appropriate amount of purified MsrA enzyme or cell/tissue lysate (e.g., 0.1-25 µg of purified protein).

  • Enzymatic Reaction:

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 200 µL of acetonitrile.

  • HPLC Analysis:

    • Centrifuge the mixture to pellet any precipitate.

    • Inject the supernatant into the HPLC system.

    • Separate the components using a C18 column with a suitable gradient of acetonitrile in an aqueous buffer (e.g., acetate (B1210297) buffer, pH 4.16).

    • Detect the dabsylated compounds at 466 nm.

  • Quantification:

    • Quantify the amount of dabsyl-methionine produced by comparing the peak area to a standard curve of known concentrations of dabsyl-methionine.

    • Calculate the specific activity of MsrA (e.g., in nmol of product formed per minute per mg of protein).

Experimental Workflow for MsrA Activity Assay

MsrA_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, DTT, Substrate) start->prep_reagents prep_sample Prepare Enzyme Sample (Purified MsrA or Lysate) start->prep_sample mix Prepare Reaction Mixture prep_reagents->mix prep_sample->mix incubate Incubate at 37°C for 30 min mix->incubate stop Stop Reaction (add Acetonitrile) incubate->stop centrifuge Centrifuge stop->centrifuge hplc HPLC Analysis centrifuge->hplc quantify Quantify Product (Dabsyl-Methionine) hplc->quantify end End quantify->end

Workflow for MsrA activity assay.

Biological Roles and Therapeutic Implications

Antioxidant Defense

The primary and most well-established role of the this compound/MsrA system is in antioxidant defense. Methionine residues in proteins can act as scavengers of ROS, thereby protecting other critical amino acids and cellular components from oxidative damage.[2] The reduction of this compound by MsrA allows for the catalytic scavenging of ROS, as the methionine residues can be repeatedly oxidized and reduced.[2]

Regulation of Protein Function

The oxidation of methionine to this compound can alter the structure and function of proteins.[4] This post-translational modification can act as a regulatory switch, modulating protein activity in response to changes in the cellular redox environment.[14] The stereospecific reduction by MsrA provides a mechanism to reverse these modifications and restore protein function.

Aging and Neurodegenerative Diseases

An accumulation of methionine sulfoxide has been observed in aging and is associated with several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1][3] This accumulation may be due to increased oxidative stress, decreased MsrA activity, or both. The resulting oxidative damage to proteins can contribute to protein aggregation and cellular dysfunction, hallmarks of these diseases.

Therapeutic Potential

The critical role of the this compound/MsrA system in cellular protection suggests that targeting this pathway could have therapeutic benefits. Strategies aimed at enhancing MsrA activity or expression, or the delivery of this compound as a potential antioxidant, are areas of active research. For instance, dietary supplementation with compounds that can be utilized by the MsrA system has shown promise in models of neurodegenerative diseases.[15]

Logical Relationship in Oxidative Stress Response

Oxidative_Stress_Response cluster_consequence Consequences of Oxidative Stress cluster_response Cellular Response oxidative_stress Increased Oxidative Stress (e.g., Aging, Disease) ros Increased ROS Production oxidative_stress->ros met_ox Increased Methionine Oxidation ros->met_ox d_meto Increased this compound met_ox->d_meto protein_damage Protein Damage & Altered Function d_meto->protein_damage dysfunction Cellular Dysfunction & Disease Progression protein_damage->dysfunction msra_activity MsrA Activity msra_activity->d_meto Reduces repair Repair of Oxidative Damage msra_activity->repair protection Cellular Protection repair->protection

Role of D-MetO in oxidative stress.

Conclusion

This compound is a key molecule in the cellular response to oxidative stress. Its formation and stereospecific reduction by MsrA constitute a critical antioxidant and protein repair system. The accumulation of this compound is a hallmark of aging and is implicated in the pathogenesis of neurodegenerative diseases. A thorough understanding of the biological role of this compound and the MSR system is essential for developing novel therapeutic strategies to combat oxidative stress-related diseases. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working in this field. Further research into the specific signaling roles of this compound and the regulation of MsrA expression will undoubtedly uncover new avenues for therapeutic intervention.

References

Enzymatic Oxidation of D-Methionine to Sulfoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic oxidation of the sulfur atom in D-methionine to form D-methionine sulfoxide (B87167) is a nuanced and less-documented biochemical transformation compared to its L-isomer counterpart or the well-known oxidative deamination of D-amino acids. This technical guide synthesizes the current understanding of potential enzymatic catalysts for this reaction, details relevant experimental protocols, and presents available quantitative data. The primary enzyme families implicated in methionine sulfoxidation are the Flavin-containing Monooxygenases (FMOs) and the bifunctional enzyme Methionine Sulfoxide Reductase A (MsrA), which exhibits oxidase activity under certain conditions. This document provides a framework for researchers investigating this specific metabolic pathway, which may have implications in xenobiotic metabolism, drug development, and cellular redox homeostasis.

Introduction

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation, yielding methionine sulfoxide. This oxidation introduces a chiral center at the sulfur atom, resulting in two diastereomers: (S)-methionine sulfoxide and (R)-methionine sulfoxide.[1] While the oxidation of L-methionine residues in proteins is a well-studied phenomenon with significant roles in antioxidant defense and cellular regulation, the specific enzymatic sulfoxidation of the free D-enantiomer of methionine is less understood.[2] The primary metabolic fate of D-methionine in many organisms is oxidative deamination catalyzed by D-amino acid oxidase (DAO), which produces an α-keto acid, not a sulfoxide.[3] However, evidence suggests that other enzyme systems may be capable of directly oxidizing the thioether side chain of D-methionine.

Potential Enzymatic Pathways for D-Methionine Sulfoxidation

Flavin-containing Monooxygenases (FMOs)

FMOs are a family of NADPH-dependent enzymes that specialize in the oxidation of soft nucleophiles, such as the sulfur in methionine.[4][5] FMO3, in particular, has been identified as an efficient catalyst for methionine S-oxidation.[6] Notably, studies have shown that FMO3 exhibits high selectivity for the formation of the d-diastereoisomer of methionine sulfoxide, suggesting a potential role in the metabolism of methionine, although these studies were likely conducted with the naturally abundant L-methionine.[6] The potential for FMOs to act on D-methionine remains an area for further investigation.

Methionine Sulfoxide Reductase A (MsrA) - Oxidase Activity

Methionine Sulfoxide Reductase A (MsrA) is known for its canonical function of reducing (S)-methionine sulfoxide back to methionine. However, research has revealed that MsrA can also function as a stereospecific methionine oxidase, producing (S)-methionine sulfoxide.[7] This bifunctional activity is dependent on the redox environment and the presence of cofactors like thioredoxin.[8] While this oxidase activity has been characterized for peptide-bound L-methionine, its specificity and efficiency with free D-methionine as a substrate have not been extensively studied. It is important to note that this oxidase activity is not universal among all MsrA enzymes; for instance, Drosophila MsrA has been shown to lack this function.[9]

Cytochrome P450 (CYP) Enzymes

The cytochrome P450 superfamily of enzymes are major contributors to the oxidative metabolism of a vast array of xenobiotics and endogenous compounds.[10][11] Given their broad substrate specificity and their role in catalyzing oxidation reactions, it is plausible that certain CYP isoforms could catalyze the sulfoxidation of D-methionine. However, to date, specific studies demonstrating this activity are lacking in the scientific literature.

Quantitative Data

EnzymeSubstrateKm (mM)Vmax (μmol min-1 mg-1)Source(s)
Mouse MsrAPro-Met-Ala-Ile-Lys-Lys4.00.20[12]

Experimental Protocols

The following section outlines a generalized protocol for the detection and quantification of D-methionine sulfoxide formation from D-methionine by a putative enzyme.

Enzymatic Assay for D-Methionine Sulfoxidation

This protocol is designed to be adaptable for various enzyme sources, such as purified recombinant enzymes or microsomal preparations.

Materials:

  • Enzyme preparation (e.g., purified MsrA, FMO, or CYP; or liver microsomes)

  • D-Methionine solution (substrate)

  • NADPH solution (cofactor for FMOs and CYPs)

  • Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Quenching solution (e.g., ice-cold acetonitrile (B52724) or perchloric acid)

  • Control reactions (e.g., no enzyme, no substrate, no cofactor)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and the enzyme preparation.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the D-methionine substrate and, if required, the NADPH cofactor.

  • Incubate the reaction for a defined period (e.g., 10-60 minutes), ensuring the reaction rate is linear within this timeframe.

  • Terminate the reaction by adding an equal volume of quenching solution.

  • Centrifuge the samples to pellet any precipitated protein.

  • Analyze the supernatant for the presence of this compound using an appropriate analytical method.

Analytical Method: Chiral HPLC-MS/MS

To accurately identify and quantify the diastereomers of this compound, a sensitive and specific analytical method such as High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) using a chiral column is recommended.

Instrumentation:

  • HPLC system with a chiral column capable of separating stereoisomers of amino acids.

  • Tandem mass spectrometer (e.g., triple quadrupole) for selective detection and quantification.

Chromatographic Conditions (Example):

  • Column: A suitable chiral column (e.g., Astec CHIROBIOTIC V2).

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.

  • Flow Rate: Optimized for the specific column dimensions.

  • Column Temperature: Controlled to ensure reproducible retention times.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • D-Methionine: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

  • Optimize cone voltage and collision energy for each transition to maximize sensitivity.

Quantification:

  • Generate a standard curve using authentic standards of D-methionine and its sulfoxide diastereomers.

  • Calculate the concentration of the product in the enzymatic assay samples by interpolating their peak areas from the standard curve.

Visualizations

Potential Signaling and Metabolic Pathways

Enzymatic_D_Methionine_Oxidation D_Met D-Methionine Enzyme Putative Oxidase (e.g., FMO, MsrA) D_Met->Enzyme Substrate DAO D-Amino Acid Oxidase (DAO) D_Met->DAO Oxidative Deamination D_Met_SO This compound ((S) and (R) diastereomers) Enzyme->D_Met_SO Sulfoxidation Further_Metabolism Further Metabolism or Excretion D_Met_SO->Further_Metabolism Keto_Acid 2-Oxo-4-methylthiobutyric acid DAO->Keto_Acid

Caption: Potential enzymatic pathways for D-methionine metabolism.

Experimental Workflow

References

The Role of D-Methionine Sulfoxide in Aging Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The accumulation of oxidative damage is a cornerstone of aging theories, and the oxidation of methionine to methionine sulfoxide (B87167) represents a critical and reversible form of protein damage. This technical guide delves into the pivotal role of D-methionine sulfoxide and its enzymatic reduction in the context of aging research. We explore the mechanisms by which the methionine sulfoxide reductase (Msr) system, particularly MsrA, counteracts age-associated cellular decline. This document provides a comprehensive overview of the quantitative effects of Msr modulation on lifespan in various model organisms, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways. The evidence presented herein underscores the potential of targeting the methionine sulfoxide redox cycle for the development of therapeutic strategies to promote healthy aging.

Introduction: Methionine Oxidation and the Aging Process

Reactive oxygen species (ROS) are natural byproducts of cellular metabolism that can inflict damage upon macromolecules, including proteins.[1] Methionine is one of the amino acids most susceptible to oxidation by ROS, resulting in the formation of methionine sulfoxide.[1] This post-translational modification can alter protein structure and function, contributing to the cellular and physiological decline observed in aging.[1][2] The cell possesses a crucial defense mechanism against this form of damage: the methionine sulfoxide reductase (Msr) system.[1][2] This enzymatic system, primarily composed of MsrA and MsrB, catalyzes the reduction of methionine sulfoxide back to methionine, thereby repairing oxidized proteins and mitigating oxidative stress.[1][2] Research in various model organisms has demonstrated a strong correlation between the activity of the Msr system and lifespan, positioning this compound and its reduction as a key area of investigation in aging research.[3][4]

Quantitative Data on Msr System Modulation and Lifespan

The functional importance of the Msr system in aging is underscored by genetic manipulation studies in various model organisms. These studies provide quantitative evidence of the impact of MsrA and MsrB on lifespan.

Model OrganismGenetic ModificationLifespan ChangeReference
Drosophila melanogasterOverexpression of MsrA in the nervous system~70% increase in median lifespan[4][5]
Drosophila melanogasterOverexpression of MsrA in the whole body37-44% increase in median lifespan[4]
Saccharomyces cerevisiaeOverexpression of MsrA~25% increase in lifespan[6]
Saccharomyces cerevisiaeDeletion of MsrA~25% decrease in lifespan[6]
Saccharomyces cerevisiaeSimultaneous deletion of MsrA and MsrB~63% decrease in lifespan[6]
Saccharomyces cerevisiaeOverexpression of MsrB under calorie restriction~120% increase in lifespan[6]
Mus musculus (mice)Deletion of MsrA~40% decrease in lifespan (conflicting reports exist)[4][7]

Signaling Pathways Implicated in Methionine Sulfoxide Reduction and Aging

The effects of the Msr system on aging are not solely due to the direct repair of oxidized proteins but also involve the modulation of key signaling pathways.

The FOXO Signaling Pathway

The Forkhead box O (FOXO) transcription factors are critical regulators of stress resistance, metabolism, and lifespan. In Drosophila, MsrA has been identified as a downstream effector of FOXO signaling, enhancing resistance to oxidative stress.[8] Furthermore, overexpression of MsrA in fat body cells leads to the nuclear translocation of FOXO, suggesting a positive feedback loop that could amplify the antioxidant response and contribute to lifespan extension.[8]

FOXO_Signaling_Pathway ROS Oxidative Stress (ROS) FOXO_inactive FOXO (cytoplasmic) ROS->FOXO_inactive activates FOXO_active FOXO (nuclear) FOXO_inactive->FOXO_active translocation MsrA_gene MsrA Gene Expression FOXO_active->MsrA_gene induces Stress_Resistance Stress Resistance & Lifespan Extension FOXO_active->Stress_Resistance promotes MsrA_protein MsrA Protein MsrA_gene->MsrA_protein leads to MsrA_protein->ROS reduces MsrA_protein->FOXO_active promotes nuclear localization (positive feedback)

FOXO signaling pathway and MsrA feedback loop.
Inhibition of Pro-inflammatory Signaling

Chronic inflammation is a hallmark of aging. The MsrA enzyme has been shown to negatively control microglia-mediated neuroinflammation by inhibiting the production of ROS.[9] This, in turn, suppresses the activation of downstream pro-inflammatory signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[9]

Inflammatory_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Microglia_Activation Microglia Activation Inflammatory_Stimuli->Microglia_Activation ROS_Production ROS Production Microglia_Activation->ROS_Production MAPK_Pathway MAPK Pathway (p38, ERK) ROS_Production->MAPK_Pathway activates NFkB_Pathway NF-κB Pathway ROS_Production->NFkB_Pathway activates MsrA MsrA MsrA->ROS_Production inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines MAPK_Pathway->Proinflammatory_Cytokines induces NFkB_Pathway->Proinflammatory_Cytokines induces Neuroinflammation Neuroinflammation Proinflammatory_Cytokines->Neuroinflammation

MsrA-mediated inhibition of inflammatory signaling.

Experimental Protocols

Assay for Methionine Sulfoxide Reductase (Msr) Activity

This protocol describes a common method for measuring Msr activity in cell lysates or with purified enzymes using a dabsylated methionine sulfoxide substrate and HPLC analysis.[10][11]

Materials:

  • Dabsyl-L-Methionine-R,S-sulfoxide (dabsyl-Met-R,S-O)

  • Dithiothreitol (DTT)

  • Sodium phosphate (B84403) buffer (pH 7.5)

  • Acetonitrile

  • Cell lysate or purified Msr enzyme

  • HPLC system with a C18 column

Procedure:

  • Prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 7.5), 20 mM DTT, and 200 µM dabsyl-Met-R,S-O.

  • Add the cell lysate or purified enzyme to the reaction mixture to initiate the reaction.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an excess of acetonitrile.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC to separate and quantify the product, dabsyl-methionine.

  • The amount of dabsyl-methionine produced is proportional to the Msr activity in the sample.

Msr_Activity_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, DTT, dabsyl-Met-R,S-O) Start->Prepare_Mixture Add_Sample Add Cell Lysate or Purified Enzyme Prepare_Mixture->Add_Sample Incubate Incubate at 37°C Add_Sample->Incubate Stop_Reaction Stop Reaction (Acetonitrile) Incubate->Stop_Reaction Centrifuge Centrifuge Stop_Reaction->Centrifuge HPLC HPLC Analysis Centrifuge->HPLC Quantify Quantify dabsyl-Met (Product) HPLC->Quantify End End Quantify->End

Workflow for Msr activity assay.
Quantification of Methionine Sulfoxide in Proteins by Mass Spectrometry

This protocol outlines a stable isotope labeling approach coupled with liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of methionine sulfoxide in protein samples, minimizing artifactual oxidation during sample preparation.[12][13]

Materials:

  • Protein sample

  • Hydrogen peroxide enriched with 18O (H218O2)

  • Trypsin (or other suitable protease)

  • LC-MS system

Procedure:

  • Treat the protein sample with H218O2 to convert all unoxidized methionine residues to methionine sulfoxide containing an 18O atom.

  • Perform proteolytic digestion of the protein sample (e.g., with trypsin).

  • Analyze the resulting peptide mixture by LC-MS.

  • Identify and quantify the peptide fragments containing methionine sulfoxide.

  • The naturally occurring methionine sulfoxide will contain a 16O atom, while the labeled methionine sulfoxide will contain an 18O atom, resulting in a 2 Da mass difference.

  • The ratio of the peak intensities of the 16O- and 18O-containing peptides allows for the accurate calculation of the initial level of methionine sulfoxide in the protein.

MetO_Quantification_Workflow Start Start Labeling Isotope Labeling (H₂¹⁸O₂) Start->Labeling Digestion Proteolytic Digestion (e.g., Trypsin) Labeling->Digestion LCMS LC-MS Analysis Digestion->LCMS Data_Analysis Data Analysis (Compare ¹⁶O and ¹⁸O peaks) LCMS->Data_Analysis Quantification Quantify Initial Methionine Sulfoxide Data_Analysis->Quantification End End Quantification->End

Workflow for MetO quantification by LC-MS.

Conclusion and Future Directions

The evidence strongly supports a critical role for the this compound redox cycle in the aging process. The enzymatic reduction of methionine sulfoxide by the Msr system, particularly MsrA, is a key mechanism for mitigating oxidative damage, maintaining protein homeostasis, and extending lifespan in diverse organisms. The quantitative data from model organisms provide compelling evidence for the potential of targeting this pathway to promote healthy aging.

Future research should focus on several key areas. A deeper understanding of the tissue-specific roles of different Msr isoforms is needed. The identification of the full spectrum of protein targets for Msr-mediated repair will provide further insight into the specific cellular processes affected by methionine oxidation in aging. Finally, the development and testing of small molecule activators of the Msr system could pave the way for novel therapeutic interventions to combat age-related decline and diseases. The continued exploration of the role of this compound in aging holds significant promise for the development of strategies to enhance human healthspan.

References

A Technical Guide on D-Methionine Sulfoxide and Its Role in Protein Misfolding

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oxidation of methionine residues to methionine sulfoxide (B87167) (MetO) is a critical post-translational modification implicated in the pathogenesis of numerous age-related and neurodegenerative diseases. This technical guide provides an in-depth examination of the relationship between methionine oxidation, specifically the formation of D-methionine sulfoxide's corresponding R-diastereomer in proteins, and the induction of protein misfolding. We explore the underlying biochemical mechanisms, the enzymatic defense systems that counteract this damage, and the profound pathological consequences, with a focus on Alzheimer's and prion diseases. This document synthesizes quantitative data, details key experimental protocols for studying these phenomena, and presents visual diagrams of the core pathways and workflows to serve as a comprehensive resource for researchers in the field.

Introduction to Methionine Oxidation

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation by various reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals.[1] This high susceptibility allows methionine residues within proteins to act as endogenous antioxidants, scavenging ROS and protecting other, more critical amino acid residues from oxidative damage.[2]

The Chemistry of Methionine Sulfoxide Formation

The oxidation of the sulfur atom in methionine's side chain converts it into a sulfoxide, creating a new chiral center. This results in the formation of two diastereomers: methionine-S-sulfoxide (Met-S-SO) and methionine-R-sulfoxide (Met-R-SO).[3] While the D- and L- nomenclature refers to the alpha-carbon configuration of the amino acid itself, the S- and R- designation describes the stereochemistry at the newly formed sulfoxide group. The formation of these diastereomers can occur non-enzymatically, and there is generally no preferential formation of one over the other.[3] The introduction of the polar sulfoxide group increases the hydrophilicity of the methionine side chain, which can significantly alter local protein structure and stability.[4][5]

The Methionine Sulfoxide Reductase (Msr) Repair System

Virtually all organisms have evolved a dedicated enzymatic system to reverse this oxidative damage. The methionine sulfoxide reductase (Msr) system comprises two main enzymes that exhibit stereospecificity for the two diastereomers of MetO.[6][7]

  • MsrA: Stereospecifically reduces methionine-S-sulfoxide (Met-S-SO) back to methionine.[8]

  • MsrB: Stereospecifically reduces methionine-R-sulfoxide (Met-R-SO) back to methionine.[8]

These enzymes utilize cellular reducing equivalents, typically from the thioredoxin (Trx) system, to catalyze the reduction.[2] The Msr system not only repairs damaged proteins, thereby restoring their function, but also contributes to the overall antioxidant defense of the cell by catalytically recycling methionine residues.[2][6]

The Role of Methionine Sulfoxide in Protein Misfolding and Disease

The conversion of a hydrophobic methionine residue to a more hydrophilic methionine sulfoxide can disrupt the delicate balance of forces that maintain a protein's native three-dimensional structure. This disruption can serve as a critical initiating event in protein misfolding and subsequent aggregation.

Structural Impact of Methionine Oxidation

The introduction of a polar sulfoxide group can lead to:

  • Loss of Hydrophobic Interactions: Methionine is often buried within the hydrophobic core of a protein. Its oxidation can destabilize this core, favoring a more unfolded or partially unfolded state.[5][8]

  • Altered Protein Dynamics: Molecular dynamics simulations have shown that sulfoxidation increases the flexibility of protein regions, favoring the population of alternative conformations that may be prone to aggregation.[4]

  • Disruption of Function: When methionine is located at an active site or a protein-protein interaction interface, its oxidation can directly lead to a loss of biological function.[6]

Studies have shown that Msr enzymes preferentially reduce unfolded oxidized proteins, suggesting a critical role for this system in cellular protein quality control, likely acting in concert with molecular chaperones to repair and refold damaged proteins.[5][8]

Case Study: Alzheimer's Disease and Amyloid-Beta

Alzheimer's disease (AD) is characterized by the extracellular deposition of amyloid-beta (Aβ) peptides into plaques in the brain.[9] Oxidative stress is a major factor in AD pathogenesis, and Aβ plaques are known to contain high levels of oxidized proteins.[9][10]

The Aβ peptide contains a single methionine residue at position 35 (Met35), which is highly susceptible to oxidation. Post-mortem analyses of AD brains have revealed that 10-50% of the Aβ in amyloid plaques exists in the methionine sulfoxide form.[9][10][11] The oxidation of Met35 has been shown to:

  • Inhibit Fibrillization: The conversion of Aβ into its sulfoxide form can slow the rate of fibril formation.[12]

  • Increase Soluble Oligomers: While fibrillization may be slowed, the lack of the MsrA enzyme in an AD mouse model led to higher levels of soluble Aβ oligomers, which are considered to be the most neurotoxic species.[10]

  • Induce Mitochondrial Dysfunction: The same AD mouse model lacking MsrA exhibited compromised mitochondrial respiration and reduced activity of cytochrome c oxidase, linking methionine oxidation directly to cellular energy deficits seen in AD.[10]

  • Affect Chaperone Binding: The oxidation of clusterin, a chaperone protein, has been observed in AD brains and was shown to reduce its binding efficiency to Aβ, potentially exacerbating Aβ toxicity.[13]

Case Study: Prion Diseases

Prion diseases, such as Creutzfeldt-Jakob disease, are fatal neurodegenerative disorders caused by the conformational conversion of the cellular prion protein (PrPC) into a misfolded, infectious, β-sheet-rich scrapie form (PrPSc).[4][14]

Oxidative stress is also implicated in prion disease, and studies have identified specific methionine residues in PrP that, when oxidized, may trigger the pathogenic conversion.[4] Molecular dynamics simulations suggest that the sulfoxidation of methionine residues M206 and M213, which are located in the protein's third alpha-helix (Helix-3), acts as a switch that destabilizes the native α-helical fold.[4] This initial destabilization is a critical event that lowers the energy barrier for the conversion to the aggregation-prone PrPSc state.[4] An impairment of the Msr system, as may occur during aging, would allow the accumulation of these oxidized, misfolded proteins, potentially initiating a chain reaction that leads to prion formation and amplification.[4]

Quantitative Data on Methionine Oxidation and Protein Misfolding

The following tables summarize key quantitative findings from the literature regarding methionine oxidation levels in disease and the functional impact on protein aggregation.

ParameterOrganism/SystemProteinObservationCitation
MetO Content in Plaques Human AD BrainAmyloid-Beta (Aβ)10–50% of Aβ in amyloid plaques contains methionine sulfoxide.[9][10][11]
MetO-Clusterin Levels Human & Mouse AD BrainsClusterinLevels of MetO-clusterin are elevated in AD brains compared to controls.[13]
MsrA Deletion Effect AD Mouse Model (APP+/MsrAKO)Amyloid-Beta (Aβ)Higher levels of soluble Aβ in the brain compared to APP+ mice with functional MsrA.[10]
MSR Deficiency Drosophila melanogasterTotal ProteomeFlies lacking all known MSR activity exhibit a shortened lifespan.[7]

Table 1: Levels of Methionine Sulfoxide (MetO) in Disease Models. This table highlights the significant presence of oxidized methionine in proteins associated with neurodegenerative diseases.

Protein StudiedModificationEffect on AggregationQuantitative ChangeCitation
Amyloid-Beta (Aβ) Oxidation of Met35 to sulfoxideInhibits fibrillizationFibrillization rate was three times slower compared to the unmodified peptide.[12]
Apolipoprotein A-I Methionine OxidationInduces amyloid fibril formationNot specified[11]
Prion Protein (PrP) Sulfoxidation of Helix-3 MethioninesDestabilizes native α-fold, promoting conversion to β-sheet formNot specified (based on molecular dynamics simulations)[4]
Clusterin Oxidation of methionine residuesReduces binding to AβBinding efficiency was reduced (calorimetric assay).[13]

Table 2: Effects of Methionine Oxidation on Protein Aggregation and Interaction. This table summarizes how methionine oxidation directly influences the biophysical properties of disease-related proteins.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of methionine sulfoxide in protein misfolding.

Protocol: Thioflavin T (ThT) Assay for Amyloid Fibril Formation

This protocol is used to monitor the kinetics of amyloid aggregation in vitro. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[15]

Materials:

  • Lyophilized synthetic peptide (e.g., Aβ(1-42))

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thioflavin T (ThT) stock solution (e.g., 5 mM in water)

  • 96-well black, clear-bottom microplate

  • Plate-reading fluorometer with 440 nm excitation and 485 nm emission filters.

Methodology:

  • Peptide Preparation: a. Solubilize the lyophilized peptide in HFIP to a concentration of 1 mg/mL to ensure it is monomeric and free of pre-formed aggregates. b. Aliquot the solution and evaporate the HFIP under a stream of nitrogen gas or in a SpeedVac. Store the resulting peptide films at -80°C. c. Immediately before use, dissolve a peptide film in a small volume of DMSO to create a concentrated stock (e.g., 5 mM), then dilute to the final working concentration (e.g., 10-25 µM) in cold PBS.

  • ThT Reaction Setup: a. In each well of the 96-well plate, add the peptide solution. b. Add ThT from the stock solution to a final concentration of 10-20 µM. c. Include control wells containing only the buffer and ThT to measure background fluorescence.

  • Kinetic Measurement: a. Place the plate in a fluorometer pre-set to 37°C. b. Set the instrument to take fluorescence readings at regular intervals (e.g., every 10-15 minutes) for up to 48-72 hours. Intermittent shaking between reads can be programmed to promote fibril formation. c. Record the fluorescence intensity at ~485 nm (excitation ~440 nm).

  • Data Analysis: a. Subtract the background fluorescence from the sample readings at each time point. b. Plot the corrected fluorescence intensity versus time. The resulting sigmoidal curve represents the lag phase, elongation phase, and plateau of fibril formation.

Protocol: Analysis of Secondary Structure by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure content (α-helix, β-sheet, random coil) of a protein in solution, making it ideal for observing conformational changes associated with misfolding.[15]

Materials:

  • Purified protein solution (e.g., PrPC) in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0). Buffer components should not have high absorbance in the far-UV region.

  • Oxidizing agent (e.g., H₂O₂) if inducing oxidation in vitro.

  • Quartz cuvette with a short path length (e.g., 1 mm).

  • CD Spectropolarimeter.

Methodology:

  • Sample Preparation: a. Prepare the protein solution at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer. b. If studying the effect of oxidation, incubate the protein with a controlled amount of an oxidizing agent for a defined period. Remove the oxidant before measurement if necessary (e.g., via size-exclusion chromatography). c. Prepare a buffer-only blank.

  • Instrument Setup: a. Turn on the instrument and nitrogen purge well in advance of measurement. b. Set the measurement parameters: Wavelength range (e.g., 190-260 nm for far-UV), data pitch (e.g., 1 nm), scan speed, and number of accumulations (e.g., 3-5 scans to improve signal-to-noise).

  • Measurement: a. Record a baseline spectrum using the buffer-only blank. b. Record the spectrum of the protein sample.

  • Data Analysis: a. Subtract the buffer baseline from the sample spectrum. b. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity [θ] using the formula: [θ] = (mdeg * 100) / (c * n * l), where c is the protein concentration in mg/mL, n is the number of amino acid residues, and l is the path length in cm. c. Analyze the resulting spectrum. A characteristic α-helical protein will show negative peaks at ~222 nm and ~208 nm. A transition to a β-sheet structure is indicated by the appearance of a single negative peak around 218 nm. d. Use deconvolution software (e.g., K2D2, DichroWeb) to estimate the percentage of each secondary structure type.

Protocol: Quantitative Proteomics for Methionine Oxidation Stoichiometry

This method, adapted from 18O-labeling techniques, allows for the accurate quantification of the fraction of a specific methionine residue that is oxidized in vivo, correcting for artificial oxidation during sample preparation.[16][17]

Materials:

  • Cell or tissue lysate.

  • Lysis buffer with protease inhibitors.

  • 18O-labeled hydrogen peroxide (18O-H₂O₂).

  • 16O-H₂O₂.

  • Dithiothreitol (DTT) and Iodoacetamide (IAA).

  • Trypsin (mass spectrometry grade).

  • LC-MS/MS system (e.g., Orbitrap).

Methodology:

  • Protein Extraction: a. Lyse cells or tissues under denaturing conditions to immediately halt enzymatic activity.

  • Blocking and Oxidation: a. Reduce disulfide bonds with DTT and alkylate free cysteines with IAA. b. The sample contains a mix of endogenously oxidized methionines (Met-16O) and unoxidized methionines (Met). c. Treat the sample with a high concentration of 18O-H₂O₂. This stoichiometrically converts all remaining unoxidized Met residues to Met-18O. The endogenous Met-16O is unaffected.

  • Sample Preparation for MS: a. Remove excess reagents. b. Digest the protein sample into peptides using trypsin.

  • LC-MS/MS Analysis: a. Analyze the peptide mixture using a high-resolution mass spectrometer. b. The instrument will detect peptides containing either Met-16O or Met-18O. These peptides are chemically identical but differ in mass by 2 Da.

  • Data Analysis: a. Identify methionine-containing peptides from the MS/MS spectra. b. For each identified peptide, quantify the area under the curve for the MS1 peaks corresponding to the 16O- and 18O-labeled forms. c. The stoichiometry of in vivo oxidation for that methionine site is calculated as: % Oxidation = [Intensity(Met-16O)] / [Intensity(Met-16O) + Intensity(Met-18O)] * 100.

Key Pathways and Workflows

Visual diagrams are provided below to illustrate the core biochemical and experimental processes discussed in this guide.

Methionine_Redox_Cycle cluster_oxidation Met Methionine (Met) in Protein MetSO_S Methionine-S-Sulfoxide (Met-S-SO) Met->MetSO_S MetSO_R Methionine-R-Sulfoxide (Met-R-SO) Met->MetSO_R MetSO_S->Met Reduction MetSO_R->Met Reduction ROS Reactive Oxygen Species (ROS) ROS->Met Oxidation MsrA MsrA MsrA->MetSO_S Trx_ox Thioredoxin (ox) MsrA->Trx_ox Regeneration MsrB MsrB MsrB->MetSO_R MsrB->Trx_ox Trx_red Thioredoxin (red) Trx_red->MsrA Trx_red->MsrB Trx_ox->Trx_red Trx Reductase + NADPH

Caption: The Methionine Redox Cycle. ROS oxidizes methionine to its S and R sulfoxide diastereomers.

Prion_Misfolding_Pathway PrPC Native PrPC (α-helix rich) PrPC_ox Oxidized PrPC (Met206/213-SO) PrPC->PrPC_ox ROS Oxidative Stress (e.g., ROS) ROS->PrPC Oxidation of Helix-3 Methionines PrPC_ox->PrPC Reduction Unstable_Intermediate Unstable Intermediate (α-fold destabilized) PrPC_ox->Unstable_Intermediate Structural Perturbation PrPSc Misfolded PrPSc (β-sheet rich) Unstable_Intermediate->PrPSc Conformational Conversion Aggregate PrPSc Aggregates (Amyloid Fibrils) PrPSc->Aggregate Aggregation Msr_System Msr System (Repair) Msr_System->PrPC_ox

Caption: Proposed role of methionine oxidation in prion protein (PrP) misfolding.

Proteomics_Workflow start Start: Cell/Tissue Lysate (contains Met and Met-16O) denature 1. Denature, Reduce (DTT) & Alkylate (IAA) start->denature oxidize 2. Stoichiometric Oxidation with 18O-H₂O₂ denature->oxidize result1 Result: All Met is now Met-16O or Met-18O oxidize->result1 digest 3. Trypsin Digestion oxidize->digest lcms 4. LC-MS/MS Analysis digest->lcms analysis 5. Data Analysis lcms->analysis quant Quantify MS1 Peak Areas for 16O/18O Peptide Pairs analysis->quant end End: Stoichiometry of in vivo Oxidation quant->end

References

Metabolic Pathways of D-Methionine Sulfoxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, an essential sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide (B87167). This oxidation introduces a chiral center at the sulfur atom, resulting in two diastereomers: L-methionine-S-sulfoxide and L-methionine-R-sulfoxide (D-methionine sulfoxide). The metabolic fate of these diastereomers is distinct and stereospecific, with significant implications for cellular redox homeostasis, protein function, and aging. This technical guide provides a comprehensive overview of the metabolic pathways of this compound, focusing on the enzymatic processes, quantitative data, and experimental methodologies relevant to researchers in the fields of biochemistry, pharmacology, and drug development.

Core Metabolic Pathways of this compound

The metabolism of this compound in mammals is primarily characterized by two key pathways: stereospecific reduction back to methionine and transamination. Unlike its S-diastereomer, the reduction of free this compound is notably inefficient in mammals.

Stereospecific Reduction by Methionine Sulfoxide Reductase B (MsrB)

The primary enzymatic defense against the accumulation of this compound is its reduction back to methionine, a reaction catalyzed by the methionine sulfoxide reductase B (MsrB) family of enzymes. This reduction is crucial for the repair of proteins containing oxidized methionine residues and for maintaining cellular redox balance.

Mammals possess three MsrB genes, giving rise to several isoforms with distinct subcellular localizations:

  • MsrB1 (Selenoprotein R): Found in the cytosol and nucleus, MsrB1 is unique in that it contains a selenocysteine (B57510) residue in its active site, which confers high catalytic activity.[1]

  • MsrB2 (CBS-1): This isoform is located in the mitochondria.[1]

  • MsrB3: Through alternative splicing, the MsrB3 gene produces two protein forms: MsrB3A, which is targeted to the endoplasmic reticulum, and MsrB3B, which resides in the mitochondria.[1]

The MsrB enzymes stereospecifically reduce the R-epimer of methionine sulfoxide. The reducing power for this reaction is typically supplied by the thioredoxin (Trx) system, involving NADPH, thioredoxin reductase, and thioredoxin.

It is a critical point that while MsrB enzymes are efficient in reducing protein-bound this compound, they exhibit low activity towards the free form of this amino acid. Mammals lack the enzyme fRMsr (free methionine-R-sulfoxide reductase), which is present in some lower organisms and efficiently reduces free this compound.[2] This deficiency leads to an accumulation and subsequent excretion of free this compound.[2]

Transamination Pathway

An alternative metabolic route for this compound is transamination. This pathway involves the transfer of the amino group from methionine sulfoxide to an α-keto acid, a reaction catalyzed by transaminases. This process converts this compound into its corresponding α-keto acid, 2-keto-4-(methylsulfinyl)butyric acid.[3] Studies in isolated mouse hepatocytes have shown that inhibition of transamination leads to an increase in intracellular levels of this compound, suggesting that this is a significant metabolic pathway.[3]

Quantitative Data on this compound Metabolism

The following tables summarize the available quantitative data on the enzymes and in vivo concentrations related to this compound metabolism. It is important to note that many kinetic studies have utilized dabsylated-methionine-R-sulfoxide as a substrate, which may not perfectly reflect the kinetics with the free amino acid.

Table 1: Kinetic Parameters of Mammalian MsrB Isoforms

EnzymeSubstrateKm (mM)VmaxSource OrganismNotes
MsrB1 (Sec-containing)Dabsyl-Met-R-SO1.0-MouseHigh catalytic activity due to selenocysteine.
MsrB1 (Cys mutant)Dabsyl-Met-R-SO1.1-MouseCysteine mutant shows similar Km but likely lower Vmax.
MsrB2Dabsyl-Met-R-SO0.17-MouseHigh affinity for the substrate; inhibited by high substrate concentrations.
MsrB3Dabsyl-Met-R-SO2.9-HumanLower affinity for the substrate compared to MsrB2.

Vmax values are not consistently reported in the literature for direct comparison.

Table 2: In Vivo Concentrations of Free this compound

Biological MatrixSpeciesConcentration (µM)Analytical MethodNotes
PlasmaMouse~9Not specifiedFree L-methionine-S-sulfoxide was undetectable.[2]
PlasmaHuman4.0 ± 1.0 (total MetO)GC-MSRepresents approximately 10% of total methionine.
LiverMouseDetectedHPLCPrimarily the D-diastereomer was detected.[3]
UrineHumanDetectedNot specifiedPrimarily the D-diastereomer was detected in a hypermethioninemic individual.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound metabolism.

Assay for Methionine Sulfoxide Reductase B (MsrB) Activity

This protocol is adapted from methods used for assaying Msr activity in biological samples using HPLC.

a. Sample Preparation (from Tissue Homogenates):

  • Homogenize fresh or frozen tissue in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT, and protease inhibitors).

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant (cytosolic fraction) for the enzyme assay. Protein concentration should be determined using a standard method like the Bradford assay.

b. Enzymatic Reaction:

  • Prepare a reaction mixture containing:

    • 50 mM sodium phosphate (B84403) buffer (pH 7.5)

    • 20 mM Dithiothreitol (DTT) as the reducing agent

    • A defined concentration of dabsylated-L-methionine-R-sulfoxide (e.g., 200 µM) as the substrate.

    • An appropriate amount of the protein extract (e.g., 50-100 µg).

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of a quenching solution, such as acetonitrile (B52724).

  • Centrifuge the mixture to pellet any precipitated protein.

c. HPLC Analysis:

  • Analyze the supernatant by reverse-phase HPLC.

  • The separation of the product (dabsylated-methionine) from the substrate can be achieved using a C18 column with a suitable gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).

  • Detect the dabsylated compounds by their absorbance at approximately 436 nm.

  • Quantify the amount of product formed by comparing the peak area to a standard curve of dabsylated-methionine.

  • Enzyme activity is typically expressed as nmol of product formed per minute per mg of protein.

Analysis of D- and L-Methionine Sulfoxide Diastereomers by HPLC

This protocol outlines a general approach for the separation and quantification of methionine sulfoxide diastereomers in biological fluids.

a. Sample Preparation (from Plasma):

  • Deproteinize the plasma sample by adding a precipitating agent like acetonitrile or perchloric acid.

  • Centrifuge to remove the precipitated proteins.

  • The supernatant can be directly derivatized or further purified by solid-phase extraction if necessary.

b. Derivatization:

  • Derivatize the amino acids in the sample with a chiral derivatizing agent, such as o-phthaldialdehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine), or with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[3]

  • The derivatization reaction creates diastereomeric derivatives of D- and L-methionine sulfoxide that can be resolved by reverse-phase HPLC.

c. HPLC Analysis:

  • Inject the derivatized sample onto a C18 HPLC column.

  • Use a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

  • Detect the derivatives using a fluorescence detector (for OPA derivatives) or a UV detector (for Marfey's reagent derivatives).

  • Identify and quantify the peaks corresponding to the D- and L-methionine sulfoxide derivatives by comparing their retention times and peak areas to those of authenticated standards.

Signaling Pathways and Logical Relationships

The metabolic pathways of this compound are intricately linked to the cellular response to oxidative stress and the maintenance of protein integrity.

D_Methionine_Sulfoxide_Metabolism ROS Reactive Oxygen Species (ROS) Methionine L-Methionine ROS->Methionine Oxidation Repaired_Protein Repaired Protein ROS->Repaired_Protein Oxidation Met_S_SO L-Methionine-S-sulfoxide Met_R_SO D-Methionine-sulfoxide (Met-R-SO) Methionine->Met_R_SO MsrA MsrA Met_S_SO->MsrA MsrB MsrB (MsrB1, MsrB2, MsrB3) Met_R_SO->MsrB Transaminase Transaminase Met_R_SO->Transaminase Excretion Urinary Excretion Met_R_SO->Excretion Major fate of free form MsrA->Methionine Reduction MsrB->Methionine Reduction (inefficient for free form) MsrB->Repaired_Protein Protein Repair Thioredoxin_ox Thioredoxin (oxidized) MsrB->Thioredoxin_ox Keto_acid 2-Keto-4-(methylsulfinyl) butyric acid Transaminase->Keto_acid Protein_bound_Met_R_SO Protein-bound Met-R-SO Protein_bound_Met_R_SO->MsrB Repaired_Protein->Protein_bound_Met_R_SO Oxidation Thioredoxin_red Thioredoxin (reduced) Thioredoxin_red->MsrB Provides reducing equivalents Thioredoxin_ox->Thioredoxin_red TrxR, NADPH

Caption: Metabolic fate of this compound in mammals.

The diagram above illustrates the central role of MsrB in the reduction of both free and protein-bound this compound, the alternative transamination pathway, and the significant contribution of urinary excretion to the clearance of the free form of this oxidized amino acid. The inefficiency of the reduction of free this compound is a key feature of mammalian metabolism.

MsrB_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Tissue Tissue Sample Homogenization Homogenization in Lysis Buffer Tissue->Homogenization Centrifugation High-Speed Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant (Cytosolic Extract) Centrifugation->Supernatant Reaction_Mix Prepare Reaction Mixture: - Buffer (pH 7.5) - DTT - Dabsyl-Met-R-SO - Protein Extract Supernatant->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Quenching Stop Reaction (e.g., with Acetonitrile) Incubation->Quenching HPLC Reverse-Phase HPLC Quenching->HPLC Detection UV-Vis Detection (436 nm) HPLC->Detection Quantification Quantify Dabsyl-Methionine Detection->Quantification

Caption: Experimental workflow for assaying MsrB activity.

This workflow diagram provides a step-by-step guide for researchers to measure the activity of MsrB enzymes in biological samples, from sample preparation to data analysis.

Conclusion

The metabolic pathways of this compound are of significant interest due to their connection to oxidative stress, protein maintenance, and age-related diseases. The stereospecific reduction by MsrB isoforms and the alternative transamination pathway represent the primary routes for its metabolism in mammals. A key takeaway for researchers is the inherent inefficiency in the reduction of free this compound in mammals, leading to its accumulation and excretion. The provided experimental protocols and quantitative data serve as a valuable resource for scientists and drug development professionals investigating the roles of this compound in health and disease, and for the development of therapeutic strategies targeting these pathways. Further research is warranted to fully elucidate the kinetic parameters of all MsrB isoforms with physiological substrates and to expand our understanding of the tissue-specific distribution and concentrations of this compound and its metabolites.

References

Stereospecific Oxidation of D-Methionine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stereospecific oxidation of D-methionine, a reaction of significant interest in various fields, including pharmaceutical sciences and biotechnology. The guide covers both enzymatic and chemical approaches to achieve this stereospecific conversion, with a focus on quantitative data and detailed experimental methodologies.

Enzymatic Oxidation of D-Methionine

The primary enzymatic route for the stereospecific oxidation of D-methionine involves D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. This reaction is highly specific for the D-isomer, yielding the corresponding α-keto acid, ammonia, and hydrogen peroxide.

Signaling Pathway: D-Amino Acid Oxidase Catalysis

The enzymatic oxidation of D-methionine by DAAO is the initial step in a potential metabolic pathway and a key reaction in biocatalytic processes. The immediate product, 2-oxo-4-(methylthio)butyric acid (KMB), can be further metabolized or used as a precursor for the synthesis of other valuable compounds, such as L-methionine.

DAAO_Pathway D_Met D-Methionine DAAO D-Amino Acid Oxidase (DAAO) D_Met->DAAO Substrate KMB 2-Oxo-4-(methylthio)butyric acid (KMB) DAAO->KMB Product H2O2 Hydrogen Peroxide DAAO->H2O2 NH3 Ammonia DAAO->NH3 O2 O₂ O2->DAAO H2O H₂O H2O->DAAO DAAO_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Buffer Prepare Buffer Mix Mix Buffer and D-Met Buffer->Mix Substrate Prepare D-Met Solution Substrate->Mix Enzyme Prepare DAAO Solution AddEnzyme Add DAAO Enzyme->AddEnzyme Mix->AddEnzyme Incubate Incubate at 25°C Derivatize Add DNP Solution Incubate->Derivatize AddEnzyme->Incubate ColorDev Add NaOH & Incubate Derivatize->ColorDev Measure Measure Absorbance ColorDev->Measure Quantify Quantify Product Measure->Quantify Biocatalytic_Cascade cluster_cofactor Cofactor Regeneration D_Met D-Methionine DAAO D-Amino Acid Oxidase D_Met->DAAO KMB 2-Oxo-4-(methylthio)butyric acid DAAO->KMB LDH L-Amino Acid Dehydrogenase KMB->LDH L_Met L-Methionine LDH->L_Met NAD NAD⁺ LDH->NAD NADH NADH NADH->LDH FDH Formate Dehydrogenase NAD->FDH NH4 NH₄⁺ NH4->LDH FDH->NADH CO2 CO₂ FDH->CO2 Formate Formate Formate->FDH

D-Methionine Sulfoxide in Neurodegenerative Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress is a key pathological feature of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. The oxidation of methionine residues in proteins to methionine sulfoxide (B87167) is a critical event in this process, contributing to protein misfolding and aggregation. The endogenous methionine sulfoxide reductase (Msr) system, particularly MsrA, plays a crucial neuroprotective role by repairing oxidized methionine residues. This technical guide explores the potential of D-methionine sulfoxide as a therapeutic agent in neurodegenerative disease models. While direct in vivo studies on this compound are limited, this guide synthesizes the available evidence from in vitro studies and the broader understanding of the Msr system to provide a comprehensive overview of its potential mechanisms, experimental protocols for its investigation, and quantitative data from related compounds.

Introduction: The Role of Methionine Oxidation in Neurodegeneration

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. A growing body of evidence points to oxidative stress as a central player in the pathogenesis of these disorders.[1][2][3] Reactive oxygen species (ROS) can damage cellular components, including proteins. Methionine, with its sulfur-containing side chain, is particularly susceptible to oxidation, resulting in the formation of methionine sulfoxide (MetO).[4][5] This post-translational modification can alter protein structure and function, leading to aggregation and cellular toxicity.

The enzyme system responsible for reversing this oxidative damage is the methionine sulfoxide reductase (Msr) system.[5] This system comprises two main enzymes: MsrA, which reduces the S-epimer of methionine sulfoxide, and MsrB, which reduces the R-epimer.[5] Dysfunction of the Msr system has been implicated in neurodegenerative diseases, and enhancing its activity is a promising therapeutic strategy.[3][5]

This compound: A Potential Therapeutic Agent

While the focus has largely been on the endogenous Msr system, the exogenous administration of methionine sulfoxide itself, particularly the D-isomer, presents an intriguing therapeutic possibility. The rationale is that providing a substrate for the Msr system could upregulate its activity, thereby enhancing the cell's natural defense against oxidative stress.

One study has explored the use of N-acetyl-D,L-methionine sulfoxide (Ac-Met(O)) in vitro, demonstrating its ability to induce Msr activity and protect neuronal cells from amyloid-beta (Aβ) toxicity.[1] This suggests that this compound, or its derivatives, could act as a modulator of the cellular antioxidant response.

Quantitative Data from In Vitro Studies

Direct quantitative data on the in vivo effects of this compound in animal models of neurodegenerative diseases is not yet available in the published literature. However, in vitro studies using related compounds provide valuable insights into its potential efficacy.

Table 1: In Vitro Neuroprotective Effects of N-acetyl-D,L-methionine sulfoxide against Aβ42-induced Toxicity

Cell LineTreatmentConcentration of Ac-Met(O)Outcome MeasureResultReference
Differentiated PC-12 cellsAβ42 (10 µM)Not specifiedCell Viability (MTT assay)Significant protection against Aβ-induced toxicity[1]

Note: The study used a racemic mixture of N-acetyl-D,L-methionine sulfoxide. Further studies are needed to elucidate the specific effects of the D-isomer.

Experimental Protocols

Detailed in vivo protocols for the administration of this compound in neurodegenerative disease models are not yet established. However, the following in vitro protocol for assessing the neuroprotective effects of N-acetyl-D,L-methionine sulfoxide can be adapted for this compound.

In Vitro Neuroprotection Assay against Aβ Toxicity

Objective: To determine the protective effect of this compound against amyloid-beta (Aβ)-induced neuronal cell death.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC-12)

  • Cell culture medium and supplements

  • This compound

  • Aβ peptide (e.g., Aβ42)

  • MTT or LDH assay kit for cell viability/toxicity assessment

  • Plate reader

Protocol:

  • Cell Culture: Plate neuronal cells at an appropriate density in 96-well plates and differentiate if necessary.

  • Preparation of Aβ Oligomers: Prepare oligomeric Aβ42 according to established protocols.

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound for a specified period (e.g., 24 hours).

    • Add oligomeric Aβ42 to the desired final concentration (e.g., 10 µM) to the wells, with and without this compound.

    • Include control wells with vehicle only, this compound only, and Aβ42 only.

  • Incubation: Incubate the cells for 24-48 hours.

  • Cell Viability/Toxicity Assessment: Perform MTT or LDH assay according to the manufacturer's instructions to quantify cell viability or cytotoxicity.

  • Data Analysis: Normalize the data to the vehicle-treated control group and perform statistical analysis to determine the significance of the protective effect of this compound.

Signaling Pathways and Mechanisms of Action

The presumed mechanism of action of this compound is through the upregulation of the endogenous Msr system, leading to enhanced repair of oxidized proteins and a reduction in oxidative stress. The following diagrams illustrate the key signaling pathways involved.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_incubation Incubation cluster_assessment Assessment plate_cells Plate Neuronal Cells pre_treat Pre-treat with This compound plate_cells->pre_treat add_abeta Add Aβ Oligomers pre_treat->add_abeta incubate Incubate for 24-48 hours add_abeta->incubate viability_assay Cell Viability Assay (MTT/LDH) incubate->viability_assay data_analysis Data Analysis viability_assay->data_analysis

Caption: Experimental workflow for in vitro neuroprotection assay.

signaling_pathway cluster_stress Cellular Stress cluster_protein Protein State cluster_repair Repair System cluster_outcome Cellular Outcome ROS Reactive Oxygen Species (ROS) Methionine Methionine in Proteins ROS->Methionine Oxidation MetO Methionine Sulfoxide (MetO) Methionine->MetO Protein_Function Restored Protein Function Methionine->Protein_Function MsrA MsrA MetO->MsrA S-epimer MsrB MsrB MetO->MsrB R-epimer MsrA->Methionine Reduction MsrB->Methionine Reduction DMetO Exogenous This compound DMetO->MsrA Potential Upregulation DMetO->MsrB Potential Upregulation Neuroprotection Neuroprotection Protein_Function->Neuroprotection

Caption: Proposed mechanism of this compound action.

Conclusion and Future Directions

The concept of using this compound to bolster the brain's natural antioxidant defenses is a promising avenue for neurodegenerative disease research. The available in vitro data suggests that methionine sulfoxide derivatives can induce the protective Msr system. However, the field is in its infancy, and significant research is required to validate this approach.

Future research should focus on:

  • In vivo studies: Administration of this compound to animal models of Alzheimer's and Parkinson's disease is crucial to assess its therapeutic efficacy, optimal dosage, and potential side effects.

  • Pharmacokinetics and Blood-Brain Barrier Penetration: Determining the ability of this compound to cross the blood-brain barrier and its metabolic fate is essential for its development as a CNS therapeutic.

  • Isomer-Specific Effects: Elucidating the distinct roles and potencies of the D- and L-isomers of methionine sulfoxide in neuroprotection.

  • Combination Therapies: Investigating the synergistic effects of this compound with other antioxidant or anti-inflammatory agents.

By addressing these key questions, the scientific community can determine the true potential of this compound as a novel therapeutic strategy for neurodegenerative diseases.

References

Technical Guide: Free D-Methionine Sulfoxide in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methionine, a sulfur-containing essential amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS).[1][2] This oxidation reaction converts the thioether side chain into a sulfoxide (B87167), a process that creates a new chiral center at the sulfur atom.[3] Consequently, the oxidation of the common L-methionine isoform yields two distinct diastereomers: L-methionine-S-sulfoxide (Met-S-O) and L-methionine-R-sulfoxide (Met-R-O).[1][4][5]

While most amino acids in mammals are of the L-configuration, D-amino acids, including D-methionine, can be present from exogenous sources or endogenous racemization. The subsequent oxidation of D-methionine would produce its own sulfoxide diastereomers. However, the literature predominantly focuses on the stereoisomers resulting from L-methionine oxidation. A key aspect of methionine sulfoxide metabolism is the cellular repair system, which is not equally efficient against all stereoisomers. This guide will delve into the biological significance, quantitative analysis, and metabolic pathways related to free methionine sulfoxide, with a particular focus on the stereoisomers that are inefficiently repaired in mammals and thus prone to accumulation in biological fluids.

Biological Significance and the Methionine Sulfoxide Reductase (Msr) System

The oxidation of methionine residues within proteins is a significant form of post-translational modification that can impair or alter protein function, potentially leading to misfolding and aggregation.[1][6] The accumulation of methionine sulfoxide (MetO) is associated with oxidative stress, various pathological conditions, and the biological aging process.[1][4][6]

To counteract this damage, organisms have evolved a highly conserved family of enzymes known as methionine sulfoxide reductases (Msrs).[1][7] These enzymes catalyze the reduction of MetO back to methionine, effectively repairing the oxidative damage.[3] The Msr system exhibits remarkable stereospecificity:

  • Methionine Sulfoxide Reductase A (MsrA): This enzyme specifically reduces the S-diastereomer of MetO (Met-S-O), acting on both free amino acids and protein-based residues.[1][4][5][8]

  • Methionine Sulfoxide Reductase B (MsrB): This enzyme is specific for the R-diastereomer of MetO (Met-R-O), but primarily acts on residues that are incorporated into proteins.[1][4][5]

  • Free Methionine-R-Sulfoxide Reductase (fRMsr): This enzyme specifically reduces free Met-R-O.[4][5]

A crucial distinction exists in higher organisms. While bacteria and yeast possess all three enzymes, mammals lack the fRMsr enzyme .[4][5][9] This evolutionary omission results in a significant metabolic deficiency: mammals cannot efficiently reduce the free form of methionine-R-sulfoxide.[5][9] Consequently, free Met-R-O is prone to accumulation and is the primary form of free methionine sulfoxide detected in mammalian biological fluids like plasma and urine.[5]

Quantitative Data on Free Methionine Sulfoxide in Biological Fluids

Quantitative data specifically for the oxidized forms of D-methionine are scarce. However, studies analyzing the diastereomers of L-methionine sulfoxide have provided valuable insights into the levels of the metabolically persistent Met-R-O form in various biological samples.

AnalyteBiological Fluid/TissueSpeciesConditionReported Concentration/LevelCitation(s)
Free Met-R-SOPlasmaMouseNormal~ 9 µM[5]
Free Met-S-SOPlasmaMouseNormalNot Detected[5]
Met-R-SOUrineHumanMethionine Adenosyltransferase Deficiency~7% of total sulfur excretion[5]
Met-d-O (Met-R-O)Liver & PlasmaMousePost-methionine administration (400 mg/kg)Primary MetO diastereomer detected[10]
Methionine SulfoxidePlasmaHumanAfter D-methionine loadingNo significant increase over baseline[11]

Metabolic Pathway Visualization

The metabolic fate of methionine sulfoxide diastereomers in mammals is dictated by the specificity of the Msr enzyme system. The absence of fRMsr leads to a bottleneck in the repair of free Met-R-SO, causing it to accumulate.

cluster_oxidation Oxidation cluster_reduction Enzymatic Reduction Met L-Methionine ROS Reactive Oxygen Species (ROS) Met->ROS Oxidation MetSO_S Free Met-S-SO ROS->MetSO_S MetSO_R Free Met-R-SO ROS->MetSO_R MsrA MsrA MetSO_S->MsrA Reduction fRMsr fRMsr (Absent in Mammals) MetSO_R->fRMsr Reduction Accumulation Accumulation & Excretion MetSO_R->Accumulation No reduction pathway for free form MsrA->Met fRMsr->Met

Caption: Mammalian metabolism of free methionine sulfoxide diastereomers.

Experimental Protocols for Analysis

The determination of free methionine sulfoxide diastereomers in biological fluids typically requires sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry. The following is a representative protocol synthesized from established methodologies.[10][12][13]

Objective: To quantify free Met-S-O and Met-R-O in plasma.

1. Sample Preparation (Deproteinization) a. Thaw frozen plasma samples on ice. b. To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins. c. Vortex vigorously for 30 seconds. d. Incubate at -20°C for 20 minutes to enhance precipitation. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Carefully transfer the supernatant to a new tube without disturbing the protein pellet. g. Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

2. Derivatization (Optional, for UV/Fluorescence Detection) Note: This step may be omitted if using a sufficiently sensitive mass spectrometer. a. Reconstitute the dried extract in 50 µL of a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0). b. Add 50 µL of a derivatizing agent solution (e.g., dabsyl chloride in acetonitrile). c. Vortex and incubate at 70°C for 15 minutes in the dark. d. Stop the reaction by adding a quenching agent if necessary (e.g., an excess of a primary amine or acid). e. Centrifuge to pellet any precipitate and transfer the supernatant to an HPLC vial.

3. HPLC-MS Analysis a. Chromatographic System: A UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer. b. Column: Ascentis® Express HILIC column (10 cm x 3.0 mm, 2.7 µm) or a similar hydrophilic interaction or mixed-mode column suitable for polar analytes.[13] c. Mobile Phase A: Water with 0.1% formic acid.[13] d. Mobile Phase B: Acetonitrile with 0.1% formic acid.[13] e. Gradient:

  • 0-2 min: 95% B
  • 2-10 min: Linear gradient from 95% to 50% B
  • 10-12 min: Hold at 50% B
  • 12-13 min: Return to 95% B
  • 13-18 min: Column re-equilibration at 95% B f. Flow Rate: 0.4 mL/min.[13] g. Column Temperature: 30°C. h. Injection Volume: 5 µL. i. Mass Spectrometer: Electrospray ionization in positive mode (ESI+). j. Detection: Monitor the specific parent-to-fragment ion transitions for each diastereomer using Multiple Reaction Monitoring (MRM) for optimal sensitivity and specificity.

4. Quantification a. Prepare a calibration curve using certified standards of Met-S-O and Met-R-O. b. The standards should be subjected to the same sample preparation (and derivatization) steps as the unknown samples. c. Plot the peak area ratio (analyte/internal standard) against the concentration to generate a linear regression curve. d. Calculate the concentration of each diastereomer in the biological samples by interpolating their peak area ratios from the calibration curve.

Analytical Workflow Visualization

A robust analytical workflow is critical for obtaining accurate and reproducible results. The process involves several key stages from sample receipt to final data analysis.

Sample Biological Fluid (e.g., Plasma, Urine) Deprotein Protein Precipitation (e.g., Acetonitrile) Sample->Deprotein Centrifuge1 Centrifugation Deprotein->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Deriv Derivatization (Optional) Supernatant->Deriv HPLC HPLC Separation (HILIC / Mixed-Mode) Supernatant->HPLC if skipped Deriv->HPLC if performed MS Mass Spectrometry (ESI-MS/MS) HPLC->MS Data Data Acquisition & Quantification MS->Data

Caption: General analytical workflow for free methionine sulfoxide.

References

The Reversible Post-Translational Modification of Methionine to D-Methionine Sulfoxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The oxidation of methionine residues to methionine sulfoxide (B87167) is a prevalent post-translational modification with profound implications for protein structure, function, and cellular signaling. This reversible modification, particularly the formation of the D-methionine sulfoxide (or methionine-R-sulfoxide) diastereomer, is intricately linked to cellular redox homeostasis, aging, and the pathogenesis of various diseases. The enzymatic reduction of methionine sulfoxide is catalyzed by a highly conserved family of enzymes known as methionine sulfoxide reductases (Msrs). This technical guide provides an in-depth overview of the post-translational modification to this compound, focusing on the enzymatic systems responsible for its reversal. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and workflows.

Introduction: The Significance of Methionine Oxidation

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), resulting in the formation of methionine sulfoxide (MetO).[1] This oxidation introduces a chiral center at the sulfur atom, leading to two diastereomers: methionine-S-sulfoxide (Met-S-O) and methionine-R-sulfoxide (Met-R-O), the latter of which is the focus of this guide.[2] Unlike many other oxidative modifications to amino acids, the oxidation of methionine is reversible, a process managed by the methionine sulfoxide reductase (Msr) system.[1][3] This enzymatic repair mechanism underscores the biological importance of maintaining methionine in its reduced state.

The reversible oxidation and reduction of methionine residues serve as a critical antioxidant mechanism, protecting proteins from irreversible oxidative damage.[4] Furthermore, this cycle has emerged as a key regulatory switch in various cellular signaling pathways, modulating protein function in response to oxidative stress.[3][5] Dysregulation of the Msr system has been implicated in a range of age-related diseases, including neurodegenerative disorders.[6]

The Methionine Sulfoxide Reductase (Msr) System

The reduction of methionine sulfoxide is carried out by a family of highly specific enzymes. The two primary classes of these enzymes are MsrA, which stereospecifically reduces methionine-S-sulfoxide, and MsrB, which is specific for the reduction of protein-bound methionine-R-sulfoxide.[2][4] A third enzyme, fRmsr, reduces free methionine-R-sulfoxide but is absent in mammals.[7]

Mammalian MsrB Isoforms

In mammals, a single gene encodes MsrA, while three distinct genes encode for MsrB isoforms: MsrB1, MsrB2, and MsrB3.[8] These isoforms exhibit different subcellular localizations, ensuring the repair of oxidized methionine residues throughout the cell.[8]

  • MsrB1 (Selenoprotein R): Found in the cytosol and nucleus, MsrB1 is unique in that it contains a selenocysteine (B57510) (Sec) residue in its active site.[8] This Sec residue confers significantly higher catalytic activity compared to its cysteine-containing counterparts.[8]

  • MsrB2 (CBS-1): This isoform is located in the mitochondria, a major site of ROS production.[8] It displays a high affinity for its substrate but can be inhibited by high concentrations of methionine-R-sulfoxide.[8]

  • MsrB3: The gene for MsrB3 produces two splice variants, MsrB3A and MsrB3B. MsrB3A is targeted to the endoplasmic reticulum, while MsrB3B is localized to the mitochondria.[8]

Quantitative Data: Enzyme Kinetics

The catalytic efficiency of Msr enzymes varies depending on the isoform, the presence of selenocysteine, and the substrate. The following tables summarize key kinetic parameters for various MsrB enzymes.

Table 1: Kinetic Parameters of Mammalian MsrB Isoforms

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (s-1M-1)Reference
MsrB1-Secdabsyl-Met-R-SO1.02.282280[8]
MsrB1-Cysdabsyl-Met-R-SO1.10.028525.9[8]
MsrB2dabsyl-Met-R-SO0.170.2291347[8]
MsrB3dabsyl-Met-R-SO2.92.29790[8]

Table 2: Comparative Kinetic Parameters of Fused MsrAB from Streptococcus pneumoniae

SubstrateKm (μM)kcat (s-1)kcat/Km (s-1M-1)Reference
dabsyl-Met-S-SO45000.1533.3[9]
dabsyl-Met-R-SO2200.05227.3[9]

Signaling Pathways Involving Methionine Sulfoxide Modification

The reversible oxidation of methionine is not merely a repair mechanism but also a dynamic post-translational modification that regulates cellular signaling. One well-documented example is the role of MsrA in modulating neuroinflammation.

G MsrA-Mediated Regulation of Neuroinflammation LPS LPS ROS ROS LPS->ROS induces Met Methionine ROS->Met oxidizes p38_ERK p38/ERK MAPKs ROS->p38_ERK activates MsrA MsrA MsrA->ROS MsrA->Met reduces MsrA->p38_ERK inhibits MetO Methionine Sulfoxide Met->MetO MetO->MsrA NFkB NF-κB p38_ERK->NFkB activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines promotes transcription

Caption: MsrA regulation of neuroinflammation.[1][10]

In microglia, lipopolysaccharide (LPS) induces the production of reactive oxygen species (ROS).[1] This leads to the activation of downstream signaling cascades, including the p38 and ERK MAP kinases and the transcription factor NF-κB, ultimately resulting in the production of pro-inflammatory cytokines.[1][10] MsrA counteracts this inflammatory response by catalytically reducing methionine sulfoxide back to methionine, thereby scavenging ROS and inhibiting the activation of the MAPK and NF-κB pathways.[1][10]

Experimental Protocols

General Workflow for Msr Activity Assay

The following diagram outlines the general workflow for determining Msr activity in biological samples.

G General Workflow for Msr Activity Assay cluster_prep Sample Preparation cluster_assay Enzymatic Reaction cluster_analysis Analysis Tissue Tissue Homogenization Lysate Clarified Lysate (Protein Quantification) Tissue->Lysate Cell Cell Lysis Cell->Lysate Reaction Incubate Lysate with: - Dabsyl-Met-R-SO - DTT (or Thioredoxin System) - Buffer Lysate->Reaction Stop Stop Reaction (e.g., with acetonitrile) Reaction->Stop HPLC RP-HPLC Separation Stop->HPLC Detection Detection of Dabsyl-Met (Product) HPLC->Detection Quant Quantification and Activity Calculation Detection->Quant

Caption: Workflow for Msr activity measurement.

Detailed Protocol for Msr Activity Assay using HPLC

This protocol is adapted from established methods for measuring MsrB activity.[8][11]

5.2.1. Reagents and Materials

  • Dabsyl-L-Methionine-R-sulfoxide (Substrate)

  • Dithiothreitol (DTT) or a complete thioredoxin system (Thioredoxin, Thioredoxin Reductase, and NADPH)

  • Sodium phosphate (B84403) buffer (50 mM, pH 7.5)

  • Acetonitrile (B52724) (HPLC grade)

  • Cell lysis buffer (e.g., CelLytic™ M)

  • Protein assay reagent (e.g., Bradford)

  • Reversed-phase HPLC system with a C18 column

5.2.2. Sample Preparation (Cell Lysate)

  • Harvest cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in an appropriate volume of ice-cold cell lysis buffer containing protease inhibitors.

  • Incubate on ice for 15 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (clarified lysate) and determine the protein concentration using a standard protein assay.

5.2.3. Enzymatic Reaction

  • Prepare the reaction mixture in a final volume of 100 µL:

    • 50 mM Sodium phosphate buffer, pH 7.5

    • 20 mM DTT

    • 200 µM Dabsyl-Met-R-SO

    • 10-50 µg of cell lysate protein

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 200 µL of acetonitrile.

  • Centrifuge at 14,000 x g for 5 minutes to pellet any precipitate.

5.2.4. HPLC Analysis

  • Inject the supernatant from the stopped reaction onto a C18 reversed-phase HPLC column.

  • Separate the product (dabsyl-methionine) from the substrate using an appropriate gradient of acetonitrile in an aqueous buffer (e.g., acetate (B1210297) buffer, pH 4.16).[11]

  • Monitor the elution profile at the appropriate wavelength for dabsylated compounds (typically around 436 nm).

  • Quantify the amount of dabsyl-methionine product by integrating the peak area and comparing it to a standard curve.

  • Calculate the specific activity of MsrB in the sample (e.g., in nmol of product formed per minute per mg of protein).

The Catalytic Cycle of Methionine Sulfoxide Reductase

The reduction of methionine sulfoxide by Msr enzymes typically involves a multi-step process that is dependent on a reducing agent, most commonly the thioredoxin (Trx) system.

G Catalytic Cycle of MsrB MetO Protein-Met-(R)-O MsrB_red MsrB (Cys_cat-SH, Cys_res-SH) Reduced MetO->MsrB_red Substrate Binding Met Protein-Met Sulfenic MsrB (Cys_cat-SOH) Sulfenic Acid Intermediate MsrB_red->Sulfenic Nucleophilic Attack Sulfenic->Met Methionine Release Disulfide MsrB (Cys_cat-S-S-Cys_res) Oxidized Sulfenic->Disulfide Intramolecular Disulfide Formation Disulfide->MsrB_red Reduction Trx_ox Trx (oxidized) Disulfide->Trx_ox donates electrons to TrxR Thioredoxin Reductase Trx_ox->TrxR is reduced by Trx_red Trx (reduced) Trx_red->Disulfide TrxR->Trx_red NADP NADP+ TrxR->NADP NADPH NADPH NADPH->TrxR provides reducing equivalents

Caption: MsrB catalytic cycle with thioredoxin.[6]

The catalytic cycle begins with the nucleophilic attack of a catalytic cysteine residue on the sulfur atom of the methionine-R-sulfoxide substrate.[6] This results in the formation of a sulfenic acid intermediate and the release of the reduced methionine.[6] A second, resolving cysteine then attacks the sulfenic acid, forming an intramolecular disulfide bond within the MsrB enzyme.[6] The oxidized MsrB is then regenerated by the thioredoxin system, where thioredoxin reductase utilizes NADPH to reduce thioredoxin, which in turn reduces the disulfide bond in MsrB, preparing it for another catalytic cycle.[6]

Conclusion

The post-translational modification of methionine to this compound and its subsequent reduction by the MsrB family of enzymes represent a fundamental process in cellular redox biology and protein regulation. This technical guide has provided a comprehensive overview of this system, including quantitative kinetic data, detailed experimental protocols, and visualizations of the associated signaling pathways and enzymatic mechanisms. A thorough understanding of this reversible modification is crucial for researchers in the fields of biochemistry, cell biology, and drug development, as it offers potential therapeutic targets for a host of oxidative stress-related diseases. The methodologies and data presented herein serve as a valuable resource for the scientific community to further explore the intricate roles of methionine sulfoxide reductases in health and disease.

References

The Intricate Dance: A Technical Guide to the Interaction of D-Methionine Sulfoxide with Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, an essential sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide (B87167). This oxidation is not merely a damaging process but also plays a crucial role in antioxidant defense and cellular signaling. The oxidation of the sulfur atom in methionine creates a chiral center, resulting in two diastereomers: D-methionine-S-sulfoxide and D-methionine-R-sulfoxide. While much of the literature focuses on L-methionine, the principles of reactivity with ROS are largely applicable to the D-enantiomer. This guide provides an in-depth technical overview of the interactions between D-methionine sulfoxide and various ROS, summarizing key quantitative data, detailing experimental protocols for analysis, and visualizing the associated signaling pathways.

The reversible oxidation of methionine to methionine sulfoxide and its subsequent reduction by methionine sulfoxide reductases (Msrs) constitute a critical antioxidant system.[1][2][3] This cycle allows methionine residues, particularly those on the surface of proteins, to act as scavengers of ROS, thereby protecting other more critical amino acid residues from irreversible oxidative damage.[2]

Chemical Reactivity and Kinetics

The interaction of methionine and its oxidized form, methionine sulfoxide, with different ROS varies significantly in terms of reaction rates and products. The following tables summarize the available quantitative data on these interactions. Note: The majority of kinetic studies have been performed on L-methionine; however, these values provide a strong indication of the reactivity of D-methionine.

Table 1: Second-Order Rate Constants for the Reaction of Methionine with Various Reactive Oxygen Species[4]
Reactive Oxygen Species (ROS)Rate Constant (M⁻¹s⁻¹)Conditions
Hydroxyl Radical (•OH)8.7 x 10⁹pH 7.0
Hydrogen Peroxide (H₂O₂)0.0089 (M⁻¹h⁻¹)pH 4.5
Peroxynitrite (ONOO⁻)8.6 ± 0.2Anion form
Peroxynitrous Acid (ONOOH)(1.7 ± 0.1) x 10³Acid form
Hypochlorous Acid (HOCl)3.5 x 10⁷pH 7.4

The hydroxyl radical is an extremely reactive species that reacts with methionine at a diffusion-controlled rate.[4][5][6] Hydrogen peroxide, a milder oxidant, reacts much more slowly.[7] Peroxynitrite's reactivity is pH-dependent, with the protonated form (peroxynitrous acid) being significantly more reactive.[8]

The Methionine Sulfoxide Reductase Antioxidant Cycle

The reduction of methionine sulfoxide back to methionine is catalyzed by a family of enzymes known as methionine sulfoxide reductases (Msrs). This enzymatic repair system is crucial for maintaining protein function and cellular redox homeostasis.[1][9]

Antioxidant_Cycle Met D-Methionine MetSO D-Methionine Sulfoxide Met->MetSO Oxidation MetSO->Met Reduction Msr Methionine Sulfoxide Reductase (MsrA/B) Msr->MetSO Thioredoxin_ox Thioredoxin (ox) Msr->Thioredoxin_ox Regeneration ROS Reactive Oxygen Species (ROS) ROS->Met Thioredoxin_red Thioredoxin (red) Thioredoxin_ox->Thioredoxin_red Reduction Thioredoxin_red->Msr NADPH NADPH TR Thioredoxin Reductase NADPH->TR NADP NADP+ TR->Thioredoxin_ox TR->NADP Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Start: D-Methionine Solution oxidation Induce Oxidation (e.g., add ROS) start->oxidation incubation Incubate (Controlled Time & Temp) oxidation->incubation quenching Quench Reaction (Optional) incubation->quenching hplc HPLC Separation (Reversed-Phase C18) quenching->hplc uv_detection UV Detection (Quantification) hplc->uv_detection ms Mass Spectrometry (Identification) hplc->ms msms Tandem MS (MS/MS) (Structural Confirmation) ms->msms Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) ASK1 ASK1 ROS->ASK1 Activates MKK MKK3/4/6/7 ASK1->MKK Phosphorylates MAPK p38 / JNK MKK->MAPK Phosphorylates IKK IKK Complex MAPK->IKK Activates IkB IκB IKK->IkB Phosphorylates & Promotes Degradation NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Release DNA DNA (κB sites) NFkB_nuc->DNA Gene_Expression Gene Expression (Inflammation, Antioxidant Response) DNA->Gene_Expression

References

Methodological & Application

Chiral HPLC Separation of D- and L-Methionine Sulfoxide Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine, an essential sulfur-containing amino acid, is susceptible to oxidation, forming two stable diastereomers of methionine sulfoxide (B87167): (S)-methionine-(S)-sulfoxide and (S)-methionine-(R)-sulfoxide (assuming the L-form of methionine, which has S-configuration at the alpha-carbon). The presence and relative abundance of these diastereomers can be critical in various biological and pharmaceutical contexts. This document provides a detailed protocol for the chiral separation of D- and L-methionine sulfoxide diastereomers using High-Performance Liquid Chromatography (HPLC). The method leverages a teicoplanin-based chiral stationary phase, which has demonstrated broad enantioselectivity for amino acids and sulfoxides.

Introduction

The oxidation of methionine residues in proteins can impact their structure and function. The resulting methionine sulfoxide (MetO) introduces a second chiral center at the sulfur atom, leading to the formation of diastereomers, commonly denoted as Met-S-(O) and Met-R-(O). The stereospecific reduction of these diastereomers by enzymes like methionine sulfoxide reductases (MsrA and MsrB) highlights the biological significance of their stereochemistry. In pharmaceutical development, the stereoisomeric purity of drug substances is a critical quality attribute. Therefore, a reliable analytical method for the separation and quantification of methionine sulfoxide diastereomers is essential.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers and diastereomers. The selection of an appropriate chiral stationary phase (CSP) is paramount for achieving successful separation. Macrocyclic glycopeptides, such as teicoplanin, are a versatile class of chiral selectors that can separate a wide range of chiral molecules, including amino acids and sulfoxides, through multiple interaction mechanisms like hydrogen bonding, dipole-dipole interactions, and steric hindrance. This application note details a method for the chiral separation of D-methionine sulfoxide using a teicoplanin-based CSP.

Experimental Protocols

Materials and Reagents
  • D,L-Methionine sulfoxide standard (or prepare by oxidation of D,L-Methionine with hydrogen peroxide)

  • HPLC grade Methanol (B129727)

  • HPLC grade Acetonitrile

  • HPLC grade Water (e.g., Milli-Q or equivalent)

  • Glacial Acetic Acid (ACS grade or higher)

  • Triethylamine (HPLC grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

Table 1: HPLC Instrumentation and Consumables

ParameterSpecification
HPLC SystemAgilent 1260 Infinity II or equivalent
DetectorUV-Vis Detector
ColumnCHIROBIOTIC T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm
Vials2 mL amber glass vials with PTFE septa
Syringe Filters0.45 µm PTFE or Nylon

Table 2: Optimized Chromatographic Conditions

ParameterCondition
Mobile PhaseMethanol/Water (70/30, v/v)
Flow Rate0.6 mL/min
Column Temperature25°C
Detection Wavelength210 nm
Injection Volume10 µL
Run TimeApproximately 15 minutes
Standard and Sample Preparation

Standard Preparation:

  • Prepare a stock solution of 1 mg/mL D,L-methionine sulfoxide in the mobile phase.

  • Perform serial dilutions to prepare a series of calibration standards (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, and 5 µg/mL).

  • Filter each standard solution through a 0.45 µm syringe filter before injection.

Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Data Analysis and Quantification
  • Integrate the peak areas of the two separated diastereomers.

  • Construct a calibration curve for each diastereomer by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of each diastereomer in the unknown samples using the respective calibration curves.

  • The enantiomeric excess (%ee) can be calculated using the following formula: %ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the two diastereomers.

Expected Results

Under the specified conditions, baseline separation of the D- and L-methionine sulfoxide diastereomers is expected. The retention times will be consistent and reproducible.

Table 3: Expected Retention Times

CompoundExpected Retention Time (min)
L-Methionine Sulfoxide~ 8.5
This compound~ 10.2

Note: The elution order may vary depending on the specific lot of the chiral stationary phase and the exact mobile phase composition.

Method Development and Optimization

The choice of a teicoplanin-based chiral stationary phase is based on its proven success in separating various amino acids and sulfoxides. The polar organic mode, using a mixture of an organic solvent and a small amount of water, often provides excellent enantioselectivity on this type of column.

For method optimization, several parameters can be adjusted:

  • Mobile Phase Composition: The ratio of methanol to water can be varied to optimize retention and resolution. The addition of small amounts of an acidic or basic modifier (e.g., acetic acid and triethylamine) can also influence the separation by altering the ionization state of the analyte and interacting with the stationary phase.

  • Flow Rate: Adjusting the flow rate can impact resolution and analysis time. A lower flow rate generally improves resolution but increases the run time.

  • Column Temperature: Temperature can affect the kinetics of the chiral recognition process. Varying the column temperature can be a useful tool for optimizing selectivity.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the chiral HPLC separation of this compound.

Chiral_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis start Start prep_std Prepare D,L-Methionine Sulfoxide Standards start->prep_std prep_sample Prepare Sample Solution start->prep_sample filter_std Filter Standards (0.45 µm) prep_std->filter_std filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate, Temp) filter_std->hplc_system filter_sample->hplc_system inject_std Inject Standards hplc_system->inject_std inject_sample Inject Sample hplc_system->inject_sample acquire_data Data Acquisition (UV 210 nm) inject_std->acquire_data Generate Calibration Curve inject_sample->acquire_data Obtain Sample Chromatogram integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks quantify Quantify Diastereomers integrate_peaks->quantify report Generate Report quantify->report

Caption: Workflow for Chiral HPLC Separation of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the chiral separation of D- and L-methionine sulfoxide using a teicoplanin-based chiral stationary phase. The method is robust, reproducible, and suitable for the accurate quantification of these diastereomers in various samples. The provided workflow and optimization guidelines will aid researchers, scientists, and drug development professionals in implementing this method in their laboratories.

Application Note: Characterization of D-methionine Sulfoxide using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-methionine sulfoxide (B87167) is an oxidized derivative of the essential amino acid D-methionine. The oxidation of the sulfur atom in methionine introduces a new chiral center, resulting in two diastereomers: (R)- and (S)-methionine sulfoxide. The presence and relative abundance of these diastereomers can be of significant interest in various fields, including drug development and metabolism studies, as they can exhibit different biological activities and metabolic fates. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and characterization of small molecules like D-methionine sulfoxide. This application note provides a detailed protocol for the characterization of this compound using ¹H and ¹³C NMR spectroscopy, including sample preparation, data acquisition, and analysis, with a focus on identifying the diastereomeric mixture.

Principle

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus. Thus, NMR spectra provide a unique fingerprint of a molecule, allowing for the determination of its structure, conformation, and even the presence of different stereoisomers. In the case of this compound, the different spatial arrangement of the oxygen atom around the sulfur in the two diastereomers leads to subtle but measurable differences in the chemical shifts of the neighboring nuclei, particularly the α- and β-carbons to the sulfur atom, enabling their differentiation by ¹³C NMR.[1]

Experimental Protocols

Materials
  • This compound sample

  • Deuterium oxide (D₂O, 99.9%)

  • NMR tubes (5 mm)

  • Pipettes and other standard laboratory glassware

Protocol 1: Sample Preparation
  • Weighing the sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolving the sample: Dissolve the weighed sample in approximately 0.6-0.7 mL of D₂O in a small vial. D₂O is a common solvent for biological samples and avoids a large interfering solvent peak in ¹H NMR spectra.

  • Transfer to NMR tube: Carefully transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

Protocol 2: NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 500 MHz

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16-64 (to achieve a good signal-to-noise ratio).

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): 12-16 ppm.

  • Temperature: 298 K (25 °C).

  • Referencing: The residual HDO peak can be used for referencing (δ ≈ 4.79 ppm at 25 °C), or an internal standard such as DSS can be used.

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 125 MHz

  • Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024-4096 (or more, as ¹³C has a low natural abundance).

  • Relaxation Delay (D1): 2-5 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 200-240 ppm.

  • Temperature: 298 K (25 °C).

  • Referencing: An internal standard such as DSS or the solvent signal (if a deuterated solvent with a known chemical shift is used) can be employed for referencing.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for a diastereomeric mixture of DL-methionine sulfoxide in D₂O. These values are compiled from public databases and should be used as a reference.[2] The presence of two diastereomers in a sample of this compound may lead to the observation of two distinct sets of signals for certain nuclei, particularly in the ¹³C NMR spectrum.

Table 1: ¹H NMR Spectral Data of DL-Methionine Sulfoxide (Diastereomeric Mixture) in D₂O

AtomChemical Shift (δ) ppmMultiplicity
~3.88Triplet
~2.35Multiplet
~3.05Multiplet
S-CH₃~2.75Singlet

Note: Chemical shifts can vary slightly depending on the pH and concentration of the sample.

Table 2: ¹³C NMR Spectral Data of DL-Methionine Sulfoxide (Diastereomeric Mixture) in D₂O

AtomChemical Shift (δ) ppm
C=O~176.3
~56.2
~26.7
~51.0
S-CH₃~39.2

Note: The chemical shifts for Cβ and Cγ, being closer to the chiral sulfur center, are more likely to show distinct signals for the two diastereomers. The separation of these signals may be small and might require high-resolution instrumentation to resolve.

Visualization of Experimental Workflow and Data Analysis

The following diagrams illustrate the key processes involved in the NMR characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in D2O weigh->dissolve transfer Transfer to NMR tube dissolve->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr c13_nmr 13C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phasing ft->phasing baseline Baseline Correction phasing->baseline referencing Referencing baseline->referencing assignment Peak Assignment referencing->assignment integration Integration assignment->integration diastereomer Diastereomer Analysis assignment->diastereomer

Experimental Workflow for NMR Characterization

logical_relationship cluster_concept Core Concepts cluster_technique Analytical Technique cluster_outcome Characterization Outcome methionine_sulfoxide This compound diastereomers Diastereomers (R/S at Sulfur) methionine_sulfoxide->diastereomers Oxidation creates nmr NMR Spectroscopy diastereomers->nmr Characterized by h1_nmr 1H NMR nmr->h1_nmr c13_nmr 13C NMR nmr->c13_nmr purity Purity Assessment nmr->purity structure Structural Confirmation h1_nmr->structure diastereomer_diff Diastereomer Differentiation c13_nmr->diastereomer_diff via Cα/Cβ shifts

Logical Relationships in this compound Analysis

Discussion and Interpretation

The ¹H NMR spectrum provides valuable information for the initial structural confirmation of this compound. The characteristic signals for the α-proton, the methylene (B1212753) groups (β and γ), and the S-methyl group should all be present and exhibit the expected multiplicities.

The ¹³C NMR spectrum is particularly important for the characterization of the diastereomers. Due to the proximity to the chiral sulfur center, the carbon atoms Cβ and Cγ are expected to experience slightly different electronic environments in the (R)- and (S)-diastereomers. This can result in two separate peaks for each of these carbons. The ability to resolve these peaks will depend on the magnetic field strength of the NMR spectrometer and the sample conditions. High-field NMR instruments (≥500 MHz) are generally preferred for resolving such small chemical shift differences. The relative integration of these pairs of signals can be used to determine the diastereomeric ratio in the sample.

Conclusion

NMR spectroscopy is an indispensable tool for the comprehensive characterization of this compound. ¹H NMR allows for the confirmation of the overall molecular structure, while ¹³C NMR provides a means to identify and potentially quantify the individual diastereomers. The detailed protocols and reference data provided in this application note serve as a valuable resource for researchers and scientists in the pharmaceutical and related industries for the quality control and in-depth analysis of this compound.

References

Application Notes & Protocols for the Enzymatic Assay of D-methionine Sulfoxide Reductase Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methionine sulfoxide (B87167) reductases (Msrs) are a family of enzymes crucial for repairing oxidative damage to proteins by catalyzing the reduction of methionine sulfoxide (MetO) back to methionine.[1][2] This enzymatic system is vital for cellular defense against oxidative stress and has been implicated in aging and various diseases.[1][3] There are two main classes of Msrs, MsrA and MsrB, which exhibit stereospecificity for the S and R diastereomers of methionine sulfoxide, respectively.[1][3][4] This document provides detailed protocols for assaying the enzymatic activity of D-methionine sulfoxide reductase, which corresponds to MsrB activity.

The assays described herein are fundamental for studying the function of MsrB, screening for inhibitors or activators, and understanding its role in various physiological and pathological processes. The primary methods detailed are based on the use of dabsylated L-methionine-R-sulfoxide as a substrate with detection by reverse-phase high-performance liquid chromatography (HPLC) and a coupled enzymatic assay monitoring NADPH oxidation.

Principle of the Assays

The enzymatic activity of this compound reductase (MsrB) is determined by measuring the rate of conversion of a this compound substrate to D-methionine. This can be achieved through two primary approaches:

  • Direct Measurement of Product Formation (HPLC-Based Assay): This method utilizes a derivatized substrate, typically dabsyl-L-methionine-R-sulfoxide, which upon reduction by MsrB, yields dabsyl-L-methionine. The product is then separated from the substrate by reverse-phase HPLC and quantified by its absorbance.[4][5] This assay is highly specific and allows for the direct measurement of product formation.

  • Coupled Enzymatic Assay (Spectrophotometric): This assay couples the MsrB reaction to the thioredoxin (Trx) and thioredoxin reductase (TrxR) system. MsrB is reduced by thioredoxin, which in turn is reduced by thioredoxin reductase at the expense of NADPH. The enzymatic activity is determined by monitoring the decrease in absorbance at 340 nm corresponding to the oxidation of NADPH.[3][6] This method is suitable for high-throughput screening.

Experimental Protocols

Protocol 1: HPLC-Based Assay for MsrB Activity

This protocol is adapted from methodologies described in several studies and is considered a robust method for quantifying MsrB activity.[4][5]

Materials and Reagents:

  • Purified MsrB enzyme or cell/tissue lysate

  • Dabsyl-L-methionine-R-sulfoxide (Substrate)

  • Dabsyl-L-methionine (Standard)

  • Dithiothreitol (DTT)

  • Sodium Phosphate buffer (50 mM, pH 7.5)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Reverse-phase C18 HPLC column

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture to a final volume of 100 µL.

    • 50 mM Sodium Phosphate buffer (pH 7.5)

    • 20 mM DTT

    • 200 µM Dabsyl-L-methionine-R-sulfoxide

    • Appropriate amount of purified MsrB or cell/tissue extract (e.g., 0.1-25 µg of purified protein).[5]

  • Enzymatic Reaction:

    • Pre-incubate the reaction mixture without the substrate at 37°C for 5 minutes.

    • Initiate the reaction by adding the dabsyl-L-methionine-R-sulfoxide substrate.

    • Incubate at 37°C for 30 minutes.[4][5]

  • Reaction Termination: Stop the reaction by adding 200 µL of acetonitrile.[5]

  • Sample Preparation for HPLC:

    • Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitated protein.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject an appropriate volume of the supernatant onto a C18 reverse-phase column.

    • Use a mobile phase gradient of Buffer A (e.g., 0.1% TFA in water) and Buffer B (e.g., 0.1% TFA in acetonitrile).

    • Monitor the elution of dabsyl-methionine and dabsyl-methionine-R-sulfoxide by absorbance at 436 nm.[2]

    • Quantify the amount of dabsyl-methionine produced by comparing the peak area to a standard curve generated with known concentrations of dabsyl-methionine.

Data Analysis:

Calculate the specific activity of MsrB in nmol of product formed per minute per mg of protein (nmol/min/mg).

Protocol 2: Coupled Spectrophotometric Assay for MsrB Activity

This protocol is suitable for continuous monitoring of enzyme activity and for high-throughput screening applications.

Materials and Reagents:

  • Purified MsrB enzyme

  • This compound (free amino acid)

  • NADPH

  • Thioredoxin (Trx)

  • Thioredoxin Reductase (TrxR)

  • Sodium Phosphate buffer (50 mM, pH 7.5) containing 50 mM NaCl

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixture to a final volume of 200 µL.

    • 50 mM Sodium Phosphate buffer (pH 7.5) with 50 mM NaCl

    • 0.2 mM NADPH[3]

    • Recombinant thioredoxin (e.g., 10 µg)[3]

    • Recombinant thioredoxin reductase (e.g., 5.8 µg)[3]

    • Purified MsrB enzyme (e.g., 2 µg)[3]

    • Varying concentrations of this compound substrate.

  • Enzymatic Reaction and Measurement:

    • Assemble all components except the substrate in the microplate wells.

    • Initiate the reaction by adding the this compound substrate.

    • Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm at 25°C for a set period (e.g., 20 minutes), taking readings at regular intervals (e.g., every 30 seconds).[3][7]

Data Analysis:

  • Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Determine the specific activity of MsrB in nmol of NADPH oxidized per minute per mg of protein (nmol/min/mg).

Data Presentation

Table 1: Summary of Kinetic Parameters for Various Methionine Sulfoxide Reductases

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Specific Activity (nmol/min/mg)Reference
Mammalian MsrB1Dabsyl-Met-R-SO1000--[5]
Mammalian MsrB2Dabsyl-Met-R-SO170--[5]
Mammalian MsrB3Dabsyl-Met-R-SO2900--[5]
Yeast MsrBDabsyl-Met-R-SO--4.9[2]
Yeast MsrADabsyl-Met-S-SO--54.7[2]

Note: The specific activities and kinetic parameters can vary depending on the assay conditions, purity of the enzyme, and the reducing system used.

Visualizations

Diagrams

MsrB_Catalytic_Cycle cluster_MsrB MsrB Catalytic Cycle cluster_Trx Thioredoxin Regeneration System MetO D-Methionine Sulfoxide (MetO) MsrB_SOH MsrB-SOH (Sulfenic Acid Intermediate) MetO->MsrB_SOH Step 1: Reduction & Sulfenic Acid Formation Met D-Methionine (Met) MsrB_SH MsrB (Reduced) MsrB_SOH->Met MsrB_SS MsrB (Oxidized, Intramolecular Disulfide) MsrB_SOH->MsrB_SS Step 2: Intramolecular Disulfide Formation MsrB_SS->MsrB_SH Step 3: Reduction by Thioredoxin Trx_ox Thioredoxin (Oxidized) Trx_red Thioredoxin (Reduced) Trx_red->MsrB_SS Trx_ox->Trx_red Reduction TrxR Thioredoxin Reductase TrxR->Trx_red NADPH NADPH + H+ NADPH->TrxR e- NADP NADP+

Caption: Catalytic cycle of this compound reductase (MsrB).

HPLC_Assay_Workflow start Start prepare_rxn Prepare Reaction Mixture (Buffer, DTT, MsrB) start->prepare_rxn pre_incubate Pre-incubate at 37°C prepare_rxn->pre_incubate add_substrate Add Dabsyl-Met-R-SO pre_incubate->add_substrate incubate Incubate at 37°C for 30 min add_substrate->incubate terminate Terminate with Acetonitrile incubate->terminate centrifuge Centrifuge terminate->centrifuge hplc Analyze Supernatant by HPLC centrifuge->hplc quantify Quantify Dabsyl-Met hplc->quantify end End quantify->end

Caption: Workflow for the HPLC-based MsrB activity assay.

References

Application Notes and Protocols for the Quantification of D-Methionine Sulfoxide in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the accurate quantification of D-methionine sulfoxide (B87167) (D-MetO) in biological tissue samples. The methodologies described are essential for understanding the roles of methionine oxidation in physiological and pathological processes, including aging and neurodegenerative diseases.

Introduction

Methionine, an essential sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), resulting in the formation of methionine sulfoxide (MetO). This oxidation generates two diastereomers, methionine-S-sulfoxide (Met-S-O) and methionine-R-sulfoxide (Met-R-O). The accumulation of MetO, particularly the D-form (often referring to the R-diastereomer in biological contexts), has been implicated in oxidative stress, protein dysfunction, and various disease states. Accurate quantification of D-MetO in tissues is crucial for elucidating its biological significance and for the development of therapeutic interventions targeting oxidative damage.

The quantification of specific MetO diastereomers is challenging due to their identical mass. Therefore, methods often rely on chiral separation techniques or enzymatic assays that can differentiate between the S and R forms. This document outlines a robust liquid chromatography-mass spectrometry (LC-MS/MS) based method, incorporating stable isotope labeling to prevent artefactual oxidation during sample preparation, and an alternative HPLC-based method following derivatization for chiral separation.

I. Quantification of D-Methionine Sulfoxide by LC-MS/MS with Stable Isotope Labeling

This protocol is designed for the accurate quantification of protein-bound this compound in tissue samples, minimizing the overestimation that can occur from artificial oxidation during sample preparation. The principle involves the use of hydrogen peroxide enriched with ¹⁸O atoms (H₂¹⁸O₂) to "cap" all unoxidized methionine residues.[1][2][3] This creates a 2 Da mass difference between the endogenously oxidized methionine (containing ¹⁶O) and the artificially oxidized methionine (containing ¹⁸O), allowing for their differentiation and accurate quantification by mass spectrometry.[1][2]

Experimental Protocol

1. Tissue Homogenization and Protein Extraction:

  • Excise and weigh the tissue sample on ice.

  • Immediately homogenize the tissue in a lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) at a 1:10 (w/v) ratio.

  • Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

  • Collect the supernatant containing the soluble protein fraction.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

2. Isotopic Labeling of Unoxidized Methionine:

  • Adjust the protein concentration of the lysate to 1 mg/mL.

  • Add H₂¹⁸O₂ to a final concentration of 0.1% (v/v) to the protein lysate.

  • Incubate the mixture for 1 hour at room temperature to ensure complete oxidation of all unoxidized methionine residues to Met-¹⁸O.

3. Protein Denaturation, Reduction, and Alkylation:

  • Denature the proteins by adding guanidine (B92328) hydrochloride to a final concentration of 6 M and incubate at 37°C for 30 minutes.

  • Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 37°C for 30 minutes.

  • Alkylate cysteine residues by adding iodoacetamide (B48618) to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.

4. Proteolytic Digestion:

  • Buffer exchange the sample into a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) using a desalting column.

  • Add trypsin at a 1:50 (enzyme:protein, w/w) ratio and incubate overnight at 37°C.

5. LC-MS/MS Analysis:

  • Acidify the digested peptide mixture with formic acid to a final concentration of 0.1%.

  • Analyze the peptide mixture by reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer.

  • Set up the mass spectrometer to perform data-dependent acquisition, selecting precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • The level of endogenous methionine sulfoxide is determined by comparing the peak areas of the peptides containing Met-¹⁶O and Met-¹⁸O.

Data Presentation

The quantitative data for this compound levels in different tissue samples should be summarized in a table for clear comparison.

Sample IDTissue TypeConditionTotal Protein (mg/mL)D-MetO Level (pmol/mg protein)% Oxidation
T01HippocampusControl1.215.30.5%
T02HippocampusDisease Model1.145.81.5%
T03CortexControl1.512.10.4%
T04CortexDisease Model1.438.91.3%

Experimental Workflow Diagram

experimental_workflow tissue Tissue Sample homogenization Homogenization & Protein Extraction tissue->homogenization isotope_labeling Isotopic Labeling (H₂¹⁸O₂) homogenization->isotope_labeling denaturation Denaturation, Reduction, Alkylation isotope_labeling->denaturation digestion Tryptic Digestion denaturation->digestion lcms LC-MS/MS Analysis digestion->lcms data Data Analysis & Quantification lcms->data

Caption: Workflow for LC-MS/MS-based quantification of this compound.

II. Quantification of this compound by HPLC with Chiral Separation

This protocol describes the quantification of total (free and protein-bound) this compound after derivatization with dabsyl chloride, which allows for the separation of the diastereomers by reverse-phase HPLC.[4]

Experimental Protocol

1. Sample Preparation and Protein Hydrolysis:

  • Homogenize the tissue sample in 6 M HCl at a 1:10 (w/v) ratio.

  • Hydrolyze the protein by heating the sample at 110°C for 24 hours in a sealed, vacuum-purged tube.

  • Neutralize the hydrolysate with an equal volume of 6 M NaOH.

  • Centrifuge to remove any precipitate.

2. Dabsylation of Amino Acids:

  • To 100 µL of the neutralized hydrolysate, add 100 µL of 100 mM sodium bicarbonate buffer (pH 9.0).

  • Add 200 µL of 4 mM dabsyl chloride in acetonitrile (B52724).

  • Incubate the mixture at 70°C for 15 minutes.

  • Stop the reaction by adding 50 µL of 1 M HCl.

  • Filter the derivatized sample through a 0.22 µm filter before HPLC analysis.

3. HPLC Analysis with Chiral Separation:

  • Inject the dabsylated sample onto a chiral HPLC column (e.g., a teicoplanin-based column).[5]

  • Use a mobile phase gradient suitable for the separation of dabsylated amino acid diastereomers. A typical mobile phase could consist of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate).

  • Monitor the elution of the dabsylated compounds using a UV-Vis detector at the appropriate wavelength for dabsyl derivatives (typically around 436 nm).

  • Quantify the D-MetO peak by comparing its area to a standard curve generated with known concentrations of dabsylated D-MetO.

Data Presentation
Sample IDTissue TypeConditionFree D-MetO (nmol/g tissue)Protein-Bound D-MetO (nmol/g tissue)Total D-MetO (nmol/g tissue)
H01LiverControl2.518.721.2
H02LiverOxidative Stress8.155.363.4
K01KidneyControl3.222.425.6
K02KidneyOxidative Stress10.571.982.4

Experimental Workflow Diagram

hplc_workflow tissue Tissue Sample hydrolysis Acid Hydrolysis tissue->hydrolysis derivatization Dabsylation hydrolysis->derivatization hplc Chiral HPLC Separation derivatization->hplc quantification Quantification hplc->quantification

Caption: Workflow for HPLC-based quantification of this compound.

III. Biological Significance and Signaling Pathway

The oxidation of methionine to methionine sulfoxide is a reversible post-translational modification involved in cellular signaling and response to oxidative stress.[6] The reduction of methionine sulfoxide back to methionine is catalyzed by a family of enzymes called methionine sulfoxide reductases (Msrs).[7][8] MsrA specifically reduces Met-S-O, while MsrB enzymes reduce Met-R-O.[9] This enzymatic repair system plays a critical role in maintaining protein function and cellular homeostasis.

Methionine Oxidation-Reduction Cycle

methionine_cycle cluster_oxidation cluster_reduction Met Methionine MetO Methionine Sulfoxide (Met-S-O & Met-R-O) Met->MetO Oxidation MetO->Met Reduction ROS Reactive Oxygen Species (ROS) MsrA MsrA MsrB MsrB

Caption: The methionine oxidation-reduction cycle.

Conclusion

The protocols detailed in these application notes provide robust and reliable methods for the quantification of this compound in tissue samples. The choice of method will depend on the specific research question and available instrumentation. The LC-MS/MS method with stable isotope labeling is highly accurate for protein-bound MetO, while the HPLC method with chiral separation is suitable for total MetO quantification. Accurate measurement of D-MetO is fundamental to advancing our understanding of its role in health and disease.

References

Application Notes and Protocols: The Role of D-Methionine Sulfoxide in In Vitro Antioxidant Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, a sulfur-containing amino acid, plays a crucial role in cellular defense against oxidative stress. It can be readily oxidized by reactive oxygen species (ROS) to form methionine sulfoxide (B87167), a reaction that serves to scavenge and neutralize these damaging molecules.[1][2] This oxidation of methionine residues, particularly on the surface of proteins, can act as a sink for ROS, thereby protecting other critical amino acid residues from oxidative damage.[3] The antioxidant capacity of methionine is not a one-time event but rather a catalytic cycle, completed by the enzymatic reduction of methionine sulfoxide back to methionine. This process is carried out by a family of enzymes known as methionine sulfoxide reductases (Msrs).[1][4]

The oxidation of methionine results in the formation of two diastereomers: D-methionine-S-sulfoxide and D-methionine-R-sulfoxide. The reduction of these diastereomers is stereospecific, with MsrA acting on the S-epimer and MsrB on the R-epimer.[4][5] It is this enzymatic regeneration that establishes the methionine/methionine sulfoxide redox cycle as a potent antioxidant system within the cell.

These application notes will provide an overview of the role of D-methionine sulfoxide in in vitro antioxidant studies, focusing on its function within the context of the Msr-catalyzed redox cycle. While the direct, non-enzymatic radical scavenging activity of this compound in standard in vitro assays (e.g., DPPH, ABTS) is not well-documented and appears to be negligible[6], its involvement in the enzymatic antioxidant pathway is significant. Therefore, the protocols provided herein will focus on the in vitro assessment of methionine sulfoxide reductase activity, which is the primary mechanism by which methionine sulfoxide contributes to antioxidant defense.

Data Presentation

The following tables summarize key quantitative data related to the methionine sulfoxide reductase (Msr) system from published literature. This data is essential for understanding the efficiency and specificity of the enzymatic reduction of methionine sulfoxide.

Table 1: Michaelis-Menten Constants (Km) of MsrA for Various Substrates

SubstrateEnzyme SourceKm (µM)Reference
Dabsyl-Met-S-OYeast MsrA1.0Moskovitz et al., 1997
N-acetyl-Met-S-OBovine MsrA200Brot et al., 1981
Free Met-S-OE. coli MsrA400Brot et al., 1981

Table 2: Specific Activity of MsrA from Different Sources

Enzyme SourceSubstrateSpecific Activity (nmol/min/mg)Reference
Recombinant Yeast MsrADabsyl-Met-S-O187Lee et al., 2010
Bovine Kidney MsrAN-acetyl-Met-S-O12Brot et al., 1981
E. coli MsrAProtein-bound Met-S-O2.5Brot et al., 1981

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental procedures discussed in these application notes.

Methionine_Antioxidant_Cycle Met Methionine MetO This compound Met->MetO Oxidation MetO->Met Reduction ROS Reactive Oxygen Species (ROS) ROS->Met Msr Methionine Sulfoxide Reductase (MsrA/B) Msr->MetO Trx_ox Thioredoxin (oxidized) Msr->Trx_ox Trx_red Thioredoxin (reduced) Trx_ox->Trx_red Reduction Trx_red->Msr e- NADPH NADPH TrxR Thioredoxin Reductase NADPH->TrxR e- NADP NADP+ TrxR->Trx_ox TrxR->NADP

Caption: The Methionine/Methionine Sulfoxide Antioxidant Cycle.

Msr_Activity_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_substrate Prepare Dabsyl-Met-S-O (or other substrate) incubate Incubate Enzyme, Substrate, and Reaction Mix at 37°C prep_substrate->incubate prep_enzyme Prepare Enzyme Extract (e.g., cell lysate) prep_enzyme->incubate prep_reaction_mix Prepare Reaction Mixture (Buffer, DTT) prep_reaction_mix->incubate stop_reaction Stop Reaction (e.g., with acetonitrile) incubate->stop_reaction hplc_analysis Analyze by HPLC to Quantify Dabsyl-Methionine Formation stop_reaction->hplc_analysis calc_activity Calculate Specific Activity hplc_analysis->calc_activity

Caption: Experimental Workflow for In Vitro Msr Activity Assay.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the enzymatic antioxidant function of the methionine sulfoxide reductase system.

Protocol 1: In Vitro Methionine Sulfoxide Reductase (MsrA) Activity Assay using Dabsylated Substrate

This protocol is adapted from Moskovitz et al. (1997) and is suitable for measuring MsrA activity in cell or tissue extracts.

Materials:

  • Dabsyl-L-methionine-S-sulfoxide (Substrate)

  • Dabsyl-L-methionine (Standard)

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (pH 7.5)

  • Magnesium chloride (MgCl₂)

  • Potassium chloride (KCl)

  • Acetonitrile (B52724) (HPLC grade)

  • Cell or tissue extract containing MsrA

  • HPLC system with a C18 reverse-phase column and a UV-Vis detector

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

    • 20 mM Tris-HCl (pH 7.5)

    • 10 mM MgCl₂

    • 30 mM KCl

    • 20 mM DTT

    • 1 µM Dabsyl-L-methionine-S-sulfoxide

  • Enzyme Addition: Add an appropriate amount of the cell or tissue extract (e.g., 10-50 µg of total protein) to the reaction mixture. The final volume should be 100 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 200 µL of acetonitrile.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitated protein.

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject an appropriate volume (e.g., 20 µL) onto a C18 reverse-phase column.

    • Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid) to separate dabsyl-methionine from dabsyl-methionine-S-sulfoxide.

    • Detect the separated compounds at a wavelength of 436 nm.

  • Quantification:

    • Create a standard curve using known concentrations of dabsyl-L-methionine.

    • Quantify the amount of dabsyl-L-methionine produced in the enzymatic reaction by comparing the peak area to the standard curve.

  • Calculation of Specific Activity: Calculate the specific activity of MsrA as nmol of dabsyl-methionine formed per minute per mg of total protein in the extract.

Protocol 2: General Considerations for Investigating the Direct Antioxidant Potential of this compound

As previously noted, there is a lack of substantial evidence for the direct radical-scavenging activity of this compound in common in vitro antioxidant assays. However, for researchers interested in exploring this potential, the following are general guidelines for adapting standard antioxidant assays. It is important to include appropriate positive and negative controls to validate any observed activity.

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol).

  • Prepare a working solution of DPPH in the same solvent to an absorbance of approximately 1.0 at 517 nm.

  • In a 96-well plate or cuvettes, mix various concentrations of the this compound solution with the DPPH solution.

  • Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity.

B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add various concentrations of the this compound solution to the ABTS•+ solution.

  • Include a blank and a positive control (e.g., Trolox).

  • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of ABTS•+ scavenging activity and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

C. Hydroxyl Radical (•OH) Scavenging Assay (Fenton Reaction-based):

  • This assay typically involves the Fenton reaction (Fe²⁺ + H₂O₂) to generate hydroxyl radicals, which then react with a detector molecule (e.g., deoxyribose or salicylate) to produce a colored product.

  • The ability of a test compound to scavenge hydroxyl radicals is measured by its ability to inhibit the formation of the colored product.

  • Prepare reaction mixtures containing the detector molecule, Fenton reagents, and various concentrations of this compound.

  • Include appropriate controls.

  • Incubate the mixtures and then measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of hydroxyl radical scavenging activity. One study has shown that methionine sulfoxide can be triggered by hydroxyl radicals to induce DNA methylation in vitro.[7]

Conclusion and Future Directions

The primary role of this compound in in vitro antioxidant systems is as a substrate for the methionine sulfoxide reductase enzymes, which are key components of a cellular catalytic antioxidant cycle. The provided protocols for assessing Msr activity offer a robust method for studying this important antioxidant pathway.

The direct, non-enzymatic antioxidant capacity of this compound remains an area for further investigation. While it is not expected to show significant activity in standard radical scavenging assays, its reactivity with specific ROS, such as the hydroxyl radical, warrants more detailed study. Future research could focus on elucidating the reaction kinetics and products of this compound with various physiologically relevant oxidants. Such studies would provide a more complete understanding of the multifaceted role of methionine and its derivatives in cellular antioxidant defense.

References

Synthesis of D-Methionine Sulfoxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-methionine sulfoxide (B87167), an oxidized form of the amino acid D-methionine, is a compound of significant interest in various fields of research, including neurobiology and drug development. The oxidation of the sulfur atom in methionine creates a new chiral center, resulting in two diastereomers: (2R,S_S)-methionine sulfoxide and (2R,R_S)-methionine sulfoxide. The stereochemistry of the sulfoxide group can profoundly influence its biological activity and metabolic fate. Therefore, access to stereochemically pure D-methionine sulfoxide is crucial for detailed pharmacological and mechanistic studies.

These application notes provide detailed protocols for both the non-stereoselective synthesis of this compound followed by diastereomer separation, and a modern approach for the asymmetric synthesis of a single diastereomer.

Data Presentation

The following table summarizes the quantitative data for the described synthesis protocols.

MethodStarting MaterialOxidizing AgentDiastereomeric Ratio (S:R)Yield (after separation)Key AdvantagesKey Disadvantages
Protocol 1: H₂O₂ Oxidation & Picrate (B76445) ResolutionD-MethionineHydrogen Peroxide~1:1ModerateSimple, cost-effective reagentsTedious separation, use of hazardous picric acid
Protocol 2: Asymmetric OxidationN-Boc-D-MethionineChiral Oxaziridine (B8769555)High (e.g., >95:5)Good to HighDirect synthesis of a single diastereomer, high purityMore expensive reagents, requires inert atmosphere

Experimental Protocols

Protocol 1: Non-Stereoselective Oxidation with Hydrogen Peroxide and Diastereomer Resolution

This protocol involves the oxidation of D-methionine to a mixture of its sulfoxide diastereomers, followed by their separation via fractional crystallization of their picrate salts.

Part A: Oxidation of D-Methionine

  • Dissolution: Dissolve 10.0 g of D-methionine in 100 mL of deionized water in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Oxidation: Cool the solution to 0 °C in an ice bath. Slowly add 1.1 equivalents of 30% hydrogen peroxide (H₂O₂) dropwise while stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Quench any remaining peroxide by adding a small amount of platinum black or by carefully adding a reducing agent like sodium bisulfite until a negative test with peroxide test strips is obtained.

  • Work-up: Remove the platinum black by filtration (if used). Concentrate the aqueous solution under reduced pressure to obtain a viscous oil or a solid residue containing the diastereomeric mixture of this compound.

Part B: Separation of Diastereomers via Picrate Fractional Crystallization

This procedure is adapted from the classical method described by Lavine.

  • Formation of Picrate Salts: Dissolve the crude this compound mixture in a minimal amount of hot water. In a separate flask, prepare a saturated solution of picric acid in hot water.

  • Precipitation: Slowly add the hot picric acid solution to the this compound solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate crystallization.

  • Fractional Crystallization: The two diastereomeric picrate salts will have different solubilities and will crystallize at different rates.

    • The less soluble picrate will precipitate first. Collect these crystals by filtration.

    • Concentrate the mother liquor to induce the crystallization of the more soluble picrate.

  • Recrystallization: Recrystallize each fraction of the picrate salts from water to improve diastereomeric purity. Monitor the purity of each fraction by measuring the optical rotation or by chiral HPLC.

  • Liberation of Free Amino Acid:

    • Dissolve the purified picrate salt of a single diastereomer in water.

    • Add an excess of a strong anion exchange resin (e.g., Dowex 1x8 in the chloride form) and stir until the yellow color of the picrate is completely removed from the solution.

    • Alternatively, acidify the solution with concentrated HCl and extract the picric acid with an organic solvent like toluene.

  • Isolation: Filter off the resin (if used) and wash it with water. Concentrate the aqueous solution containing the free this compound diastereomer under reduced pressure to obtain the purified product.

Protocol 2: Asymmetric Synthesis of N-Boc-D-Methionine Sulfoxide

This protocol describes the stereoselective oxidation of N-Boc-protected D-methionine using a chiral oxaziridine, such as a derivative of (+)-(camphorylsulfonyl)oxaziridine, to yield a single diastereomer of N-Boc-D-methionine sulfoxide.

  • Protection of D-Methionine:

    • Suspend D-methionine in a suitable solvent system (e.g., a mixture of dioxane and water).

    • Add a base such as sodium hydroxide (B78521) to deprotonate the amino group.

    • Add di-tert-butyl dicarbonate (B1257347) (Boc)₂O and stir at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction to isolate N-Boc-D-methionine.

  • Asymmetric Oxidation:

    • Dissolve N-Boc-D-methionine in a dry, aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to a low temperature (e.g., -78 °C).

    • In a separate flask, dissolve 1.0-1.2 equivalents of the chiral oxaziridine (e.g., (+)-[(8,8-dimethoxycamphoryl)sulfonyl]oxaziridine) in the same solvent.

    • Slowly add the oxaziridine solution to the N-Boc-D-methionine solution dropwise with stirring.

  • Reaction and Monitoring:

    • Maintain the reaction at low temperature and stir for several hours.

    • Monitor the progress of the reaction by TLC or HPLC to determine the consumption of the starting material and the formation of the sulfoxide.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) or sodium thiosulfate.

    • Allow the mixture to warm to room temperature.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica (B1680970) gel to remove the sulfonamide byproduct and any unreacted starting material.

  • Deprotection (if required):

    • To obtain the free this compound, dissolve the purified N-Boc-D-methionine sulfoxide in a solution of trifluoroacetic acid (TFA) in DCM.

    • Stir at room temperature until the deprotection is complete (monitored by TLC).

    • Remove the solvent and TFA under reduced pressure to yield the desired this compound diastereomer.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Non-Stereoselective Synthesis & Resolution cluster_protocol2 Protocol 2: Asymmetric Synthesis D_Met D-Methionine Oxidation H₂O₂ Oxidation D_Met->Oxidation Mixture Diastereomeric Mixture of This compound Oxidation->Mixture Picrate_Formation Picrate Salt Formation Mixture->Picrate_Formation Fractional_Crystallization Fractional Crystallization Picrate_Formation->Fractional_Crystallization Diastereomer_S Diastereomer 1 (e.g., S-sulfoxide) Fractional_Crystallization->Diastereomer_S Diastereomer_R Diastereomer 2 (e.g., R-sulfoxide) Fractional_Crystallization->Diastereomer_R D_Met2 D-Methionine Protection Boc Protection D_Met2->Protection N_Boc_D_Met N-Boc-D-Methionine Protection->N_Boc_D_Met Asymmetric_Oxidation Asymmetric Oxidation (Chiral Oxaziridine) N_Boc_D_Met->Asymmetric_Oxidation Single_Diastereomer_Protected Single Diastereomer of N-Boc-D-Methionine Sulfoxide Asymmetric_Oxidation->Single_Diastereomer_Protected Deprotection Deprotection (TFA) Single_Diastereomer_Protected->Deprotection Single_Diastereomer_Final Single Diastereomer of This compound Deprotection->Single_Diastereomer_Final

Caption: Experimental workflows for the synthesis of this compound.

signaling_pathway_example ROS Reactive Oxygen Species (ROS) D_Met_in_vivo D-Methionine (in proteins/free) ROS->D_Met_in_vivo Oxidation D_Met_S_SO D-Methionine-S-sulfoxide D_Met_in_vivo->D_Met_S_SO D_Met_R_SO D-Methionine-R-sulfoxide D_Met_in_vivo->D_Met_R_SO MsrA MsrA D_Met_S_SO->MsrA Reduction Protein_Function Altered Protein Function / Signaling D_Met_S_SO->Protein_Function MsrB MsrB D_Met_R_SO->MsrB Reduction D_Met_R_SO->Protein_Function MsrA->D_Met_in_vivo MsrB->D_Met_in_vivo

Application Notes and Protocols: Stereospecific Reduction of Methionine Sulfoxide by MsrA and MsrB

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Methionine Sulfoxide (B87167) Reductases

Methionine, a sulfur-containing amino acid, is highly susceptible to oxidation by reactive oxygen species (ROS), resulting in the formation of methionine sulfoxide (MetO).[1][2] This oxidation introduces a chiral center at the sulfur atom, creating two diastereomers: methionine-S-sulfoxide (Met-S-SO) and methionine-R-sulfoxide (Met-R-SO).[3][4] The accumulation of oxidized methionine residues can impair protein structure and function, and is associated with aging and various diseases.[2][5]

To counteract this damage, most organisms utilize a highly conserved enzymatic system composed of methionine sulfoxide reductases (Msrs).[6][7] These enzymes catalyze the reduction of MetO back to methionine, thereby repairing oxidative damage and restoring protein function.[8][9] The Msr system is characterized by its remarkable stereospecificity:

  • Methionine Sulfoxide Reductase A (MsrA) stereospecifically reduces the S-epimer of methionine sulfoxide (Met-S-SO).[6][8][10]

  • Methionine Sulfoxide Reductase B (MsrB) is stereospecific for the R-epimer of methionine sulfoxide (Met-R-SO).[3][6][10]

This specificity applies to both free amino acids and methionine residues within proteins.[4] While MsrA can efficiently reduce both free and protein-bound Met-S-SO, MsrB is primarily active on protein-based Met-R-SO, showing very low activity towards the free amino acid form.[2][4][10] It is important to note that the literature predominantly focuses on the reduction of L-methionine sulfoxide diastereomers, which are the biologically relevant forms.

These application notes provide an overview of the substrate specificity of MsrA and MsrB, quantitative data on their enzymatic activity, and detailed protocols for assaying their function.

Core Concept: Stereospecific Reduction Pathway

The central function of the Msr system is the stereospecific repair of oxidized methionine. ROS-mediated oxidation of L-methionine yields an approximately 1:1 mixture of Met-S-SO and Met-R-SO.[11] MsrA and MsrB then act on their respective substrates to regenerate methionine, often utilizing the thioredoxin (Trx) system as a reducing agent.[6][12]

G cluster_oxidation Oxidation cluster_reduction Stereospecific Reduction Met L-Methionine ROS Reactive Oxygen Species (ROS) Met->ROS MetO_mix Methionine-S,R-sulfoxide (Met-R,S-SO) ROS->MetO_mix Oxidation MetS_SO Met-S-SO MetO_mix->MetS_SO MetR_SO Met-R-SO MetO_mix->MetR_SO MsrA MsrA MetS_SO->MsrA Substrate MsrB MsrB MetR_SO->MsrB Substrate Met_A L-Methionine MsrA->Met_A Product Trx_A_ox Thioredoxin (oxidized) MsrA->Trx_A_ox Met_B L-Methionine MsrB->Met_B Product Trx_B_ox Thioredoxin (oxidized) MsrB->Trx_B_ox Trx_A Thioredoxin (reduced) Trx_A->MsrA Trx_B Thioredoxin (reduced) Trx_B->MsrB

Fig. 1: Oxidation of L-methionine and stereospecific reduction by MsrA and MsrB.

Quantitative Data: Enzyme Kinetics

The catalytic efficiency of MsrA and MsrB varies depending on the source of the enzyme, the nature of the substrate (free amino acid vs. peptide-bound), and the specific isoform. Below are summarized kinetic parameters from various studies.

Table 1: Kinetic Parameters for Methionine Sulfoxide Reductase A (MsrA)

Enzyme Source Substrate Km Vmax / kcat Specific Activity Reference
Mouse (recombinant) Hexapeptide (PM(O)AIKK) 0.12 mM 1.4 µmol·min-1·mg-1 - [13]
Drosophila (recombinant) Hexapeptide (PM(O)AIKK) Similar to mouse Considerably less than mouse - [14]

| S. cerevisiae (yeast) | Dabsylated L-Met-S-SO | - | - | 54.7 nmol·min-1·mg-1 |[15] |

Table 2: Kinetic Parameters for Methionine Sulfoxide Reductase B (MsrB)

Enzyme Source Substrate Km kcat Specific Activity Reference
Human MsrB1 (Sec-containing) Dabsylated L-Met-R-SO 1.0 mM 2.28 s-1 High [3][16]
Human MsrB1 (Cys mutant) Dabsylated L-Met-R-SO 1.1 mM - ~800-fold lower than Sec form [3][16]
Human MsrB2 Dabsylated L-Met-R-SO 0.17 mM 0.22 s-1 Moderate [3][16]
Human MsrB3 Dabsylated L-Met-R-SO 2.9 mM 2.29 s-1 High [3][16]

| S. cerevisiae (yeast) | Dabsylated L-Met-R-SO | - | - | 4.9 nmol·min-1·mg-1 |[15] |

Note: Dabsylated methionine sulfoxide is often used as a substrate to mimic protein-bound MetO and facilitate detection by HPLC.[15][17] Human MsrB2 exhibits substrate inhibition at higher concentrations of MetO.[3][10]

Application Note: MsrB in Cellular Signaling

Beyond simple protein repair, the Msr system is emerging as a key player in redox-dependent cellular regulation.[5][12] A notable example involves the enzyme MICAL1, which can stereospecifically oxidize methionine residues on target proteins, and MsrB, which reverses this modification. This enzymatic pairing creates a reversible switch to control protein function.

One such pathway involves the regulation of Ca2+/calmodulin-dependent protein kinase II (CaMKII). MICAL1 specifically oxidizes a key methionine residue (Met281/282) on CaMKII, leading to its inactivation. MsrB acts as the partner reductase, reducing the oxidized methionine and restoring CaMKII activity. This redox cycle has been shown to be critical in regulating cardiac responses to stress.[18]

G CaMKII_active Active CaMKII (Methionine Reduced) CaMKII_inactive Inactive CaMKII (Met-R-SO) CaMKII_active->CaMKII_inactive Oxidation Downstream\nSignaling Downstream Signaling CaMKII_active->Downstream\nSignaling Phosphorylates CaMKII_inactive->CaMKII_active Reduction Signaling\nBlocked Signaling Blocked CaMKII_inactive->Signaling\nBlocked MICAL1 MICAL1 (Monooxygenase) MICAL1->CaMKII_active  Targets MsrB MsrB MsrB->CaMKII_inactive  Targets Stress Cellular Stress (e.g., Ischemia) Stress->MICAL1 Activates

Fig. 2: Regulatory cycle of CaMKII activity mediated by MICAL1 oxidation and MsrB reduction.

Experimental Protocols

This protocol describes a common and reliable method for measuring the activity of MsrA or MsrB using dabsylated methionine sulfoxide diastereomers as substrates, followed by quantification of the product via reverse-phase HPLC.[15][17]

G cluster_prep Preparation cluster_reaction Enzyme Reaction cluster_analysis Analysis A 1. Prepare Reaction Buffer (e.g., 50 mM Sodium Phosphate, pH 7.5) D 4. Combine Buffer, Substrate, Reductant, and Enzyme Sample A->D B 2. Prepare Substrate (Dabsyl-Met-S-SO or Dabsyl-Met-R-SO) B->D C 3. Prepare Reductant (e.g., 20 mM DTT) C->D E 5. Incubate at 37°C (e.g., 30-60 min) D->E F 6. Stop Reaction (Add Acetonitrile) E->F G 7. Centrifuge to Pellet Precipitate F->G H 8. Inject Supernatant into HPLC G->H I 9. Quantify Dabsyl-Methionine Product (Absorbance at 436 nm) H->I

Fig. 3: General workflow for the HPLC-based methionine sulfoxide reductase assay.

A. Reagents and Materials

  • Purified recombinant MsrA or MsrB, or cell/tissue lysate

  • Dabsyl-L-Met-S-SO (for MsrA) or Dabsyl-L-Met-R-SO (for MsrB)

  • Reaction Buffer: 50 mM Sodium Phosphate, pH 7.5

  • Dithiothreitol (DTT)

  • Acetonitrile (B52724) (HPLC grade)

  • Reverse-phase HPLC system with a C18 column and a UV-Vis detector (436 nm)

B. Procedure

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a 100 µL reaction mixture. A typical reaction contains:

    • 50 mM Sodium Phosphate, pH 7.5

    • 20 mM DTT[3][15]

    • 200 µM Dabsyl-Met-S-SO (for MsrA) or Dabsyl-Met-R-SO (for MsrB)[15]

    • Appropriate amount of enzyme sample (e.g., 1-10 µg of purified protein or 50-200 µg of crude extract).[3][15]

    • Note: Prepare a control reaction without the enzyme to serve as a baseline.

  • Initiate and Incubate: Start the reaction by adding the enzyme sample to the mixture. Vortex briefly and incubate at 37°C for 30-60 minutes.[3][15] The incubation time should be within the linear range of the reaction.

  • Stop the Reaction: Terminate the reaction by adding 200 µL of acetonitrile.[15] This will precipitate most of the protein.

  • Sample Preparation for HPLC: Vortex the tube vigorously and centrifuge at high speed (e.g., >12,000 x g) for 5-10 minutes to pellet the precipitated protein.

  • HPLC Analysis:

    • Carefully transfer the supernatant to an HPLC vial.

    • Inject an appropriate volume (e.g., 20-50 µL) onto a C18 reverse-phase column.

    • Separate the components using an appropriate gradient of acetonitrile and water/buffer.

    • Detect the dabsylated compounds by monitoring absorbance at 436 nm.[15]

C. Data Analysis

  • Identify the peaks corresponding to the dabsylated methionine sulfoxide substrate and the dabsylated methionine product based on their retention times, as determined by running standards.

  • Calculate the area under the product peak (Dabsyl-Methionine).

  • Quantify the amount of product formed by comparing the peak area to a standard curve generated with known concentrations of Dabsyl-Methionine.

  • Calculate the specific activity of the enzyme, typically expressed as nmol of product formed per minute per mg of protein.

References

Application of D-Methionine Sulfoxide in Solid-Phase Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of D-methionine sulfoxide (B87167) in solid-phase peptide synthesis (SPPS). The strategic incorporation of this oxidized form of methionine offers significant advantages in the synthesis of challenging peptide sequences, particularly those prone to aggregation.

Application Notes

Methionine, a sulfur-containing amino acid, is susceptible to oxidation, which can be a concern during peptide synthesis. However, the reversible oxidation of methionine to methionine sulfoxide can be strategically employed to overcome common challenges in SPPS.[1][2][3] The introduction of the more polar sulfoxide group can disrupt interchain aggregation, which is a primary cause of low yields and poor purity for hydrophobic and aggregation-prone peptides.[1][3]

The use of methionine sulfoxide as a building block in SPPS has been shown to improve the quality of the synthesis and result in crude peptides with significantly enhanced solubility.[1][3] This increased solubility facilitates the purification process, which is often a bottleneck in the production of difficult peptides.[1] Following purification of the methionine sulfoxide-containing peptide, the sulfoxide can be quantitatively reduced back to the native methionine residue.[1]

This two-step approach has been successfully applied to the synthesis of several challenging peptides, including the Aβ (1-42) peptide associated with Alzheimer's disease, human calcitonin, and peptides from the human prion protein.[1][4][5][6] The intentional oxidation of methionine can also be used to study the effects of this post-translational modification on peptide structure and function.[1]

Quantitative Data Summary

The following table summarizes quantitative data from studies utilizing methionine sulfoxide in SPPS, highlighting the improvements in yield and purity.

Peptide SequenceSynthesis StrategyOverall Yield (%)Purity of Crude ProductReference
H-Leu-Gly-Arg-Leu-Gly-Met-Phe-OHStandard SPPS with MetNot ReportedNot Reported[7]
H-Leu-Gly-Arg-Leu-Gly-Met(d-sulfoxide)-Phe-OHSPPS with Met(d-sulfoxide)~66%No detectable reduced peptide[7]
H-Leu-Gly-Arg-Leu-Gly-Met-Phe-OHSPPS with Met(d-sulfoxide) followed by reduction~63%No detectable sulfoxide peptide[7]
Aggregation-prone peptide 1Standard SPPS with MetLowLow[1]
Aggregation-prone peptide 2 (with Met(O))SPPS with Met(O)2-5% (purified)Improved quality and solubility[1]
Human Calcitonin (hCT) with MetStandard SPPS5% (isolated)Multiple by-products[1]
Human Calcitonin (hCT) with Met(O)SPPS with Met(O) followed by reduction10% (overall)Significantly reduced by-products[1]
β-amyloid (1-40)MW-assisted SPPS without N2 atmosphereNot specifiedSoluble material[6]

Experimental Protocols

Protocol 1: Incorporation of D-Methionine Sulfoxide during Solid-Phase Peptide Synthesis

This protocol describes the general procedure for incorporating Fmoc-D-methionine sulfoxide into a peptide sequence during standard Fmoc-based SPPS.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-D-methionine sulfoxide

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)[6]

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.[6]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.[6]

    • Drain the solution and wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading), HBTU/TBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF.

  • Incorporation of Fmoc-D-Methionine Sulfoxide:

    • Follow the same procedure as in step 3, substituting the standard Fmoc-amino acid with Fmoc-D-methionine sulfoxide.

  • Repeat Cycles: Repeat the deprotection (step 2) and coupling (step 3 or 4) steps for each amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and then methanol. Dry the resin under vacuum.

Protocol 2: On-Resin Reduction of Methionine Sulfoxide

This protocol details the reduction of the methionine sulfoxide residue back to methionine while the peptide is still attached to the solid support.

Materials:

  • Peptide-resin containing methionine sulfoxide

  • Trifluoroacetic acid (TFA)

  • Scavengers: e.g., Triisopropylsilane (TIS), Water, 1,2-ethanedithiol (B43112) (EDT)[4][6] or 2-mercaptopyridine[7]

  • Liquid Hydrogen Fluoride (B91410) (HF) (for specific reduction methods, handle with extreme caution in a specialized apparatus)[7]

  • Anisole (B1667542)

Procedure using TFA Cleavage Cocktail with Reducing Agents:

  • Prepare Cleavage Cocktail: Prepare a cleavage cocktail containing TFA and scavengers. A common reducing cocktail is TFA/thioanisole/anisole/EDT (90:5:2:3 v/v/v/v).[6]

  • Cleavage and Reduction:

    • Add the cleavage cocktail to the dried peptide-resin.

    • Incubate the mixture at room temperature for 2-3 hours with occasional agitation.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Peptide Isolation:

    • Centrifuge the suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

    • Dry the peptide pellet under vacuum.

Procedure using 2-Mercaptopyridine (B119420) in Liquid HF: [7]

  • Caution: This procedure involves the use of highly corrosive and toxic liquid hydrogen fluoride and should only be performed by trained personnel in a specialized laboratory with appropriate safety equipment.

  • Treat the peptide-resin with a solution of 2-mercaptopyridine in liquid HF in the presence of anisole as a scavenger.

  • Follow established protocols for HF cleavage and peptide work-up.

Protocol 3: Analysis of Methionine Sulfoxide-Containing Peptides

This protocol outlines the analytical methods used to characterize the synthesized peptides and confirm the oxidation state of the methionine residue.

Materials:

  • Synthesized peptide

  • Solvents for HPLC: Acetonitrile (B52724) (ACN) and Water, both containing 0.1% TFA.[6]

  • Analytical HPLC system with a C18 column.[6]

  • Mass spectrometer (e.g., ESI-MS).[6]

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude or purified peptide in a suitable solvent (e.g., 50% ACN/water).

  • HPLC Analysis:

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute the peptide using a linear gradient of increasing acetonitrile concentration (e.g., 5-95% B over 30 minutes, where Solvent A is 0.1% TFA in water and Solvent B is 0.1% TFA in ACN).[8]

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

    • The methionine sulfoxide-containing peptide will typically have a shorter retention time than the corresponding reduced methionine peptide due to its increased polarity.[4][6]

  • Mass Spectrometry Analysis:

    • Couple the HPLC eluent to a mass spectrometer to determine the molecular weight of the eluted peaks.

    • The presence of methionine sulfoxide will result in a mass increase of +16 Da compared to the peptide with native methionine.[2]

    • For diastereomer separation, specialized chromatography conditions may be required.[8]

Visualizations

SPPS_Workflow_with_MetO cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cleavage_Reduction Cleavage and Reduction cluster_Purification_Analysis Purification and Analysis Resin Solid Support (e.g., Rink Amide Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling_AA Amino Acid Coupling (Standard Fmoc-AA) Deprotection->Coupling_AA Repeat n times Coupling_MetO This compound Coupling (Fmoc-Met(O)-OH) Deprotection->Coupling_MetO At Met position Coupling_AA->Deprotection Peptide_Resin_MetO Peptide-Resin (with Met(O)) Coupling_MetO->Peptide_Resin_MetO Cleavage Cleavage from Resin & Side-Chain Deprotection Peptide_Resin_MetO->Cleavage Reduction On-Resin or In-Solution Reduction of Met(O) Peptide_Resin_MetO->Reduction Crude_Peptide_MetO Crude Peptide (with Met(O)) Cleavage->Crude_Peptide_MetO Crude_Peptide_Met Crude Peptide (with Met) Reduction->Crude_Peptide_Met Purification_MetO HPLC Purification (Met(O) Peptide) Crude_Peptide_MetO->Purification_MetO Purification_Met HPLC Purification (Met Peptide) Crude_Peptide_Met->Purification_Met Pure_Peptide_MetO Pure Peptide (with Met(O)) Purification_MetO->Pure_Peptide_MetO Pure_Peptide_Met Pure Peptide (with Met) Purification_Met->Pure_Peptide_Met Analysis Analysis (HPLC, MS) Pure_Peptide_MetO->Analysis Pure_Peptide_Met->Analysis

Caption: Workflow for SPPS using this compound.

Logical_Relationship Aggregation Peptide Aggregation (Synthesis Challenge) MetO_Intro Incorporate D-Methionine Sulfoxide (Met(O)) Aggregation->MetO_Intro Strategy to overcome Increased_Polarity Increased Peptide Polarity MetO_Intro->Increased_Polarity Improved_Solubility Improved Solubility of Crude Peptide Increased_Polarity->Improved_Solubility Facilitated_Purification Facilitated HPLC Purification Improved_Solubility->Facilitated_Purification Reduction_Step Reduction of Met(O) to Met Facilitated_Purification->Reduction_Step Post-purification Final_Peptide Desired Native Peptide Reduction_Step->Final_Peptide

Caption: Logic diagram for using Met(O) in challenging SPPS.

References

Application Notes and Protocols for Cell-Based Assays Evaluating the Neuroprotective Effects of D-Methionine Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress is a significant contributor to the pathophysiology of neurodegenerative diseases. An imbalance in reactive oxygen species (ROS) production and antioxidant defenses leads to cellular damage and neuronal death. D-methionine sulfoxide (B87167), a derivative of the amino acid methionine, has emerged as a potential neuroprotective agent. Its therapeutic action is primarily attributed to its interaction with the methionine sulfoxide reductase (Msr) system, which repairs oxidized proteins and scavenges ROS.[1][2] This document provides detailed protocols for cell-based assays to investigate and quantify the neuroprotective effects of D-methionine sulfoxide.

Core Concepts: The Role of the Methionine Sulfoxide Reductase (Msr) System

The Msr system is a crucial antioxidant defense mechanism. Methionine residues in proteins are particularly susceptible to oxidation by ROS, forming methionine sulfoxide (MetO). This oxidation can impair protein function and lead to cellular dysfunction. The Msr system, comprising MsrA and MsrB enzymes, specifically reduces the two stereoisomers of MetO, Met-S-O and Met-R-O, respectively, back to methionine, thus restoring protein function.[1][3] this compound can serve as a substrate for Msr enzymes, potentially enhancing their activity and contributing to cellular resistance against oxidative stress.

Experimental Workflow for Assessing Neuroprotection

A typical experiment to evaluate the neuroprotective effects of this compound involves inducing neurotoxicity in a neuronal cell culture model and assessing the ability of this compound to mitigate the damage.

G cluster_setup Experimental Setup cluster_assays Assessment of Neuroprotection A Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) B Induce Neurotoxicity (e.g., H2O2, Rotenone, Amyloid-β) A->B C Treatment Groups: - Vehicle Control - Toxin Only - Toxin + this compound - this compound Only B->C D Cell Viability Assays (MTT, LDH) C->D E Oxidative Stress Assay (DCFDA) C->E F Msr Activity Assay C->F G Morphological Analysis (Immunocytochemistry) C->G

Caption: A generalized workflow for investigating this compound's neuroprotective properties.

Data Presentation: Summary of Quantitative Data

The following tables provide a structured format for presenting quantitative data obtained from the described assays.

Table 1: Cell Viability Assessment

Treatment GroupMTT Assay (Absorbance at 570 nm)LDH Release (% Cytotoxicity)
Vehicle Control
Toxin Only
Toxin + this compound (Low Conc.)
Toxin + this compound (High Conc.)
This compound Only

Table 2: Oxidative Stress and Msr Activity

Treatment GroupIntracellular ROS Levels (DCFDA Fluorescence)Msr Activity (pmol/min/mg protein)
Vehicle Control
Toxin Only
Toxin + this compound
This compound Only

Signaling Pathway: this compound Mediated Neuroprotection

The neuroprotective effect of this compound is intrinsically linked to the cellular response to oxidative stress and the function of the Msr system.

G cluster_stress Oxidative Insult cluster_damage Cellular Damage cluster_protection Neuroprotective Intervention cluster_outcome Cellular Outcome Oxidative_Stress Oxidative Stress (e.g., H2O2, Amyloid-β) ROS ↑ Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Protein_Oxidation Protein Oxidation (Methionine -> MetO) ROS->Protein_Oxidation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Apoptosis Neuronal Apoptosis Protein_Oxidation->Apoptosis Mitochondrial_Dysfunction->Apoptosis Neuronal_Survival Neuronal Survival DMetO This compound Msr_System Methionine Sulfoxide Reductase (Msr) System DMetO->Msr_System Activates/Substrate Protein_Repair Protein Repair (MetO -> Methionine) Msr_System->Protein_Repair ROS_Scavenging ROS Scavenging Msr_System->ROS_Scavenging Protein_Repair->Neuronal_Survival Reduces damage ROS_Scavenging->Neuronal_Survival Reduces stress

Caption: Signaling pathway of this compound neuroprotection against oxidative stress.

Experimental Protocols

Cell Culture and Treatment

Cell Lines:

  • SH-SY5Y: A human neuroblastoma cell line commonly used in neurotoxicity studies.

  • Primary Cortical Neurons: Provide a more physiologically relevant model but require more specialized culture techniques.

Protocol:

  • Culture neuronal cells in appropriate media and conditions until they reach the desired confluency (typically 70-80%).

  • Induce neurotoxicity by exposing the cells to an oxidative agent (e.g., 100-500 µM H₂O₂ or 1-10 µM Rotenone for 24 hours).

  • For treatment groups, co-incubate the cells with the neurotoxic agent and varying concentrations of this compound. Include vehicle controls, toxin-only controls, and this compound-only controls.

Cell Viability Assays

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

Protocol:

  • After the treatment period, remove the culture medium from the 96-well plate.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.[4][5][6]

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Commercially available LDH cytotoxicity assay kit.

Protocol:

  • After the treatment period, carefully collect 50 µL of the culture supernatant from each well of the 96-well plate.

  • Transfer the supernatant to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.[7][8][9]

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFDA assay is used to measure the overall levels of intracellular ROS.

Materials:

  • DCFDA (2',7'-dichlorofluorescin diacetate) solution (10 mM stock in DMSO).

  • Hanks' Balanced Salt Solution (HBSS) or PBS.

Protocol:

  • After treatment, remove the culture medium and wash the cells twice with warm HBSS or PBS.

  • Prepare a working solution of 5-10 µM DCFDA in HBSS or serum-free medium.

  • Add 100 µL of the DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

  • Remove the DCFDA solution and wash the cells twice with HBSS or PBS.

  • Add 100 µL of HBSS or PBS to each well.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[1][2][10][11][12]

Methionine Sulfoxide Reductase (Msr) Activity Assay

This assay measures the enzymatic activity of the Msr system in cell lysates.

Materials:

  • Dabsyl-L-Methionine-R,S-sulfoxide as a substrate.

  • Dithiothreitol (DTT).

  • Cell lysis buffer.

  • Acetonitrile.

  • HPLC system.

Protocol:

  • After treatment, harvest the cells and prepare cell lysates.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Set up the reaction mixture containing cell lysate, DTT, and dabsyl-L-methionine-R,S-sulfoxide in a suitable buffer.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding acetonitrile.

  • Analyze the formation of the reduced product (dabsyl-methionine) by reverse-phase HPLC.[3][13][14][15]

Immunocytochemistry for Morphological Analysis

This technique allows for the visualization of neuronal morphology and the expression of specific neuronal markers.

Materials:

  • Primary antibodies (e.g., anti-β-III-tubulin for neurons, anti-cleaved caspase-3 for apoptosis).

  • Fluorophore-conjugated secondary antibodies.

  • Paraformaldehyde (PFA) for fixation.

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).

  • Blocking solution (e.g., PBS with 5% bovine serum albumin).

  • DAPI for nuclear counterstaining.

Protocol:

  • Culture cells on glass coverslips in a multi-well plate.

  • After treatment, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding with blocking solution for 1 hour.

  • Incubate the cells with the primary antibody diluted in blocking solution overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the corresponding fluorophore-conjugated secondary antibody for 1-2 hours at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

  • Visualize the cells using a fluorescence microscope.

References

Application Notes and Protocols for Isotope Labeling of D-Methionine Sulfoxide for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methionine, an essential amino acid, is susceptible to oxidation, forming D-methionine sulfoxide (B87167) (D-MetO). This oxidation can occur non-enzymatically through reactive oxygen species (ROS) or enzymatically.[1][2] The reduction of methionine sulfoxide is a critical biological repair mechanism, primarily mediated by the methionine sulfoxide reductase (Msr) system.[1][2] This system consists of two main enzyme families: MsrA, which stereospecifically reduces the S-diastereomer of methionine sulfoxide, and MsrB, which primarily reduces the R-diastereomer of protein-bound methionine sulfoxide with very low activity towards the free form.[2][3]

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems.[4][5] By introducing a stable isotope-labeled compound, such as D-methionine sulfoxide enriched with ¹³C or ¹⁵N, researchers can track its uptake, conversion to other metabolites, and incorporation into metabolic pathways using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][6] These studies are crucial for understanding the dynamics of methionine metabolism, the efficacy of the Msr repair system, and the overall impact of oxidative stress on cellular function.

This document provides detailed application notes and protocols for conducting metabolic tracing studies using isotopically labeled this compound.

Data Presentation

The following tables present representative quantitative data that could be obtained from a metabolic tracing study using isotopically labeled this compound. These values are illustrative and will vary depending on the experimental system (cell type, organism) and conditions.

Table 1: Cellular Uptake and Conversion of Isotopically Labeled this compound in Cultured Hepatocytes.

Time Point (hours)Intracellular Labeled D-MetO-S (pmol/10^6 cells)Intracellular Labeled D-MetO-R (pmol/10^6 cells)Intracellular Labeled D-Methionine (pmol/10^6 cells)
0000
1150.2 ± 12.5145.8 ± 11.925.3 ± 3.1
4320.6 ± 25.1310.4 ± 22.885.7 ± 7.9
12250.1 ± 20.9245.3 ± 19.7150.4 ± 12.6
24120.5 ± 11.3115.9 ± 10.8180.2 ± 15.1

Data is presented as mean ± standard deviation.

Table 2: In Vivo Distribution and Metabolism of a Single Oral Dose of Labeled this compound in a Murine Model.

Tissue/FluidPeak Plasma Concentration of Labeled D-MetO (µmol/L)Time to Peak Plasma Concentration (hours)Urinary Excretion of Labeled D-MetO (% of dose in 24h)Urinary Excretion of Labeled D-Methionine (% of dose in 24h)
Plasma55.4 ± 6.21.5N/AN/A
UrineN/AN/A35.2 ± 4.15.8 ± 1.2
Liver12.8 ± 2.1 (nmol/g tissue) at 4hN/AN/AN/A
Kidney25.6 ± 3.5 (nmol/g tissue) at 4hN/AN/AN/A

Data is presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Synthesis of Isotopically Labeled this compound

While isotopically labeled D-methionine is commercially available, labeled this compound may require custom synthesis. This protocol provides a general method for the oxidation of isotopically labeled D-methionine.

Materials:

  • ¹³C or ¹⁵N-labeled D-methionine

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Methanol (B129727)

  • Water (HPLC grade)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Dissolve the isotopically labeled D-methionine in a solution of methanol and water.

  • Slowly add a molar excess of hydrogen peroxide to the solution while stirring at room temperature.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC-MS to check for the disappearance of the starting material and the appearance of the product with the expected mass-to-charge ratio (m/z) for labeled this compound. The oxidation will produce a racemic mixture of the S and R diastereomers.[7]

  • Once the reaction is complete, quench any remaining hydrogen peroxide by adding a small amount of a suitable reducing agent (e.g., sodium bisulfite) until bubbling ceases.

  • Purify the labeled this compound using preparative RP-HPLC.

  • Lyophilize the collected fractions containing the pure product.

  • Confirm the identity and isotopic enrichment of the final product by high-resolution mass spectrometry and NMR spectroscopy.

Protocol 2: In Vitro Metabolic Tracing in Cell Culture

This protocol describes the use of isotopically labeled this compound to trace its metabolic fate in cultured cells.

Materials:

  • Cultured cells (e.g., hepatocytes, neuronal cells)

  • Cell culture medium deficient in methionine

  • Isotopically labeled this compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (80%), ice-cold

  • Cell scraper

  • Centrifuge

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and grow them to the desired confluency.

  • Starvation: One hour prior to the experiment, replace the normal growth medium with a methionine-free medium to deplete the intracellular pool of unlabeled methionine.

  • Labeling: Introduce the isotopically labeled this compound into the medium at a final concentration typically in the range of 50-200 µM.

  • Time Course: Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours).

  • Metabolite Extraction:

    • At each time point, place the culture plate on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to the plate.

    • Scrape the cells from the plate and transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tube vigorously and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation for LC-MS:

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).

Protocol 3: LC-MS/MS Analysis of Labeled Metabolites

This protocol outlines the analysis of extracted metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled compounds.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Unlabeled standards for D-methionine, this compound (S and R diastereomers if available)

Procedure:

  • Chromatographic Separation:

    • Inject the reconstituted sample onto the C18 column.

    • Use a gradient elution to separate the metabolites. A typical gradient might start with a low percentage of Mobile Phase B, which is gradually increased to elute more hydrophobic compounds.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • For targeted analysis, use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. Set up MRM transitions for the unlabeled and expected labeled versions of D-methionine and this compound.

    • For untargeted analysis, use a high-resolution mass spectrometer to perform full scan MS to identify all labeled metabolites by their accurate mass.

  • Data Analysis:

    • Identify the labeled compounds by their retention times (compared to standards) and their specific m/z values.

    • Quantify the peak areas of the labeled metabolites at each time point.

    • Calculate the fractional isotopic labeling to determine the extent of conversion of this compound to other metabolites.[8][9]

Mandatory Visualizations

Metabolic_Pathway D_MetO Isotopically Labeled This compound (D-MetO) D_Met Isotopically Labeled D-Methionine (D-Met) D_MetO->D_Met MsrA (for S-diastereomer) Met_Cycle Methionine Cycle D_Met->Met_Cycle Protein_Inc Protein Incorporation Met_Cycle->Protein_Inc Other Other Metabolites Met_Cycle->Other

Caption: Metabolic fate of isotopically labeled this compound.

Experimental_Workflow start Start: Cell Culture (e.g., Hepatocytes) labeling Introduce Isotopically Labeled This compound start->labeling incubation Time-Course Incubation (0, 1, 4, 12, 24h) labeling->incubation extraction Metabolite Extraction (80% Methanol) incubation->extraction analysis LC-MS/MS Analysis (Targeted or Untargeted) extraction->analysis data Data Processing and Metabolic Flux Analysis analysis->data end End: Quantified Metabolic Pathways data->end

Caption: Workflow for in vitro metabolic tracing of this compound.

References

Application Notes and Protocols for the Development and Characterization of Antibodies Specific for Methionine Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methionine sulfoxide (B87167) (MetO) is a post-translational modification (PTM) resulting from the oxidation of methionine residues by reactive oxygen species (ROS). This modification can alter protein structure and function and has been implicated in various physiological and pathological processes, including aging and neurodegenerative diseases such as Alzheimer's disease.[1][2] The development of specific antibodies to detect and quantify MetO in biological samples is of significant interest. However, generating highly specific antibodies against this small, neutral modification has proven to be a considerable challenge.[3][4]

These application notes provide an overview of the methods for generating polyclonal antibodies against MetO, characterization techniques, and a discussion of the critical challenges regarding their specificity. Furthermore, we present a robust enzymatic alternative for the stereospecific detection and quantification of methionine sulfoxide diastereomers.

Section 1: Development of Polyclonal Antibodies Against Methionine Sulfoxide

The primary strategy for generating antibodies against MetO involves using a methionine-rich protein that has been chemically oxidized to produce the MetO epitope.

Preparation of the Immunogen: Oxidized Methionine-Rich Protein

A commonly used immunogen is a methionine-rich protein, such as the zein (B1164903) protein DZS18 from Zea mays, which is subsequently oxidized.[5][6]

Protocol for Oxidation of Methionine-Rich Protein:

  • Protein Purification: Purify the methionine-rich recombinant protein (e.g., His-tagged DZS18) using an appropriate method, such as nickel-affinity chromatography.[5]

  • Oxidation:

    • Dialyze the purified protein against phosphate-buffered saline (PBS), pH 7.4.

    • Incubate the protein with 0.3% hydrogen peroxide (H₂O₂) for 2 hours at 37°C.[5]

    • Alternatively, for other proteins, oxidation can be performed with 250 mM H₂O₂ for 1 hour at 37°C.[3]

  • Removal of Oxidant: Dialyze the oxidized protein extensively against PBS at 4°C to remove any remaining H₂O₂.[5]

  • Verification of Oxidation: Confirm the oxidation of methionine residues to methionine sulfoxide using amino acid analysis or mass spectrometry.[3][5]

Polyclonal Antibody Production in Rabbits

Protocol for Rabbit Immunization:

  • Pre-immune Bleed: Collect a pre-immune serum sample from the rabbit before the first immunization.[7]

  • Primary Immunization:

    • Emulsify the oxidized protein immunogen (typically 200-500 µg) with an equal volume of Complete Freund's Adjuvant (CFA).[2][7][8]

    • Inject the emulsion subcutaneously at multiple sites on the rabbit.[7][9]

  • Booster Immunizations:

    • Administer booster injections of the immunogen (100-250 µg) emulsified in Incomplete Freund's Adjuvant (IFA) every 2-3 weeks.[2][7][9]

  • Titer Monitoring: After the second or third boost, collect small blood samples to monitor the antibody titer against the oxidized immunogen using an indirect ELISA.

  • Production Bleeds: Once a satisfactory titer is achieved, perform production bleeds, typically 10-12 days after a booster injection.[8]

Purification of Anti-Methionine Sulfoxide Antibodies

Protocol for Antigen-Affinity Purification:

  • Preparation of Affinity Resin: Covalently couple the oxidized methionine-rich protein (the immunogen) to a solid support matrix (e.g., NHS-activated agarose (B213101) beads).

  • Serum Preparation: Clarify the rabbit antiserum by centrifugation.[4]

  • Antibody Binding:

    • Equilibrate the affinity column with a binding buffer (e.g., PBS).[10]

    • Apply the clarified antiserum to the column and allow it to bind.[10]

  • Washing: Wash the column extensively with the binding buffer to remove unbound proteins.[10]

  • Elution:

    • Elute the bound antibodies using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5).[10]

    • Collect fractions into tubes containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0) to immediately neutralize the pH and prevent antibody denaturation.[10]

  • Dialysis and Storage:

    • Pool the antibody-containing fractions and dialyze against PBS.

    • Measure the antibody concentration and store at -20°C or -80°C.

Section 2: Characterization of Anti-Methionine Sulfoxide Antibodies

Screening by Indirect ELISA

Protocol for Indirect ELISA:

  • Coating: Coat the wells of a microtiter plate with the oxidized methionine-rich protein (antigen) and the unoxidized protein (control) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash the plate with PBS containing 0.05% Tween 20 (PBST) and block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBST) for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Add serial dilutions of the purified antibody or antiserum to the wells and incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate with PBST and add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP). Incubate for 1 hour at room temperature.

  • Detection: Wash the plate with PBST and add a TMB substrate solution. Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.

  • Analysis: A specific antibody should show a strong signal in the wells coated with the oxidized protein and a minimal signal in the wells with the unoxidized protein.

Western Blot Analysis

Protocol for Western Blotting:

  • Sample Preparation: Prepare protein lysates from cells or tissues, some of which have been treated with an oxidizing agent (e.g., H₂O₂).[5]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[3][11]

  • Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[3][11]

  • Primary Antibody Incubation: Incubate the membrane with the anti-MetO antibody (e.g., 1:100 to 1:2000 dilution) overnight at 4°C.[1][3]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3][11]

  • Detection: Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.[11]

Section 3: Critical Evaluation of Antibody Specificity

A significant body of literature raises concerns about the specificity of commercially available anti-methionine sulfoxide antibodies.[3] Several studies have demonstrated that these antibodies exhibit cross-reactivity with non-oxidized proteins, suggesting they may recognize the protein backbone or other features rather than the MetO modification itself.[3]

Key Findings on Antibody Specificity:

Antibody SourceImmunogenReported SpecificityEvidence of Non-Specificity
Commercial VendorsOxidized zein protein (MetO-DZS18)Claimed to be specific for MetO-containing proteins.[5][6]Studies show equal reactivity with both native and methionine-oxidized glutamine synthetase and aprotinin (B3435010) in Western blots and dot blots, indicating a lack of specificity for MetO.[3]
Research LaboratoriesOxidized methionine-rich proteinsSome studies report specificity based on competition assays with free L-MetO.[5]Other researchers have been unable to generate MetO-specific antibodies, even with extensive screening of phage display libraries.[3]

Given the conflicting evidence and the documented lack of specificity of some widely used reagents, researchers should be cautious when using anti-MetO antibodies. It is imperative to perform rigorous validation experiments, including the use of appropriate positive and negative controls (oxidized and unoxidized forms of the same protein) and competition assays.

Section 4: Enzymatic Method for Stereospecific Detection of Methionine Sulfoxide

An alternative and more reliable method for the detection and quantification of MetO involves the use of methionine sulfoxide reductases (MsrA and MsrB). These enzymes stereospecifically reduce the S- and R-diastereomers of MetO, respectively.[12]

Principle of the Msr-Based Assay

This method utilizes the stereospecificity of MsrA and MsrB to differentiate and quantify the two diastereomers of MetO in a protein sample. The reduction of MetO to methionine can be monitored by techniques such as reverse-phase HPLC or mass spectrometry.[12][13]

Protocol for Msr-Based Quantification of MetO Diastereomers
  • Protein Digestion: Digest the protein sample containing MetO with a protease (e.g., trypsin) to generate peptides.

  • Enzymatic Reduction:

    • Divide the peptide digest into three aliquots.

    • Treat one aliquot with MsrA to reduce Met-S-O.

    • Treat the second aliquot with MsrB to reduce Met-R-O.

    • Leave the third aliquot untreated as a control.

  • HPLC or LC-MS Analysis:

    • Analyze all three samples by reverse-phase HPLC or LC-MS.

    • Monitor the disappearance of the MetO-containing peptide peaks and the appearance of the corresponding methionine-containing peptide peak.

  • Quantification: The relative amounts of Met-S-O and Met-R-O can be determined by comparing the peak areas of the oxidized and reduced peptides in the treated and untreated samples.

Visualizations

Experimental Workflow for Antibody Development

Antibody_Development_Workflow cluster_immunogen Immunogen Preparation cluster_immunization Immunization cluster_purification_characterization Purification & Characterization MetRichProtein Methionine-Rich Protein (e.g., DZS18) Oxidation Oxidation (H₂O₂) MetRichProtein->Oxidation Purification1 Purification Oxidation->Purification1 PrimaryImmunization Primary Immunization (with CFA) Purification1->PrimaryImmunization Rabbit Rabbit Rabbit->PrimaryImmunization BoosterImmunizations Booster Immunizations (with IFA) PrimaryImmunization->BoosterImmunizations SerumCollection Serum Collection BoosterImmunizations->SerumCollection AffinityPurification Antigen-Affinity Purification SerumCollection->AffinityPurification ELISA ELISA Screening AffinityPurification->ELISA WesternBlot Western Blot Validation AffinityPurification->WesternBlot

Caption: Workflow for polyclonal antibody development against MetO.

Methionine Sulfoxide in Alzheimer's Disease Signaling

Alzheimer_Pathway ROS Reactive Oxygen Species (ROS) Abeta Amyloid-beta (Aβ) (Met35) ROS->Abeta Oxidation Abeta_MetO Oxidized Aβ (Met35-Sulfoxide) MsrA Methionine Sulfoxide Reductase A (MsrA) Abeta_MetO->MsrA Substrate for Aggregation Aβ Aggregation & Fibril Formation Abeta_MetO->Aggregation Alters Aggregation Kinetics MsrA->Abeta Reduction Neurotoxicity Neurotoxicity Aggregation->Neurotoxicity

Caption: Role of MetO in Aβ aggregation and neurotoxicity.

Enzymatic Assay Workflow for MetO Diastereomer Analysisdot

Msr_Assay_Workflow cluster_treatment Enzymatic Treatment ProteinSample Protein Sample (containing MetO) Digestion Tryptic Digestion ProteinSample->Digestion PeptideMixture Peptide Mixture Digestion->PeptideMixture Control No Enzyme (Control) PeptideMixture->Control MsrA_treatment MsrA Treatment (reduces Met-S-O) PeptideMixture->MsrA_treatment MsrB_treatment MsrB Treatment (reduces Met-R-O) PeptideMixture->MsrB_treatment Analysis LC-MS / HPLC Analysis Control->Analysis MsrA_treatment->Analysis MsrB_treatment->Analysis Quantification Quantification of Met-S-O and Met-R-O Analysis->Quantification

References

Application Notes and Protocols for In Vivo Imaging of D-methionine Sulfoxide Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, an essential sulfur-containing amino acid, is highly susceptible to oxidation by reactive oxygen species (ROS), resulting in the formation of methionine sulfoxide (B87167). This post-translational modification can alter protein structure and function and is implicated in various pathological conditions associated with oxidative stress, including neurodegenerative diseases and cancer. D-methionine, the enantiomer of the naturally occurring L-methionine, and its oxidized form, D-methionine sulfoxide, are of growing interest in biomedical research. In vivo imaging of the distribution of this compound could provide a valuable tool to non-invasively assess regional oxidative stress and monitor disease progression and therapeutic response.

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that allows for the quantitative determination of the biodistribution of radiolabeled molecules in vivo. While PET imaging with L-[methyl-¹¹C]methionine is well-established for oncological applications, to date, there is a notable absence of published studies detailing the in vivo imaging and biodistribution of radiolabeled this compound.

This document provides a comprehensive overview of the current landscape and a proposed methodology for the in vivo imaging of this compound. It includes a hypothetical protocol for the synthesis of [¹¹C]this compound, a detailed protocol for conducting PET imaging studies in rodents, and available biodistribution data for the precursor molecule, [¹¹C]D-methionine, and its L-enantiomer for comparative purposes.

Quantitative Biodistribution Data

Note: Direct quantitative in vivo biodistribution data for radiolabeled this compound is not currently available in the published scientific literature. The following tables summarize the ex vivo biodistribution data for [¹¹C]L-methionine and [¹¹C]D-methionine in rodents to provide a comparative baseline. This data is crucial for understanding the general behavior of methionine isomers in vivo and for designing future studies with this compound.

Table 1: Ex Vivo Biodistribution of [¹¹C]L-Methionine in Nude Mice with MCF-7 Human Breast Carcinoma Tumors [1]

Organ/TissuePercent Injected Dose per Gram (%ID/g)
Liver8.02
Kidneys7.60
Spleen7.36
Stomach6.75
Blood2.73
Tumor2.60
Muscle1.56

Data collected at 1 hour post-injection.

Table 2: Ex Vivo Biodistribution of [¹¹C]L-Methionine and [¹¹C]D-Methionine in Fetal Liver of Pregnant Rats [1]

TracerFetal Liver Uptake
[¹¹C]L-MethionineHigher than [¹¹C]D-Methionine
[¹¹C]D-MethionineLower than [¹¹C]L-Methionine

Qualitative comparison; specific %ID/g values were not provided in the source.

Table 3: Ex Vivo Biodistribution of [¹¹C]L-Methionine in Intact Wistar Rats [2]

Organ/TissueAccumulation Relative to Reference Tissue*
Liver6.9 ± 0.92
Spleen5.62 ± 0.81
Cecum/Colon3.56 ± 0.14
Brain~1.0
Heart~1.0

Reference tissue was the sternoclavicular area. Data expressed as mean ± SEM.

Experimental Protocols

Protocol 1: Hypothetical Synthesis of [¹¹C]this compound

This protocol is a proposed method based on the established synthesis of [¹¹C]D-methionine and standard chemical oxidation procedures. It requires validation and optimization in a radiochemistry laboratory.

Objective: To synthesize [¹¹C]this compound for use as a PET tracer.

Materials:

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I)

  • D-homocysteine thiolactone hydrochloride

  • Sodium hydroxide (B78521) (NaOH) solution

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-Performance Liquid Chromatography (HPLC) system with a radiodetector

  • C18 Sep-Pak cartridges

  • Sterile water for injection

  • Phosphate-buffered saline (PBS)

Procedure:

  • Synthesis of [¹¹C]D-Methionine:

    • Bubble [¹¹C]CH₃I through a solution of D-homocysteine thiolactone hydrochloride in a suitable solvent (e.g., acetone) containing a weak base (e.g., NaOH).

    • Heat the reaction mixture at a controlled temperature (e.g., 80-100°C) for a short duration (e.g., 5 minutes).

    • The reaction progression can be monitored using radio-HPLC.

  • Oxidation to [¹¹C]this compound:

    • To the crude reaction mixture containing [¹¹C]D-methionine, add a controlled amount of a mild oxidizing agent, such as hydrogen peroxide. The stoichiometry should be carefully controlled to favor the formation of the sulfoxide over the sulfone.

    • Allow the oxidation reaction to proceed at room temperature for a defined period (e.g., 10-15 minutes). The reaction should be monitored by radio-HPLC to determine the optimal reaction time and prevent over-oxidation.

  • Purification:

    • Purify the resulting [¹¹C]this compound from the reaction mixture using semi-preparative HPLC with a suitable mobile phase (e.g., a gradient of ethanol (B145695) and water).

    • Collect the fraction corresponding to [¹¹C]this compound, identified by its retention time relative to a non-radioactive standard.

  • Formulation:

    • Remove the HPLC solvent from the collected fraction under a stream of nitrogen or by rotary evaporation.

    • Reconstitute the purified [¹¹C]this compound in a sterile, injectable solution (e.g., PBS).

    • Pass the final product through a sterile 0.22 µm filter into a sterile vial for injection.

  • Quality Control:

    • Perform analytical radio-HPLC to determine the radiochemical purity of the final product.

    • Measure the specific activity of the tracer.

    • Test for sterility and pyrogenicity before in vivo use.

Protocol 2: In Vivo PET Imaging of Radiolabeled this compound in Rodents

This protocol provides a general framework for conducting PET imaging studies in small animals. Specific parameters may need to be adjusted based on the animal model and the imaging system used.

Objective: To determine the in vivo biodistribution of [¹¹C]this compound.

Materials:

  • [¹¹C]this compound solution for injection

  • Small animal PET/CT or PET/MR scanner

  • Anesthesia system (e.g., isoflurane)

  • Animal warming system

  • Catheter for intravenous injection

  • Appropriate animal model (e.g., mice or rats)

Procedure:

  • Animal Preparation:

    • Fast the animals for 4-6 hours before the scan to reduce background signal from the gastrointestinal tract. Allow free access to water.

    • Anesthetize the animal using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance) in oxygen.

    • Place a catheter in the tail vein for tracer injection.

    • Position the animal on the scanner bed and use a warming system to maintain body temperature.

  • Tracer Administration:

    • Administer a bolus injection of [¹¹C]this compound (typically 3.7-7.4 MBq or 100-200 µCi) via the tail vein catheter.

    • Flush the catheter with saline to ensure complete delivery of the tracer.

  • PET/CT or PET/MR Imaging:

    • Acquire a CT or MR scan for anatomical reference and attenuation correction.

    • Initiate a dynamic PET scan immediately after tracer injection for a duration of 60-90 minutes, or a static scan at a specific time point post-injection (e.g., 30, 60, and 90 minutes).

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

  • Data Analysis:

    • Co-register the PET and CT/MR images.

    • Draw regions of interest (ROIs) on the anatomical images for various organs and tissues (e.g., brain, heart, lungs, liver, kidneys, muscle, tumor if applicable).

    • Calculate the radioactivity concentration in each ROI from the PET images.

    • Express the uptake as a percentage of the injected dose per gram of tissue (%ID/g) or as Standardized Uptake Values (SUV).

    • For dynamic scans, generate time-activity curves (TACs) for each ROI to assess the tracer kinetics.

  • Ex Vivo Biodistribution (Optional but Recommended for Validation):

    • At the end of the imaging session, euthanize the animal.

    • Dissect the organs and tissues of interest.

    • Weigh each sample and measure the radioactivity using a gamma counter.

    • Calculate the %ID/g for each tissue and compare with the PET-derived data.

Visualizations

G cluster_synthesis Protocol 1: Hypothetical Synthesis of [11C]this compound start [11C]CO2 Production (Cyclotron) ch3i [11C]Methyl Iodide Synthesis start->ch3i met_syn [11C]D-Methionine Synthesis ch3i->met_syn oxidation Oxidation to [11C]this compound met_syn->oxidation purification HPLC Purification oxidation->purification formulation Formulation for Injection purification->formulation qc Quality Control formulation->qc

Hypothetical workflow for the synthesis of [¹¹C]this compound.

G cluster_imaging Protocol 2: In Vivo PET Imaging Workflow animal_prep Animal Preparation (Fasting, Anesthesia) tracer_admin Tracer Administration ([11C]this compound) animal_prep->tracer_admin pet_ct PET/CT or PET/MR Image Acquisition tracer_admin->pet_ct data_analysis Image Reconstruction & Data Analysis (ROI, SUV) pet_ct->data_analysis biodistribution Ex Vivo Biodistribution (Validation) data_analysis->biodistribution

General workflow for in vivo PET imaging of a radiotracer in rodents.

G Met Methionine MetO Methionine Sulfoxide Met->MetO Oxidation ROS Reactive Oxygen Species (ROS) ROS->MetO MetO->Met Reduction Msr Methionine Sulfoxide Reductase (Msr) Msr->Met

Simplified metabolic pathway of methionine oxidation and reduction.

References

Troubleshooting & Optimization

Technical Support Center: D-Methionine Sulfoxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-methionine sulfoxide (B87167) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in this specialized stereoselective synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of D-methionine sulfoxide.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Over-oxidation: The primary oxidant is too strong or the reaction time is too long, leading to the formation of methionine sulfone.[1][2] 2. Incomplete Reaction: Insufficient oxidant, suboptimal temperature, or short reaction time. 3. Degradation: Presence of water or other impurities in the reaction mixture can lead to side reactions and reduced yield.[3] 4. Purification Loss: The desired product is lost during chromatographic separation or crystallization steps.1. Optimize Oxidant: Use a milder oxidant (e.g., H₂O₂) and carefully control the stoichiometry.[3] Monitor the reaction progress closely using techniques like TLC or HPLC to stop it before sulfone formation becomes significant. 2. Adjust Conditions: Systematically vary the reaction temperature, time, and molar ratio of reactants to find the optimal conditions for conversion. 3. Ensure Anhydrous Conditions: Use dry solvents and reagents. The presence of water can have a highly adverse effect on product yield.[3] 4. Refine Purification: Optimize the purification method. Supercritical CO₂ chromatography has been shown to be effective for separating diastereomers with high purity.[4]
Poor Stereoselectivity (Low Diastereomeric Excess) 1. Non-selective Oxidant: Using a non-chiral oxidizing agent will result in a racemic mixture of (R)- and (S)-methionine sulfoxide.[1] 2. Ineffective Chiral Catalyst/Auxiliary: The chiral catalyst or auxiliary is not inducing sufficient stereocontrol. 3. Suboptimal Reaction Conditions: Temperature and solvent can significantly influence the stereochemical outcome of the reaction.1. Employ Stereospecific Methods:     a) Enzymatic Methods: Use stereospecific enzymes like flavin-containing monooxygenases or methionine sulfoxide reductases (MsrA/MsrB) for kinetic resolution.[5][6]     b) Chiral Oxidants: Utilize chiral oxidizing agents or auxiliaries designed for asymmetric oxidation of sulfides.[5] 2. Screen Catalysts: Test a variety of chiral catalysts and ligands to find one that provides high diastereoselectivity for your specific substrate. 3. Optimize Conditions: Investigate the effect of lowering the reaction temperature, as asymmetric reactions often show higher selectivity at colder temperatures. Screen different solvents to assess their impact on stereoselectivity.
Difficulty in Product Purification 1. Similar Physical Properties: The diastereomers of methionine sulfoxide, unreacted methionine, and the sulfone byproduct often have very similar polarities, making separation by standard chromatography challenging.[7][8] 2. Aggregation: Methionine-containing peptides and derivatives can be prone to aggregation, which complicates purification.[9]1. Advanced Chromatographic Techniques:     a) Supercritical Fluid Chromatography (SFC): A facile method using supercritical CO₂ has been developed for separating methionine sulfoxide diastereomers with purities exceeding 99%.[4]     b) Reverse-Phase HPLC: Utilize high-resolution reverse-phase HPLC columns and optimize the mobile phase to achieve separation.[7][10] 2. Derivative Formation: Consider derivatizing the amino acid to alter its physical properties, facilitating easier separation. For example, dabsyl chloride derivatization has been used.[10] 3. Precipitation/Crystallization: Selective precipitation with agents like picric acid can be used to separate R- and S-diastereomers from a racemic mixture.[10]
Product Characterization Issues 1. Indistinguishable Diastereomers: Standard analytical techniques like mass spectrometry cannot differentiate between the R and S diastereomers of methionine sulfoxide due to their identical mass.[7][8] 2. Complex Spectra: NMR spectra can be complex, requiring careful analysis to confirm the stereochemistry.1. Enzymatic Assay: Use stereospecific enzymes. Methionine sulfoxide reductase A (MsrA) specifically reduces the S-diastereomer, while MsrB reduces the R-diastereomer.[7][8][11] Analyzing the sample before and after treatment with these enzymes via peptide mapping or HPLC can confirm the identity of each diastereomer. 2. Chiral HPLC: Employ a chiral chromatography column to resolve and quantify the two diastereomers. 3. X-ray Crystallography: If a crystalline sample can be obtained, X-ray diffraction provides definitive structural and stereochemical assignment.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

The main challenge is controlling the stereochemistry at the sulfur atom. The oxidation of the sulfur in D-methionine creates a new chiral center, resulting in two diastereomers: (R)-methionine sulfoxide and (S)-methionine sulfoxide. Standard oxidation methods are not selective and produce a roughly 1:1 mixture of these diastereomers.[1] Achieving a high yield of the desired D-isomer requires specialized asymmetric synthesis or enzymatic methods.[5]

Q2: How can I avoid the over-oxidation of methionine to methionine sulfone?

Over-oxidation to the sulfone is an irreversible side reaction that reduces the yield of the desired sulfoxide.[2] To prevent this:

  • Use mild and selective oxidizing agents, such as hydrogen peroxide (H₂O₂), under controlled conditions (pH, temperature).[2][12]

  • Carefully control the stoichiometry of the oxidant. A slight excess may be needed for full conversion, but a large excess increases the risk of sulfone formation.

  • Monitor the reaction progress frequently using TLC or LC-MS to determine the optimal reaction time.

Q3: What are the most effective methods for purifying this compound diastereomers?

Separating the diastereomers is a significant challenge due to their similar physical properties.[7][8] Effective methods include:

  • Supercritical Fluid Chromatography (SFC): This has been shown to be a highly effective method for obtaining both diastereomers with purities exceeding 99%.[4]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): With well-optimized conditions and high-resolution columns, baseline separation of the diastereomers can be achieved.[10]

  • Selective Precipitation: A protocol using picric acid to selectively precipitate one diastereomer from a racemic mixture has been described.[10]

Q4: Can I use methionine sulfoxide as a temporary protecting group during peptide synthesis?

Yes, the reversible nature of methionine oxidation makes methionine sulfoxide (Met(O)) an effective protecting group.[9] Introducing Met(O) can prevent undesired side reactions on the methionine side chain. Additionally, the increased polarity of Met(O) can reduce aggregation of hydrophobic peptides during solid-phase peptide synthesis (SPPS), facilitating easier synthesis and purification.[9] The sulfoxide can then be reduced back to methionine.

Q5: How do I analytically confirm the stereochemistry of the synthesized methionine sulfoxide?

Because the diastereomers have the same mass, mass spectrometry alone is insufficient.[7] The most reliable methods are:

  • Enzymatic Reduction: Treat aliquots of your sample with Methionine Sulfoxide Reductase A (MsrA), which specifically reduces the S-form, and MsrB, which is specific for the R-form.[7][8] The disappearance of one of the peaks in an HPLC chromatogram after treatment confirms its identity.

  • Chiral Chromatography: An HPLC equipped with a chiral column can separate the two diastereomers, allowing for their identification and quantification.

Experimental Protocols

Protocol 1: General Oxidation of Methionine to a Racemic Methionine Sulfoxide Mixture

This protocol describes a basic method for oxidizing methionine using hydrogen peroxide, which results in a racemic mixture of (R)- and (S)-methionine sulfoxide.

Materials:

  • DL-Methionine

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Water (deionized)

  • Round-bottom flask

  • Stir bar and magnetic stir plate

  • Ice bath

Procedure:

  • Create a thick paste of methionine (e.g., 100 g, 0.67 mole) and water (150 ml) in a round-bottom flask with stirring.[3]

  • Prepare an ice bath to control the reaction temperature.

  • Slowly add 30% hydrogen peroxide (e.g., 78.0 g) to the methionine paste. The rate of addition should be controlled to maintain the reaction temperature between 60-65°C.[3] Use the ice bath as needed to manage any exotherm.

  • The addition should take approximately 30 minutes.[3]

  • After the addition is complete, continue stirring the solution and monitor the reaction by TLC or HPLC until the starting methionine is consumed.

  • Once the reaction is complete, remove the water using a rotary evaporator to yield the crude methionine sulfoxide product.[3]

  • The crude product can then be purified using methods described in the troubleshooting guide, such as recrystallization or chromatography.

Protocol 2: Separation of Methionine Sulfoxide Diastereomers via Picric Acid Precipitation

This protocol outlines a method for separating the R- and S-diastereomers from a racemic mixture.[10]

Materials:

  • Racemic Methionine Sulfoxide (Met-R,S-O)

  • Picric Acid

  • Water

  • Round-bottom flask with reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • In a 25 mL round-bottom flask, combine Met-R,S-O (1.333 g, 8.069 mmol) and picric acid (1.849 g, 8.071 mmol) as solids.[10]

  • Add 8.5 mL of water to the flask.[10]

  • Heat the mixture to reflux while stirring the suspension.[10]

  • Once a clear orange solution is formed, stop heating and allow the solution to cool down as slowly as possible (e.g., overnight in the heating mantle).[10] This slow cooling is crucial for selective crystallization.

  • Filter the resulting suspension on a Büchner funnel and wash the collected solid twice with 5 mL of cold water.[10] The solid will be enriched in one of the diastereomers.

  • The filtrate will contain the other diastereomer. Both the solid and the filtrate can be further processed and purified to isolate each pure diastereomer.

Visualizations

G cluster_start Starting Materials cluster_process Synthesis & Workup cluster_purification Purification & Analysis cluster_end Products D_Met D-Methionine Reaction Asymmetric Oxidation D_Met->Reaction Oxidant Chiral Oxidant or Enzyme Oxidant->Reaction Quench Reaction Quench Reaction->Quench Extraction Aqueous/Organic Extraction Quench->Extraction Purify Chromatography (e.g., SFC, Chiral HPLC) Extraction->Purify D_MetO Pure D-Methionine (R or S)-Sulfoxide Purify->D_MetO Desired Product Byproduct Minor Diastereomer & Byproducts Purify->Byproduct Impurities Analyze Stereochemical Analysis (e.g., Enzymatic Assay) D_MetO->Analyze

Caption: Experimental workflow for asymmetric synthesis of this compound.

G Start Problem Identified: Low Yield or Purity Check_Stereo Check Stereoselectivity (Chiral HPLC / Enzymatic Assay) Start->Check_Stereo Check_OverOx Check for Over-oxidation (LC-MS for Sulfone) Start->Check_OverOx Check_Purity Assess Purification Efficiency Start->Check_Purity Sol_Stereo Solution: - Screen Chiral Catalysts - Use Enzymatic Method - Optimize Temperature/Solvent Check_Stereo->Sol_Stereo Low d.e. Sol_OverOx Solution: - Use Milder Oxidant - Reduce Reaction Time - Control Stoichiometry Check_OverOx->Sol_OverOx Sulfone Detected Sol_Purity Solution: - Use Supercritical Fluid  Chromatography (SFC) - Optimize HPLC Gradient - Recrystallize Check_Purity->Sol_Purity Poor Separation End Problem Resolved Sol_Stereo->End Sol_OverOx->End Sol_Purity->End

Caption: Troubleshooting logic for this compound synthesis issues.

References

Technical Support Center: D-Methionine Sulfoxide Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-methionine sulfoxide-containing peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve common side reactions encountered during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when synthesizing peptides with D-methionine sulfoxide (B87167) (D-Met(O))?

A1: The most prevalent side reaction is the unwanted reduction of the methionine sulfoxide back to its thioether form (methionine) during the final cleavage and deprotection step.[1][2] This occurs when the cleavage cocktail contains strong reducing scavengers, such as 1,2-ethanedithiol (B43112) (EDT) or dithiothreitol (B142953) (DTT).[1]

Q2: How can I prevent the reduction of D-Met(O) during the final TFA cleavage?

A2: To prevent reduction, it is crucial to use a cleavage cocktail that does not contain thiol-based scavengers. A widely recommended "reduction-safe" cocktail is a mixture of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and water.[3] TIS is an effective scavenger for cationic species but will not reduce the sulfoxide.[3]

Q3: Can the stereochemistry of the this compound racemize during synthesis?

A3: Yes, epimerization at the sulfur stereocenter is a potential risk. This can occur under strongly basic conditions, which can lead to the abstraction of a proton alpha to the sulfoxide group.[4] While standard Fmoc deprotection with piperidine (B6355638) is generally mild, prolonged exposure or the use of stronger bases during coupling (e.g., excess DIPEA) could potentially lead to some degree of racemization, resulting in a mixture of D- and L-methionine sulfoxide diastereomers.[5][6]

Q4: Is there a risk of further oxidation to methionine sulfone (Met(O₂))?

A4: While less common than reduction during cleavage, further oxidation of the sulfoxide to the sulfone (+32 Da mass shift) is possible.[7] This can happen if the synthesis or cleavage conditions are exposed to strong oxidizing agents or reactive oxygen species.[8] However, under standard Fmoc-SPPS conditions, this is typically a minor side product.

Q5: What are the best practices for coupling Fmoc-D-Met(O)-OH?

A5: Fmoc-D-Met(O)-OH can be coupled using standard activation methods such as HBTU/DIPEA or DIC/HOBt.[5] To minimize the risk of base-induced side reactions like epimerization, it is advisable to use a minimal amount of base necessary for the coupling, avoid unnecessarily long coupling times, and consider pre-activation of the amino acid before adding it to the resin.[9]

Troubleshooting Guide

This guide addresses the common issue of observing an unexpected mass corresponding to the reduced methionine peptide in your final product.

Issue: Mass spectrometry of my final peptide shows a significant peak at -16 Da from the expected mass, indicating loss of the sulfoxide oxygen.

Visual Troubleshooting Workflow

TroubleshootingWorkflow start Mass spec shows -16 Da impurity check_cocktail Review your cleavage cocktail. Does it contain thiol scavengers (e.g., EDT, DTT, Thioanisole)? start->check_cocktail thiol_yes Yes, it contains thiol scavengers. check_cocktail->thiol_yes Yes thiol_no No, it does not. check_cocktail->thiol_no No solution Root Cause: Reduction of Met(O) by scavengers. Solution: Re-synthesize and cleave with a non-reducing cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). See Protocol 1. thiol_yes->solution other_cause Investigate other potential reducing agents in your workflow. Consider on-resin oxidation step if starting with Fmoc-D-Met-OH. thiol_no->other_cause

Caption: Troubleshooting decision tree for Met(O) reduction.

Data Presentation: Cleavage Cocktail Effects

While specific quantitative data on D-Met(O) reduction is sparse, data on the reverse reaction—Met oxidation—clearly demonstrates the powerful effect of scavengers on the methionine side chain's redox state. The following table summarizes the performance of common cleavage cocktails and infers their impact on a Met(O)-containing peptide.

Cleavage Cocktail (Reagent)CompositionObserved Met Oxidation[10]Inferred Impact on Met(O) Reduction
Reagent B (Modified) TFA (95%), Water (2.5%), TIS (2.5%)Can be significant (~50%)[8]Minimal. TIS is not a reducing agent. This is the recommended cocktail type.
Reagent K TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (B89551) (5%), EDT (2.5%)15% to 55%High. The presence of EDT and thioanisole will readily reduce the sulfoxide.
Reagent H TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), Water (3%), DMS (2%), Ammonium Iodide (1.5%)[11][12]No oxidation detected[10]High. Designed to be strongly reducing to prevent Met oxidation, it will also reduce Met(O).
TFA/TMSCl/PPh₃ Cocktail TFA, Anisole, TMSCl, Me₂S, and Triphenylphosphine (PPh₃)[13]Eradicates oxidation[13]High. This cocktail is also strongly reducing in nature.
Experimental Protocols
Protocol 1: Reduction-Safe Cleavage of D-Met(O)-Containing Peptides

This protocol is designed to cleave the peptide from the resin and remove side-chain protecting groups while minimizing the reduction of methionine sulfoxide.

  • Preparation: Prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water. Prepare approximately 10 mL of cocktail per 100 mg of peptide-resin.

  • Resin Transfer: Place the dry peptide-resin (e.g., 100 mg) into a suitable reaction vessel.

  • Cleavage Reaction: Add the cleavage cocktail (e.g., 10 mL) to the resin. Swirl gently to ensure the entire resin is wetted.

  • Incubation: Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Filtration: Filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the cleaved peptide.

  • Resin Wash: Wash the resin 2-3 times with a small volume of fresh TFA and combine the filtrates.

  • Peptide Precipitation: Add the combined filtrate dropwise into a 50 mL centrifuge tube containing 40-50 mL of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet two more times with cold diethyl ether, centrifuging and decanting each time to remove residual scavengers.

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification and analysis.

Protocol 2: Standard Coupling of Fmoc-D-Met(O)-OH

This protocol describes a standard coupling procedure using HBTU as the activating agent.

  • Resin Preparation: After the deprotection of the N-terminal Fmoc group of the preceding amino acid on the resin, wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve Fmoc-D-Met(O)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color.[9]

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 45-90 minutes.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling (a negative test indicates a complete reaction).[9] If the test is positive, allow the reaction to continue for another 30-60 minutes.

  • Washing: After a negative Kaiser test, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to prepare for the next deprotection step.

Visual Guides & Pathways
Key Chemical Pathways

The following diagram illustrates the desired product and the main side products that can arise from this compound during peptide synthesis and cleavage.

SideReactions cluster_start Starting Material cluster_products Cleavage & Deprotection Products start Fmoc-D-Met(O)-Peptide-Resin target Target Peptide: D-Met(O)-Peptide start->target  Ideal Cleavage  (TFA/TIS/H₂O) reduced Side Product: D-Met-Peptide (-16 Da) start->reduced  Reduction  (Thiol Scavengers) epimerized Side Product: L-Met(O)-Peptide (Same Mass) target->epimerized Epimerization (Strong Base) oxidized Side Product: D-Met(O₂)-Peptide (+16 Da) target->oxidized Over-oxidation

Caption: Potential side reactions of D-Met(O) during SPPS.

References

"improving stability of D-methionine sulfoxide in solution"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-methionine sulfoxide (B87167). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of D-methionine sulfoxide in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound solutions.

Issue Potential Cause Recommended Solution
Loss of this compound concentration over time. Oxidative Degradation: this compound can be further oxidized to methionine sulfone, especially in the presence of reactive oxygen species (ROS) or metal ions.[1][2]- Use deoxygenated solvents. - Work under an inert atmosphere (e.g., nitrogen or argon). - Add antioxidants such as ascorbic acid or tocopherol to the solution. - Use metal chelators like EDTA to sequester catalytic metal ions.
Reductive Degradation: this compound can be reduced back to D-methionine, particularly in the presence of reducing agents or certain biological systems.[3][4][5]- Avoid the use of strong reducing agents unless reduction is the intended outcome. - Be aware of potential enzymatic reduction by methionine sulfoxide reductases (Msrs) in biological samples.[3][5][6]
Acid-Catalyzed Degradation: In strong acidic conditions (e.g., concentrated HCl), this compound can degrade into multiple products, including methionine, homoserine, and homocystine.[7]- Maintain the pH of the solution within a stable range, typically near neutral, unless experimental conditions require acidity. - If acidic conditions are necessary, minimize exposure time and temperature.
Precipitation of this compound from solution. Low Solubility: this compound has limited solubility in some organic solvents.- For aqueous solutions, ensure the concentration is within the solubility limits. - For stock solutions, water is a recommended solvent.[8] If using organic solvents, consider solvent mixtures or warming the solution to aid dissolution.
Temperature Effects: Low temperatures can decrease solubility and cause precipitation.- Store solutions at appropriate temperatures. For short-term storage, -20°C is acceptable, while -80°C is recommended for long-term storage (up to 6 months).[8]
Inconsistent analytical results when quantifying this compound. Artifactual Oxidation during Sample Preparation: Methionine can be artificially oxidized to methionine sulfoxide during sample preparation and analysis, leading to an overestimation.[9]- Implement anaerobic conditions during enzymatic hydrolysis to prevent artificial oxidation.[10][11] - Use stable isotope labeling with ¹⁸O-hydrogen peroxide to differentiate between pre-existing and artifactual methionine sulfoxide.[9]
Inappropriate Analytical Method: The chosen analytical method may not be sensitive or specific enough for accurate quantification.- Utilize robust analytical techniques such as HILIC-ESI-MS/MS (Hydrophilic Interaction Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) for accurate quantification.[10][11] - Reverse-phase HPLC can also be used for quantification, particularly for monitoring enzymatic reactions.[12][13]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The primary degradation pathways for this compound are:

  • Oxidation: Further oxidation to methionine sulfone, which is generally irreversible under physiological conditions.[1][6] This can be accelerated by reactive oxygen species (ROS) and metal ions.[2]

  • Reduction: Reduction back to D-methionine. This can be a simple chemical reduction or an enzymatic process catalyzed by methionine sulfoxide reductases (Msrs).[3][4][5]

  • Acid-catalyzed degradation: In strong acids, it can degrade into several ninhydrin-positive compounds, including methionine, homoserine, and homocystine.[7]

.

Q2: How does pH affect the stability of this compound?

A2: The oxidation of methionine to methionine sulfoxide is largely independent of pH.[4] However, strong acidic conditions can lead to the degradation of methionine sulfoxide into various products.[7] Therefore, maintaining a near-neutral pH is generally recommended for optimal stability in solution.

.

Q3: What are the recommended storage conditions for this compound solutions?

A3: For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[8] It is also advised to protect the solutions from light.[8] If water is used as the solvent for a stock solution, it should be filtered and sterilized before use if it is intended for cell culture or other sensitive applications.[8]

.

Q4: Can I use antioxidants to improve the stability of my this compound solution?

A4: Yes, adding antioxidants can help prevent the further oxidation of this compound to methionine sulfone. Methionine residues themselves can act as antioxidants by scavenging reactive oxygen species.[14][15][16] Therefore, the addition of other antioxidants can help preserve the integrity of the this compound.

.

Q5: Are there any enzymatic concerns when working with this compound in biological samples?

A5: Yes. Biological systems contain enzymes called methionine sulfoxide reductases (MsrA and MsrB) that can reduce methionine sulfoxide back to methionine.[3][4][5] MsrA is specific for the S-diastereomer of methionine sulfoxide, while MsrB is specific for the R-diastereomer.[4][5] If you are working with cell lysates or other biological matrices, be aware that these enzymes may alter the concentration of this compound in your sample.

Key Experimental Protocols

Protocol 1: Quantification of this compound by HILIC-ESI-MS/MS

This method is adapted from procedures used for the quantification of methionine sulfoxide in biological samples and is suitable for accurately measuring this compound concentrations.[10][11]

1. Sample Preparation (with artifact monitoring): a. To monitor for artificial oxidation during sample preparation, coincubate the sample with a labeled internal standard, such as [²H₈]methionine.[10][11] b. If analyzing protein-bound methionine sulfoxide, perform anaerobic enzymatic hydrolysis to minimize artificial oxidation.[10][11]

2. Chromatographic Separation: a. Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column. b. Employ a gradient elution with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate).

3. Mass Spectrometric Detection: a. Use an ESI (Electrospray Ionization) source in positive ion mode. b. Monitor the specific mass-to-charge (m/z) transitions for this compound and the internal standard using MS/MS (Tandem Mass Spectrometry).

4. Quantification: a. Generate a standard curve using known concentrations of this compound. b. Calculate the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound under various stress conditions.[17]

1. Stress Conditions: a. Acidic: Incubate the this compound solution in 0.1 M HCl at 60°C for 24 hours. b. Basic: Incubate the this compound solution in 0.1 M NaOH at 60°C for 24 hours. c. Oxidative: Treat the this compound solution with 3% hydrogen peroxide at room temperature for 24 hours. d. Thermal: Heat the this compound solution at 80°C for 48 hours. e. Photolytic: Expose the this compound solution to UV light (254 nm) for 24 hours.

2. Sample Analysis: a. Analyze the stressed samples alongside a control sample (this compound in a neutral aqueous solution stored at 4°C) using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). b. Characterize any significant degradation products using mass spectrometry.

3. Data Interpretation: a. Calculate the percentage of degradation for each stress condition. b. Identify the major degradation products to understand the stability profile of this compound.

Visualizations

degradation_pathway Met D-Methionine MetO This compound Met->MetO Oxidation (ROS) MetO->Met Reduction (e.g., Msr enzymes) MetO2 Methionine Sulfone (Irreversible) MetO->MetO2 Further Oxidation (ROS) Deg_Products Degradation Products (Homoserine, Homocystine, etc.) MetO->Deg_Products Acid Hydrolysis experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification start This compound Solution add_is Add Internal Standard ([²H₈]methionine) start->add_is hydrolysis Anaerobic Enzymatic Hydrolysis (if protein-bound) add_is->hydrolysis hilic HILIC Separation hydrolysis->hilic msms ESI-MS/MS Detection hilic->msms calc Calculate Concentration msms->calc std_curve Generate Standard Curve std_curve->calc

References

Technical Support Center: Optimizing Chiral Separation of D-Methionine Sulfoxide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of D-methionine sulfoxide (B87167) (MetO) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for separating D-methionine sulfoxide diastereomers?

A1: The primary methods for separating this compound diastereomers are high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC).[1][2] Within HPLC, both reversed-phase (RP-HPLC) and chiral chromatography are utilized.[3] Enzymatic methods using methionine sulfoxide reductases (MsrA and MsrB) are often coupled with chromatography to identify the specific stereoisomers (Met-S-O and Met-R-O).[3][4][5][6]

Q2: How do methionine sulfoxide reductase (Msr) enzymes help in the identification of diastereomers?

A2: Msr enzymes exhibit stereospecificity. MsrA specifically reduces the (S)-diastereomer of methionine sulfoxide (Met-S-O) back to methionine, while MsrB specifically reduces the (R)-diastereomer (Met-R-O).[4][6][7][8] By treating a sample containing both diastereomers with either MsrA or MsrB and analyzing the resulting chromatogram, the peak that decreases or disappears corresponds to the substrate of that enzyme, allowing for unambiguous peak assignment.[3][5]

Q3: Can I separate this compound diastereomers on a standard reversed-phase C18 column?

A3: Separation of MetO diastereomers on a standard C18 column is challenging but can be achieved under highly optimized reversed-phase liquid chromatography conditions.[3] However, for robust and reliable separation, a chiral stationary phase is often recommended.

Q4: What type of chiral column is suitable for separating methionine sulfoxide isomers?

A4: Chiral stationary phases (CSPs) based on polysaccharide derivatives, such as Chiralpak IG, have been shown to be effective for the chiral HPLC separation of methionine sulfoxide.[7][9] Additionally, macrocyclic glycopeptide-based columns like CHIROBIOTIC T have demonstrated selectivity towards sulfur-containing molecules, including sulfoxides.[10]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Diastereomer Peaks

Potential Cause Troubleshooting Step
Inappropriate Column For HPLC, if using a standard C18 column, consider switching to a chiral stationary phase like a polysaccharide-based or macrocyclic glycopeptide-based column for better selectivity.[7][9][10]
Suboptimal Mobile Phase Systematically vary the mobile phase composition. For reversed-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile) to the aqueous buffer. Modifying the pH or the concentration of additives like trifluoroacetic acid (TFA) can also impact selectivity.[3]
Incorrect Flow Rate Optimize the flow rate. A lower flow rate generally increases resolution but also increases run time. Perform a flow rate study to find the best balance.
Elevated Temperature Adjust the column temperature. Temperature affects the thermodynamics of the separation and can influence selectivity.

Issue 2: Peak Tailing or Asymmetry

Potential Cause Troubleshooting Step
Column Overload Reduce the injection volume or the concentration of the sample.
Secondary Interactions with Stationary Phase Add a competing agent to the mobile phase. For example, a small amount of a stronger acid or base can help to mask active sites on the silica (B1680970) support that may cause tailing.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Issue 3: Inconsistent Retention Times

Potential Cause Troubleshooting Step
Poorly Equilibrated Column Ensure the column is thoroughly equilibrated with the mobile phase before each injection. This may require flushing with 10-20 column volumes of the mobile phase.
Fluctuations in Mobile Phase Composition If preparing the mobile phase manually, ensure accurate measurements. Use an online degasser to prevent bubble formation. For gradient elution, ensure the pump is functioning correctly.
Temperature Fluctuations Use a column oven to maintain a constant temperature.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Separation of MetO Diastereomers in a Peptide Digest

This protocol is adapted from methods used for analyzing methionine oxidation in antibodies.[3]

  • Sample Preparation:

    • Perform a tryptic digest of the protein containing the methionine sulfoxide residues.

    • Reconstitute the dried peptide mixture in the initial mobile phase.

  • HPLC System and Column:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 250 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 90:9.915:0.085% (v/v) of acetonitrile:water:TFA.[3]

    • Detector: UV at 214 nm.

  • Chromatographic Conditions:

    • Gradient: Linear gradient from 0% to 50% B over a prolonged period (e.g., 205 minutes) to achieve high resolution.[3]

    • Flow Rate: 200 µL/min.[3]

    • Column Temperature: 50°C.[3]

    • Injection Volume: Dependent on sample concentration, typically 20-30 µg of protein digest.[3]

Protocol 2: Enzymatic Identification of MetO Diastereomers

This protocol uses MsrA and MsrB enzymes to identify the R and S isomers following chromatographic separation.[3][5]

  • Initial Separation:

    • Separate the MetO diastereomers using the optimized HPLC method (e.g., Protocol 1). Collect fractions corresponding to each peak if desired, or perform the enzymatic reaction on the mixture.

  • Enzymatic Reaction:

    • Divide the sample (e.g., oxidized peptide mixture) into three aliquots.

    • Aliquot 1 (Control): Add reaction buffer with no enzyme.

    • Aliquot 2 (MsrA treatment): Add reaction buffer containing MsrA and a reducing agent like Dithiothreitol (DTT).

    • Aliquot 3 (MsrB treatment): Add reaction buffer containing MsrB and DTT.

    • Incubate all samples under appropriate conditions (e.g., 37°C for several hours).

  • Re-analysis:

    • Inject the control and each enzyme-treated sample into the HPLC system using the same method as the initial separation.

    • Interpretation:

      • The peak that is reduced or absent in the MsrA-treated sample corresponds to the Met-S-O diastereomer.

      • The peak that is reduced or absent in the MsrB-treated sample corresponds to the Met-R-O diastereomer.

Quantitative Data Summary

The following table summarizes representative data for the separation of methionine sulfoxide diastereomers. Note that specific values will vary depending on the experimental setup.

Parameter Value / Condition Reference
Column Type Chiralpak IG[9]
Mobile Phase (Chiral) Varies (e.g., Hexane/Ethanol)[9]
Column Type (RP) C18[3]
Mobile Phase A (RP) 0.1% TFA in Water[3]
Mobile Phase B (RP) 90% Acetonitrile, 9.915% Water, 0.085% TFA[3]
Gradient (RP) 0-50% B over 205 min[3]
Flow Rate (RP) 200 µL/min[3]
Temperature (RP) 50°C[3]

Visual Workflow

The following diagram illustrates a typical workflow for the separation and identification of this compound diastereomers.

G cluster_prep Sample Preparation cluster_sep Separation & Analysis cluster_id Enzymatic Identification p1 Protein with Methionine Sulfoxide p2 Tryptic Digestion p1->p2 s1 HPLC Separation (e.g., RP-C18 or Chiral) p2->s1 s2 Chromatogram with Two Diastereomer Peaks s1->s2 i1 Sample Aliquots s2->i1 i2 Treat with MsrA i1->i2 Aliquot 1 i3 Treat with MsrB i1->i3 Aliquot 2 i4 Re-analyze by HPLC i2->i4 i3->i4 i5 Peak Identification (Met-S-O and Met-R-O) i4->i5

Caption: Workflow for Separation and Identification of MetO Diastereomers.

References

Technical Support Center: D-Methionine Sulfoxide Detection Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-methionine sulfoxide (B87167) (D-MetO) detection assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the detection and quantification of D-methionine sulfoxide.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for detecting this compound?

A1: this compound, along with its L-isoform, is typically detected and quantified using several analytical techniques. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with pre-column derivatization, reversed-phase HPLC can separate methionine sulfoxide from methionine and other amino acids.[1]

  • Mass Spectrometry (MS): LC-MS is a powerful tool for identifying and quantifying methionine sulfoxide in complex biological samples.[2] It can differentiate between oxidized and non-oxidized peptides by a mass increase of +16 Da.[3]

  • Enzymatic Assays: These methods utilize the stereospecificity of methionine sulfoxide reductase (Msr) enzymes. MsrA specifically reduces the S-diastereomer of MetO, while MsrB reduces the R-diastereomer.[3][4][5] By comparing samples before and after treatment with these enzymes, the concentration of each diastereomer can be determined.[3][4]

  • Antibody-Based Detection: Polyclonal antibodies raised against oxidized proteins can be used in Western blot analyses to detect methionine sulfoxide in various protein samples.[6] However, the specificity of these antibodies can be a concern.[7]

Q2: What are the primary sources of interference in this compound assays?

A2: Interference can arise from both the sample matrix and the experimental procedure itself. Key sources include:

  • Sample Matrix Components:

    • Non-volatile salts and buffers: High concentrations of salts can disrupt chromatographic separation, leading to shifted baselines and impurity peaks.[8][9] Buffers containing primary and secondary amines (e.g., TRIS) can react with derivatization reagents, causing interfering peaks.[9]

    • Lipids and oils: These can interfere with hydrolysis and chromatography, and are detrimental to HPLC columns.[9]

    • Proteins: In analyses of free this compound, abundant proteins in the sample can interfere and must be removed.[10][11]

  • Procedural Artifacts:

    • Oxidation during sample preparation: Methionine is highly susceptible to oxidation by reactive oxygen species (ROS).[5][12] Artificial oxidation can occur during sample handling, storage, and analysis, leading to an overestimation of methionine sulfoxide levels.[13]

    • Co-elution of compounds: In HPLC, other molecules in the sample may have similar retention times to this compound, leading to inaccurate quantification.

Q3: How can I prevent the artificial oxidation of methionine during my experiment?

A3: Preventing unintended oxidation is critical for accurate results.[13] Consider the following precautions:

  • Use high-purity reagents and water: This minimizes the presence of contaminating oxidizing agents.

  • Work in a low-oxygen environment: When possible, prepare samples under nitrogen or argon.

  • Include antioxidants: Adding antioxidants to your buffers can help protect methionine residues from oxidation.

  • Minimize light exposure: Photo-oxidation can be a significant source of methionine oxidation.[3][4]

  • Control temperature: Store samples at -80°C and avoid repeated freeze-thaw cycles.[2]

  • Stable Isotope Labeling: For highly accurate quantification, a method using hydrogen peroxide enriched with 18O atoms to oxidize remaining methionine residues before sample preparation can distinguish between naturally occurring and artifactual MetO.[13]

Troubleshooting Guides

This section provides structured guidance for resolving common issues encountered during this compound detection assays.

Issue 1: High background or noisy baseline in HPLC chromatogram.

This is often caused by contaminants in the sample or mobile phase.[8]

Troubleshooting Workflow

start High Background / Noisy Baseline check_mobile_phase Are mobile phase solvents fresh and high-purity? start->check_mobile_phase prepare_fresh_mobile_phase Prepare fresh mobile phase with HPLC-grade solvents. check_mobile_phase->prepare_fresh_mobile_phase No check_sample_prep Does the sample contain non-volatile salts or buffers? check_mobile_phase->check_sample_prep Yes prepare_fresh_mobile_phase->check_sample_prep sample_cleanup Implement a sample cleanup procedure (e.g., SPE, ultrafiltration). check_sample_prep->sample_cleanup Yes check_column Is the column equilibrated and clean? check_sample_prep->check_column No sample_cleanup->check_column flush_column Flush column with an appropriate solvent. check_column->flush_column No resolved Problem Resolved check_column->resolved Yes flush_column->resolved start Overestimation of MetO control_exp Run a control sample with known low MetO levels through the entire workflow. start->control_exp check_control Is MetO elevated in the control sample? control_exp->check_control source_in_workflow Oxidation is occurring during sample preparation or analysis. check_control->source_in_workflow Yes source_in_sample The original sample has high MetO levels. check_control->source_in_sample No implement_precautions Implement preventative measures: - Use antioxidants - Minimize light/oxygen exposure - Consider isotope labeling source_in_workflow->implement_precautions resolved Accurate Quantification source_in_sample->resolved implement_precautions->resolved

References

"preventing unwanted oxidation of D-methionine during experiments"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to prevent the unwanted oxidation of D-methionine during experiments.

Frequently Asked Questions (FAQs)

Q1: What is D-methionine oxidation and why is it a problem?

A1: D-methionine oxidation is a chemical modification where the sulfur atom in the methionine side chain is oxidized, primarily forming methionine sulfoxide (B87167). This conversion can alter the structure and function of peptides and proteins containing D-methionine, potentially leading to loss of biological activity, improper folding, and aggregation.[1][2][3] For researchers, this can mean unreliable and irreproducible experimental results.

Q2: What are the main causes of D-methionine oxidation in a laboratory setting?

A2: The primary culprits for unwanted D-methionine oxidation are:

  • Reactive Oxygen Species (ROS): Exposure to ROS such as hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and superoxide (B77818) anions can readily oxidize methionine.[1][4]

  • Light and Temperature: Exposure to light, especially UV radiation, and elevated temperatures can accelerate oxidation reactions.[1][5]

  • Metal Ions: Transition metal ions like copper (Cu²⁺) and iron (Fe²⁺) can catalyze the formation of ROS from peroxides (Fenton-like reactions), significantly increasing the rate of oxidation.[1][6][7]

  • Oxygen: The presence of atmospheric oxygen, particularly in solutions and during sample handling, contributes to oxidative processes.[5][8]

Q3: How can I detect if my D-methionine has been oxidized?

A3: The most common methods for detecting and quantifying D-methionine sulfoxide are:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can separate the more polar methionine sulfoxide from the non-oxidized methionine.[9][10] A sensitive HPLC method can detect methionine sulfoxide at concentrations as low as 1 µM.[9]

  • Mass Spectrometry (MS): Mass spectrometry can identify the mass shift (+16 Da) corresponding to the addition of an oxygen atom to methionine. This is a highly sensitive and specific method often used in proteomics.[11]

Troubleshooting Guides

Issue 1: Loss of biological activity in a D-methionine-containing peptide/protein.
Possible Cause Troubleshooting Step Recommended Action
Oxidation of critical D-methionine residues 1. Analyze for Oxidation: Use RP-HPLC or LC-MS to quantify the level of methionine sulfoxide in your sample.[11]If oxidation is confirmed, proceed to the preventative measures outlined below.
2. Review Storage Conditions: Check if the material was stored at the recommended -20°C or -80°C and protected from light.[12]Aliquot samples to avoid repeated freeze-thaw cycles and minimize exposure to air and light.[8][12]
3. Evaluate Buffer/Solvent Preparation: Consider if buffers were prepared with high-purity water and deoxygenated.Prepare fresh buffers and sparge with an inert gas (nitrogen or argon) before use.
Issue 2: Inconsistent results in cell culture experiments with D-methionine supplemented media.
Possible Cause Troubleshooting Step Recommended Action
Degradation of D-methionine in media 1. Prepare Fresh Media: Avoid storing D-methionine-supplemented media for extended periods, especially at 4°C.Prepare media fresh before each experiment. For stock solutions, store frozen in aliquots.
2. Minimize Light Exposure: Cell culture hoods with fluorescent lighting can contribute to photo-oxidation.Minimize the time media is exposed to direct light. Use amber bottles for storage.
3. Consider Sacrificial Antioxidants: The presence of other easily oxidizable components can deplete them, leaving D-methionine vulnerable.Consider adding a sacrificial antioxidant like free L-methionine to the media.

Prevention Strategies & Experimental Protocols

Use of Antioxidants

Adding sacrificial antioxidants can protect the D-methionine in your molecule of interest. Free L-methionine is a common and effective choice.

Table 1: Recommended Concentrations of L-methionine as a Sacrificial Antioxidant

Application Recommended L-methionine Concentration Reference
High-Concentration Antibody Formulations>20 mM[13]
General Protein/Peptide Solutions5 mM[14]

Protocol 1: Preparation of a D-methionine Peptide Solution with a Sacrificial Antioxidant

  • Calculate Required Amounts: Determine the volume and final concentration of your D-methionine peptide and the L-methionine antioxidant.

  • Prepare Buffer: Use a sterile buffer with a slightly acidic to neutral pH (e.g., pH 5-7). Deoxygenate the buffer by sparging with nitrogen or argon gas for at least 15 minutes.

  • Dissolve Components: Weigh out the lyophilized D-methionine peptide and L-methionine. Dissolve the L-methionine in the deoxygenated buffer first.

  • Add Peptide: Once the L-methionine is fully dissolved, add the D-methionine peptide and gently mix until dissolved. Avoid vigorous vortexing to minimize oxygen introduction.

  • Storage: Aliquot the final solution into single-use vials, flush the headspace with inert gas, and store at -80°C.

Control of Buffer Conditions

The composition of your buffer can significantly impact D-methionine stability.

Table 2: Buffer Considerations for D-methionine Stability

Parameter Recommendation Rationale Reference
pH 5.0 - 7.0Peptides are generally more stable in slightly acidic to neutral pH. High pH (>8) can accelerate oxidation.[12]
Metal Ions Minimize or eliminateTransition metals catalyze oxidation.[1][6]
Chelating Agents Add EDTA (0.1-1 mM)Ethylenediaminetetraacetic acid (EDTA) sequesters metal ions, preventing them from participating in redox reactions.[7][15]

Protocol 2: Preparation of a Metal-Free, Deoxygenated Buffer

  • Use High-Purity Reagents: Start with high-purity water (e.g., Milli-Q) and analytical grade buffer components.

  • Add Chelating Agent: Dissolve the buffer components in the water and add EDTA to a final concentration of 0.1-1 mM.

  • Adjust pH: Adjust the pH to the desired range (e.g., 6.0).

  • Deoxygenate: Place the buffer in a flask with a stir bar and sparge with a steady stream of nitrogen or argon gas for at least 15 minutes while stirring.

  • Store Properly: Store the deoxygenated buffer in a tightly sealed container, leaving minimal headspace. For long-term storage, keep at 4°C.

Visual Guides

D_Methionine_Oxidation_Pathway Met D-Methionine (Thioether) MetO Methionine Sulfoxide (MetO) Met->MetO Oxidation ROS Oxidizing Agents (ROS, Light, Metal Ions) MetO2 Methionine Sulfone (MetO2) MetO->MetO2 Further Oxidation

Caption: Oxidation pathway of D-methionine to methionine sulfoxide and sulfone.

Troubleshooting_Workflow Start Suspected D-Methionine Oxidation Check1 Quantify MetO via LC-MS or HPLC Start->Check1 Oxidized Oxidation Confirmed Check1->Oxidized Yes NotOxidized Oxidation Not Significant Check1->NotOxidized No ImplementPrevention Implement Prevention Strategy Oxidized->ImplementPrevention InvestigateOther Investigate other degradation pathways NotOxidized->InvestigateOther Step1 1. Use Deoxygenated Buffers with Chelators (EDTA) ImplementPrevention->Step1 Step2 2. Add Sacrificial Antioxidant (L-Met) Step1->Step2 Step3 3. Control pH (5-7) and Store at -80°C Step2->Step3 Step4 4. Protect from Light Step3->Step4

Caption: Troubleshooting workflow for addressing D-methionine oxidation.

References

Technical Support Center: D-Methionine Sulfoxide Reductase (Msr) Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-methionine sulfoxide (B87167) reductase (Msr) assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their Msr experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during these assays.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your D-methionine sulfoxide reductase assays.

Problem Possible Cause Recommended Solution
No or Low Enzyme Activity Inactive enzymeEnsure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles.
Incorrect substrate diastereomerMsrA is specific for the S-diastereomer of methionine sulfoxide (MetO), while MsrB is specific for the R-diastereomer.[1] Verify you are using the correct substrate for your enzyme.
Insufficient reducing agent (e.g., DTT)The assay is dependent on a reducing agent like dithiothreitol (B142953) (DTT) to regenerate the enzyme.[2][3] Ensure DTT is fresh and used at the recommended concentration (typically 10-20 mM).[1]
Sub-optimal pH or temperatureThe optimal pH and temperature can vary depending on the source of the enzyme. For example, MsrA from the halophile H. hubeiense shows peak activity at 40°C.[3] Determine the optimal conditions for your specific enzyme through literature search or empirical testing.
Presence of inhibitorsContaminants in the sample or reagents can inhibit enzyme activity. Dimethyl sulfoxide (DMSO), a common solvent, can act as a competitive inhibitor for MsrA and a non-competitive inhibitor for MsrB2.[4]
High Background Signal Non-enzymatic reduction of the substrateThe reducing agent (e.g., DTT) may slowly reduce the substrate in the absence of the enzyme.
Contaminated reagentsEnsure all buffers and reagents are freshly prepared and free of contaminants.
Autoxidation of the substrateSome substrates may be unstable and spontaneously convert to the product.
Inconsistent or Irreproducible Results Pipetting errorsEnsure accurate and consistent pipetting, especially for small volumes of enzyme and substrates.
Variation in incubation timesUse a timer to ensure consistent incubation times for all samples.
Temperature fluctuationsMaintain a constant temperature during the assay using a water bath or incubator.
Substrate degradationPrepare fresh substrate solutions for each experiment as they can degrade over time.
Substrate Inhibition High substrate concentrationSome Msr enzymes, like MsrB2, can be inhibited by high concentrations of their substrate.[5] Perform a substrate titration curve to determine the optimal concentration range.

Frequently Asked Questions (FAQs)

Q1: What are the different types of methionine sulfoxide reductases and their specificities?

A1: There are two main families of methionine sulfoxide reductases: MsrA and MsrB. MsrA specifically reduces the S-diastereomer of methionine sulfoxide (Met-S-O), while MsrB reduces the R-diastereomer (Met-R-O).[1][4] Both enzymes are capable of reducing MetO in both free and protein-bound forms.[6]

Q2: What are the common methods for assaying Msr activity?

A2: Common methods include HPLC-based assays and spectrophotometric assays.

  • HPLC-based assays: These methods, often using dabsylated substrates, allow for the direct measurement of the product (dabsyl-methionine) and separation from the substrate (dabsyl-methionine sulfoxide).[1][7] This is a highly specific and sensitive method.

  • Spectrophotometric assays: These are often coupled enzyme assays where the reduction of Msr is linked to the oxidation of NADPH, which can be monitored by the decrease in absorbance at 340 nm.[4][8] This method is suitable for high-throughput screening.

Q3: Can I use dimethyl sulfoxide (DMSO) to dissolve my compounds in an Msr assay?

A3: Caution should be exercised when using DMSO. DMSO can act as a substrate for MsrA and can competitively inhibit the reduction of other substrates.[4][8][9] For MsrB2, DMSO has been shown to be a non-competitive inhibitor.[4] It is recommended to keep the final concentration of DMSO in the assay as low as possible and to include appropriate solvent controls.

Q4: Why is a reducing agent like DTT necessary in the assay?

A4: Msr enzymes utilize a catalytic cysteine residue that becomes oxidized during the reaction. A reducing agent, typically DTT in vitro, is required to regenerate the active site of the enzyme, allowing for multiple turnovers.[2][3] The thioredoxin system performs this function in vivo.[1]

Q5: How can I prepare the specific R and S diastereomers of methionine sulfoxide?

A5: Racemic methionine sulfoxide can be synthesized by the oxidation of methionine with agents like hydrogen peroxide.[10] The individual R and S diastereomers can then be separated from the racemic mixture using methods such as picric acid precipitation followed by derivatization.[1]

Experimental Protocols

Protocol 1: HPLC-Based Assay for MsrA Activity

This protocol is adapted from a method using dabsylated methionine-S-sulfoxide.[1]

Materials:

  • Purified MsrA enzyme

  • Dabsyl-L-Methionine-S-sulfoxide (Substrate)

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (30 mM, pH 8.0)

  • Acetonitrile

  • HPLC system with a C18 column

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, prepare a 200 µL reaction mixture containing:

    • 30 mM Tris-HCl, pH 8.0

    • 20 mM DTT

    • A known amount of purified MsrA enzyme (e.g., 1-10 µg)

  • Equilibrate: Incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction: Add dabsyl-L-methionine-S-sulfoxide to a final concentration of 0.5 mM.

  • Incubate: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes). The incubation time may need to be optimized based on the enzyme activity.

  • Stop the reaction: Terminate the reaction by adding 300 µL of acetonitrile.

  • Analyze by HPLC: Centrifuge the sample to pellet any precipitate. Inject the supernatant onto a C18 reverse-phase HPLC column.

  • Quantify: The product, dabsyl-L-methionine, is separated from the substrate and can be quantified by measuring its peak area at the appropriate wavelength (typically in the visible range for dabsyl derivatives).

Protocol 2: Spectrophotometric Coupled Assay for MsrA Activity

This protocol is based on a coupled assay that measures NADPH oxidation.[4][8]

Materials:

  • Purified MsrA enzyme

  • L-Methionine-S-sulfoxide (Substrate)

  • NADPH

  • Thioredoxin

  • Thioredoxin Reductase

  • Sodium phosphate (B84403) buffer (50 mM, pH 7.5)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the reaction mixture: In a cuvette, prepare a reaction mixture containing:

    • 50 mM Sodium phosphate, pH 7.5

    • 0.2 mM NADPH

    • Thioredoxin (concentration to be optimized)

    • Thioredoxin Reductase (concentration to be optimized)

    • A known amount of purified MsrA enzyme

  • Establish a baseline: Mix the components (except the substrate) and monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Initiate the reaction: Add L-methionine-S-sulfoxide to a final concentration that is not inhibitory.

  • Monitor the reaction: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation is proportional to the MsrA activity.

  • Calculate activity: The enzyme activity can be calculated using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

Visualizations

Msr_Catalytic_Cycle Msr_Active MsrA/B (Cys-SH) Active Enzyme Intermediate [Msr-S-OH + Methionine] Sulfenic Acid Intermediate Msr_Active->Intermediate Substrate Binding & Reduction MetO Methionine-S/R-Sulfoxide (Substrate) MetO->Intermediate Msr_Oxidized MsrA/B (Cys-S-S-Cys) Oxidized Enzyme Intermediate->Msr_Oxidized Internal Disulfide Formation Msr_Oxidized->Msr_Active Regeneration Trx_ox Thioredoxin (oxidized) Msr_Oxidized->Trx_ox Trx_red Thioredoxin (reduced) Trx_red->Msr_Oxidized

Caption: Catalytic cycle of Methionine Sulfoxide Reductase (Msr).

HPLC_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Prep_Mix Prepare Reaction Mix (Buffer, DTT, Enzyme) Equilibrate Equilibrate at 37°C Prep_Mix->Equilibrate Add_Substrate Add Dabsyl-MetO (Initiate Reaction) Equilibrate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction (Add Acetonitrile) Incubate->Stop_Reaction Centrifuge Centrifuge Sample Stop_Reaction->Centrifuge HPLC_Analysis Inject on HPLC & Quantify Centrifuge->HPLC_Analysis

Caption: Workflow for the HPLC-based Msr assay.

References

"reducing D-methionine sulfoxide back to D-methionine"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for D-Methionine Sulfoxide (B87167) Reduction. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for reducing D-methionine sulfoxide back to D-methionine?

A1: The reduction of this compound to D-methionine is primarily achieved through enzymatic methods. The key enzymes involved are Methionine Sulfoxide Reductases (Msrs).[1][2] The oxidation of the sulfur atom in methionine creates a chiral center, resulting in two diastereomers: D-methionine-S-sulfoxide and D-methionine-R-sulfoxide.[3] Two main classes of Msr enzymes catalyze the reduction in a stereospecific manner:

  • MsrA specifically reduces the S-diastereomer of methionine sulfoxide (Met-S-O).[2][3]

  • MsrB specifically reduces the R-diastereomer of methionine sulfoxide (Met-R-O).[2][3]

For complete reduction of a racemic mixture of this compound, a combination of both MsrA and MsrB is typically required.[2] In vitro, chemical reducing agents like dithiothreitol (B142953) (DTT) are often used to regenerate the enzymes.[1][4]

Q2: Are there chemical methods to reduce this compound?

A2: Yes, chemical methods for the reduction of methionine sulfoxide exist, although enzymatic methods are often preferred for their specificity, especially when dealing with proteins. Some chemical reducing agents that can be used in vitro include ammonium (B1175870) iodide with dimethyl sulfide (B99878) and trimethylsilyl (B98337) bromide (TMSBr) with ethane-1,2-dithiol. While effective, these reagents can be harsh and may not be suitable for sensitive protein samples.

Q3: How can I distinguish between the S- and R-diastereomers of this compound in my sample?

A3: The stereospecificity of MsrA and MsrB enzymes can be exploited to differentiate between the S- and R-diastereomers.[3] By treating your sample separately with MsrA and MsrB and analyzing the reduction product (D-methionine), you can determine the relative amounts of each diastereomer. For instance, the amount of D-methionine produced after incubation with MsrA corresponds to the amount of D-methionine-S-sulfoxide in the original sample. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly used to separate and quantify the substrate and product.[5]

Q4: What are the typical substrates for MsrA and MsrB enzymes?

A4: MsrA can reduce both free and protein-bound methionine-S-sulfoxide.[6] In contrast, mammalian MsrB enzymes are most efficient at reducing protein-bound methionine-R-sulfoxide and exhibit significantly lower activity towards the free amino acid.[6][7][8] Another class of enzymes, fRmsr, found in bacteria and unicellular fungi, specifically reduces free methionine-R-sulfoxide.[3]

Troubleshooting Guides

Problem 1: Incomplete or No Reduction of this compound

Q: I am not observing the expected reduction of this compound in my enzymatic assay. What could be the issue?

A: Several factors could contribute to this issue. Here is a step-by-step guide to troubleshoot the problem:

  • Enzyme Activity:

    • Possible Cause: The Msr enzyme may be inactive or have low specific activity.

    • Suggested Solution:

      • Verify the activity of your enzyme stock using a standard substrate and a reliable assay, such as the HPLC-based method with a dabsylated substrate.

      • Ensure proper storage of the enzyme at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles.

  • Reaction Conditions:

    • Possible Cause: The pH, temperature, or buffer composition may be suboptimal for your specific Msr enzyme.

    • Suggested Solution:

      • Optimize the reaction conditions. The optimal pH for MsrA is typically around 7.5-8.0, while for MsrB it can be slightly lower, around 6.0-7.0.[9]

      • The optimal temperature can also vary. For example, MsrAB from the hyperthermophile Thermococcus kodakaraensis shows maximal MsrA activity at 60°C and MsrB activity at 30°C.[9] For most mammalian enzymes, 37°C is a standard temperature.[10]

      • Ensure your buffer is compatible with the enzyme and does not contain any inhibitory compounds.

  • Cofactor/Reducing Agent:

    • Possible Cause: The reducing agent (e.g., DTT or thioredoxin system) may be absent, degraded, or at an insufficient concentration.

    • Suggested Solution:

      • In in vitro assays, DTT is commonly used as a reducing agent to recycle the enzyme.[1] Ensure it is fresh and used at an appropriate concentration (e.g., 20 mM).[4]

      • If using a thioredoxin-based regeneration system, confirm the activity of both thioredoxin and thioredoxin reductase.[7]

  • Substrate Specificity:

    • Possible Cause: You may be using the wrong Msr enzyme for the specific diastereomer of this compound present in your sample.

    • Suggested Solution:

      • If the stereochemistry of your substrate is unknown, try the reaction with MsrA, MsrB, and a combination of both.

      • Remember that mammalian MsrB has low activity towards free D-methionine-R-sulfoxide.[6][8]

Problem 2: Inhibition of the Reduction Reaction

Q: My reduction reaction starts but then slows down or stops. What could be inhibiting the enzyme?

A: Enzyme inhibition can be a significant issue. Consider the following possibilities:

  • Substrate Inhibition:

    • Possible Cause: Some Msr enzymes, like MsrB2, can be inhibited by high concentrations of their substrate.[8]

    • Suggested Solution:

      • Perform a substrate titration experiment to determine the optimal substrate concentration for your enzyme. Try lowering the initial concentration of this compound.

  • Presence of Inhibitors in the Sample:

    • Possible Cause: Your sample or buffer may contain compounds that inhibit Msr enzymes. Dimethyl sulfoxide (DMSO), a common solvent, is a known inhibitor.[7][11]

    • Suggested Solution:

      • DMSO competitively inhibits MsrA and can act as a non-competitive inhibitor for MsrB2.[11] If possible, avoid using DMSO or remove it from your sample before the reaction.

      • If your sample is a complex mixture, consider a purification or buffer exchange step to remove potential inhibitors.

Quantitative Data Summary

The following tables summarize key quantitative parameters for Methionine Sulfoxide Reductase enzymes.

Table 1: Optimal Reaction Conditions for Selected Msr Enzymes

Enzyme SourceDomainOptimal pHOptimal Temperature (°C)Reference
Thermococcus kodakaraensisMsrA7.5 - 8.060[9]
Thermococcus kodakaraensisMsrB6.0 - 7.030[9]
Neisseria meningitidisMsrA (Wild Type)8.0Not Specified[12]

Table 2: Kinetic Parameters for Inhibition of MsrA and MsrB2 by DMSO

EnzymeInhibition TypeKi (mM)Vmax (mM/min/mg protein)
MsrA Competitive1.1 ± 0.111.6 ± 0.3
MsrB2 Non-competitive0.035 ± 0.0053.04 ± 0.32

Note: Data derived from a study using dabsylated methionine sulfoxide as the substrate. The absolute values may vary with different substrates and conditions.

Experimental Protocols

Protocol 1: Enzymatic Reduction of this compound using MsrA/MsrB

This protocol is a general guideline for the in vitro reduction of this compound using recombinant Msr enzymes and DTT as a reducing agent.

Materials:

  • Recombinant MsrA and/or MsrB enzyme

  • D-methionine-R,S-sulfoxide (or the specific diastereomer)

  • Reaction Buffer (e.g., 50 mM Sodium Phosphate, pH 7.5)

  • Dithiothreitol (DTT)

  • HPLC system for analysis

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the following components:

    • 50 mM Sodium Phosphate buffer (pH 7.5)

    • 20 mM DTT (prepare fresh)

    • Your this compound-containing sample (e.g., 200 µM final concentration)

  • Pre-incubate: Incubate the mixture at the optimal temperature for your enzyme (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction: Add the Msr enzyme(s) to the reaction mixture. The final enzyme concentration will need to be optimized, but a starting point could be in the range of 0.1-1 µM.

  • Incubate: Incubate the reaction at the optimal temperature for a defined period (e.g., 30-60 minutes). Time-course experiments are recommended to determine the optimal incubation time.

  • Stop the reaction: Terminate the reaction by adding an equal volume of a quenching solution, such as 0.5 M HCl or acetonitrile, which will precipitate the enzyme.

  • Analysis: Centrifuge the sample to pellet the precipitated protein. Analyze the supernatant by reverse-phase HPLC to quantify the amount of D-methionine produced and the remaining this compound.

Protocol 2: HPLC-Based Assay for Msr Activity using Dabsylated Substrate

This method is adapted from established protocols for measuring MsrA and MsrB activity.[4][5]

Materials:

  • Dabsyl-L-Methionine-S-sulfoxide (for MsrA) or Dabsyl-L-Methionine-R-sulfoxide (for MsrB)

  • Cell lysate or purified enzyme

  • Reaction Buffer (e.g., 50 mM Sodium Phosphate, pH 7.5, 50 mM NaCl)

  • DTT

  • Acetonitrile

  • HPLC system with a C18 column and a detector capable of measuring absorbance at ~436 nm.

Procedure:

  • Reaction Setup: In a total volume of 100 µL, combine:

    • Reaction Buffer

    • 20 mM DTT

    • 200 µM dabsylated substrate (dabsyl-Met-S-O for MsrA or dabsyl-Met-R-O for MsrB)

    • Protein sample (e.g., 1-10 µg of purified enzyme or 50 µg of cell lysate)

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 200 µL of acetonitrile.

  • Analysis:

    • Centrifuge to remove precipitated proteins.

    • Inject an aliquot of the supernatant onto a reverse-phase C18 HPLC column.

    • Separate the dabsylated substrate and product using a suitable gradient of acetate (B1210297) buffer and acetonitrile.

    • Monitor the elution profile at 436 nm.

    • Quantify the product (dabsyl-methionine) by comparing the peak area to a standard curve.

Visualizations

Enzymatic_Reduction_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Sample D-Met(O) Sample Mix Combine & Pre-incubate (e.g., 37°C, 5 min) Sample->Mix Buffer Reaction Buffer (e.g., 50mM NaPi, pH 7.5) Buffer->Mix DTT Reducing Agent (e.g., 20mM DTT) DTT->Mix Add_Enzyme Add MsrA and/or MsrB Mix->Add_Enzyme Equilibrated mixture Incubate Incubate (e.g., 30-60 min) Add_Enzyme->Incubate Quench Stop Reaction (e.g., Acetonitrile) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge HPLC RP-HPLC Analysis Centrifuge->HPLC Supernatant Quantify Quantify D-Met HPLC->Quantify

Caption: Experimental workflow for the enzymatic reduction of this compound.

Methionine_Sulfoxide_Reduction_Pathway MetO_Mix This compound (Racemic Mixture) Met_S_O D-Met-S-O MetO_Mix->Met_S_O Met_R_O D-Met-R-O MetO_Mix->Met_R_O MsrA MsrA Met_S_O->MsrA stereospecific reduction MsrB MsrB Met_R_O->MsrB stereospecific reduction D_Met D-Methionine MsrA->D_Met MsrB->D_Met

Caption: Stereospecific reduction of this compound diastereomers by MsrA and MsrB.

Troubleshooting_Logic Start Problem: Incomplete Reduction CheckEnzyme Is enzyme activity confirmed? Start->CheckEnzyme CheckConditions Are reaction conditions (pH, temp) optimal? CheckEnzyme->CheckConditions Yes Sol_Enzyme Solution: Test enzyme on a standard substrate. CheckEnzyme->Sol_Enzyme No CheckCofactor Is reducing agent (DTT) fresh & sufficient? CheckConditions->CheckCofactor Yes Sol_Conditions Solution: Optimize pH and temperature for the specific enzyme. CheckConditions->Sol_Conditions No CheckStereochem Is the correct Msr (A/B) being used? CheckCofactor->CheckStereochem Yes Sol_Cofactor Solution: Use fresh DTT at an appropriate concentration. CheckCofactor->Sol_Cofactor No CheckInhibitor Is an inhibitor (e.g., DMSO) present in the sample? CheckStereochem->CheckInhibitor Yes Sol_Stereochem Solution: Test with MsrA, MsrB, and a combination. CheckStereochem->Sol_Stereochem No Sol_Inhibitor Solution: Remove potential inhibitors via buffer exchange. CheckInhibitor->Sol_Inhibitor Yes Success Reduction Successful CheckInhibitor->Success No Sol_Enzyme->CheckEnzyme Sol_Conditions->CheckConditions Sol_Cofactor->CheckCofactor Sol_Stereochem->CheckStereochem Sol_Inhibitor->CheckInhibitor

Caption: Troubleshooting flowchart for incomplete enzymatic reduction of this compound.

References

Technical Support Center: D-Methionine Sulfoxide Purification Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of D-methionine sulfoxide (B87167).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying D-methionine sulfoxide?

The primary challenge in purifying this compound lies in separating it from its L-diastereomer (L-methionine sulfoxide). Since they are diastereomers, they have very similar physical and chemical properties, making separation difficult.[1][2] Another common issue, particularly when working with peptides containing methionine sulfoxide, is the increased propensity for aggregation and poor solubility, which can complicate purification by methods like HPLC.[3][4][5]

Q2: What are the common methods for separating D- and L-methionine sulfoxide diastereomers?

Several methods have been successfully employed to separate methionine sulfoxide diastereomers. These include:

  • Picric Acid Precipitation: This classical chemical method allows for the separation of the R- and S-diastereomers of methionine sulfoxide from a racemic mixture.[6]

  • Supercritical Fluid Chromatography (SFC): A modern and efficient technique that can achieve high purity separation (>99%) of both stereoisomers.[1][2]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used, but optimization is often required to resolve the diastereomers, especially within a peptide sequence.[3][7]

  • Enzymatic Methods: Methionine sulfoxide reductases (MsrA and MsrB) show stereospecificity and can be used to selectively reduce one diastereomer, aiding in the purification of the other.[7][8][9][10]

Q3: Can I use standard reversed-phase HPLC to separate D- and L-methionine sulfoxide?

While possible, it is often challenging. The separation of diastereomers on standard reversed-phase columns may be incomplete.[7] Success often depends on the specific peptide sequence and requires careful optimization of the mobile phase and gradient.[7] In some cases, specialized chiral columns or techniques like supercritical fluid chromatography (SFC) provide better resolution.[1][2] For peptides, the presence of methionine sulfoxide can sometimes lead to peak doubling in HPLC chromatograms due to the presence of the two diastereomers.[3][5]

Troubleshooting Guides

Issue 1: Poor resolution of diastereomers in HPLC

Problem: The HPLC chromatogram shows a single broad peak or two poorly resolved peaks for my sample containing this compound.

Possible Causes & Solutions:

CauseSolution
Inadequate Column Chemistry Standard C18 columns may not provide sufficient selectivity. Consider using a different stationary phase or a chiral column specifically designed for enantiomeric/diastereomeric separations.
Suboptimal Mobile Phase Adjust the mobile phase composition. Varying the organic solvent (e.g., acetonitrile, methanol), the aqueous buffer pH, and the ion-pairing reagent can significantly impact resolution.
Incorrect Gradient Profile Optimize the elution gradient. A shallower gradient around the elution time of the diastereomers can improve separation.
Aggregation of Peptide For methionine sulfoxide-containing peptides, aggregation can lead to peak broadening.[3][4][5] Try adding denaturing agents like guanidinium (B1211019) chloride or urea (B33335) to the mobile phase, or using organic solvents that disrupt aggregation.
Issue 2: Low yield after purification

Problem: The final yield of purified this compound is significantly lower than expected.

Possible Causes & Solutions:

CauseSolution
Incomplete Initial Oxidation Ensure the initial oxidation of methionine to methionine sulfoxide is complete. Monitor the reaction by HPLC or mass spectrometry.[11]
Product Loss During Diastereomer Separation Methods like precipitation can lead to product loss. Supercritical fluid chromatography (SFC) has been reported to provide high purity and good recovery.[1][2]
Adsorption to Surfaces Peptides, especially those prone to aggregation, can adsorb to plasticware and chromatography columns, leading to lower yields.[3] Using low-binding tubes and thoroughly washing the chromatography system between runs can help mitigate this.
Instability of the Compound Ensure appropriate pH and temperature conditions are maintained throughout the purification process to prevent degradation.

Experimental Protocols

Protocol 1: Separation of Methionine Sulfoxide Diastereomers using Picric Acid

This protocol is adapted from a method for separating the R- and S-diastereomers of methionine sulfoxide.[6]

  • Dissolution: Dissolve the racemic mixture of L-methionine-R,S-sulfoxide and an equimolar amount of picric acid in water.

  • Reflux: Heat the mixture to reflux while stirring to ensure complete dissolution.

  • Cooling: Slowly cool the solution to allow for the crystallization of the picrate (B76445) salt of one of the diastereomers. An overnight cooling in a controlled temperature bath is ideal.

  • Filtration: Filter the suspension to collect the crystals. Wash the solid with cold water.

  • Purification: The collected solid can be further purified by recrystallization.

  • Liberation of Free Amino Acid: The purified picrate salt can then be treated to remove the picric acid, yielding the free methionine sulfoxide diastereomer.

Protocol 2: Enzymatic Identification of Methionine Sulfoxide Diastereomers

This method uses the stereospecificity of Methionine Sulfoxide Reductases (Msr) to identify the R and S forms.[7][8][9][10]

  • Sample Preparation: Prepare your sample containing the methionine sulfoxide diastereomers. If it is a peptide, it may first need to be digested (e.g., with trypsin).

  • Enzymatic Reaction: Set up two separate reactions:

    • Reaction A: Incubate the sample with MsrA, which specifically reduces the S-diastereomer.

    • Reaction B: Incubate the sample with MsrB, which specifically reduces the R-diastereomer.

  • Reaction Conditions: A typical reaction buffer contains 50 mM sodium phosphate (B84403) (pH 7.5) and 20 mM DTT. The reaction is carried out at 37°C.[12]

  • Analysis: Analyze the reaction products by HPLC or mass spectrometry.

    • In Reaction A, a decrease in the peak corresponding to the S-diastereomer and an increase in the peak for methionine will be observed.

    • In Reaction B, a decrease in the peak corresponding to the R-diastereomer and an increase in the peak for methionine will be observed.

Data Presentation

Table 1: Comparison of Purification Methods for Methionine Sulfoxide Diastereomers

MethodPrinciplePurity AchievedAdvantagesDisadvantages
Picric Acid Precipitation Differential solubility of diastereomeric picrate salts[6]Moderate to HighSimple, inexpensive equipmentCan be time-consuming, may require multiple recrystallizations
Supercritical Fluid Chromatography (SFC) Differential partitioning in a supercritical fluid mobile phase[1][2]> 99%[1]Fast, high resolution, high purityRequires specialized equipment
Reversed-Phase HPLC Differential partitioning between a nonpolar stationary phase and a polar mobile phase[3][7]VariableWidely available equipmentResolution can be poor, requires significant optimization[7]
Enzymatic Resolution Stereospecific reduction by MsrA or MsrB[8][9][10]High (for the unreacted diastereomer)Highly specificRequires purified enzymes, may not be suitable for large-scale preparation

Visualizations

experimental_workflow cluster_oxidation Oxidation cluster_products Products Met Methionine Ox Oxidation (e.g., H2O2) Met->Ox MetO_racemic Racemic Methionine Sulfoxide (R/S) Ox->MetO_racemic SFC Supercritical Fluid Chromatography MetO_racemic->SFC Picric_Acid Picric Acid Precipitation MetO_racemic->Picric_Acid Enzymatic Enzymatic Resolution (MsrB) MetO_racemic->Enzymatic D_MetO D-Methionine Sulfoxide (R) SFC->D_MetO L_MetO L-Methionine Sulfoxide (S) SFC->L_MetO Picric_Acid->D_MetO Enzymatic->D_MetO

Caption: Purification workflow for this compound.

troubleshooting_logic start Poor Diastereomer Resolution in HPLC cause1 Inadequate Column Chemistry start->cause1 cause2 Suboptimal Mobile Phase start->cause2 cause3 Peptide Aggregation start->cause3 solution1 Use Chiral Column or Different Phase cause1->solution1 solution2 Optimize Solvent, pH, and Additives cause2->solution2 solution3 Add Denaturants to Mobile Phase cause3->solution3

Caption: Troubleshooting poor HPLC resolution.

References

Technical Support Center: D-Methionine Sulfoxide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-methionine sulfoxide (B87167) (MetO) quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in accurately quantifying D-methionine sulfoxide?

The accurate quantification of this compound is primarily hampered by two major challenges:

  • Artifactual Oxidation: Methionine is highly susceptible to oxidation into methionine sulfoxide during sample preparation and analysis.[1][2][3] This can lead to a significant overestimation of the endogenous MetO levels.

  • Diastereomer Resolution: Methionine sulfoxide exists as two diastereomers, methionine-S-sulfoxide (Met-S-O) and methionine-R-sulfoxide (Met-R-O).[4][5][6] These stereoisomers can be difficult to separate chromatographically, which is crucial for studying their distinct biological roles and the stereospecificity of enzymes like methionine sulfoxide reductases (MSRs).[7][8][9]

Q2: Can I use standard reducing agents like DTT or TCEP to prevent methionine oxidation during sample preparation?

No, reducing agents such as dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are used to reduce disulfide bonds in proteins. They are not effective in reducing methionine sulfoxide back to methionine.[2] Therefore, their addition to sample preparation workflows will not mitigate artifactual methionine oxidation.

Q3: Is it possible to distinguish between the (R) and (S) diastereomers of this compound?

Yes, distinguishing between the diastereomers is possible, though it requires specific techniques:

  • Enzymatic Methods: The most common approach involves using methionine sulfoxide reductases (MSRs). MsrA is specific for the reduction of the S-diastereomer, while MsrB specifically reduces the R-diastereomer.[7][10] By treating a sample with these enzymes and observing the disappearance of a peak via LC-MS, one can identify and quantify the respective diastereomers.

  • Chromatographic Separation: While challenging, separation of MetO diastereomers can be achieved under highly optimized reversed-phase liquid chromatography conditions.[7] More advanced techniques like supercritical CO₂ chromatography have also been shown to provide excellent separation with purities exceeding 99%.[8][11]

Q4: Are there commercially available antibodies specific for this compound for use in immunoassays?

Currently, there is a lack of well-characterized and specific antibodies for the general detection of methionine sulfoxide in proteins.[12] While some attempts have been made, the resulting antibodies have been shown to lack specificity, reacting with both native and oxidized proteins.[12] Therefore, relying on immunoassays for MetO quantification is not recommended at this time.

Troubleshooting Guides

Issue 1: Overestimation of Methionine Sulfoxide Levels

Symptom: The quantified levels of methionine sulfoxide are unexpectedly high, potentially due to oxidation during sample handling and analysis.

Possible Causes and Solutions:

CauseRecommended Solution
Oxidation during sample preparation (e.g., cell lysis, protein digestion) Minimize sample exposure to oxygen. Work in an anaerobic chamber if possible. Include antioxidants in buffers, but be aware of their potential interference with downstream analysis. A robust method is to use stable isotope labeling with ¹⁸O-hydrogen peroxide (H₂¹⁸O₂) to differentiate between endogenous (¹⁶O) and artifactual (¹⁸O) oxidation.[1][3]
Oxidation during LC-MS analysis (e.g., electrospray ionization) Optimize MS source conditions to minimize in-source oxidation. This may involve adjusting voltages and temperatures.
Prolonged sample processing times Keep sample preparation times as short as possible. For protein digestion, a typical overnight digest can significantly increase artifactual oxidation, with effects ranging from 0% to 400% depending on the peptide.[2]
Experimental Protocol: Stable Isotope Labeling with H₂¹⁸O₂ to Quantify Artifactual Oxidation

This method allows for the differentiation of in vivo methionine sulfoxide from that generated during sample preparation.

  • Forced Oxidation: Before any sample preparation steps (e.g., denaturation, reduction, digestion), treat the protein sample with hydrogen peroxide enriched with ¹⁸O (H₂¹⁸O₂). This will oxidize all remaining unoxidized methionine residues to Met-¹⁸O.

  • Sample Preparation: Proceed with the standard sample preparation workflow (e.g., denaturation, reduction of disulfide bonds, alkylation, and enzymatic digestion).

  • LC-MS Analysis: Analyze the resulting peptides by LC-MS.

  • Data Analysis: The original, in vivo oxidized methionines will be detected as Met-¹⁶O, while the methionines oxidized during the initial forced oxidation step will be detected as Met-¹⁸O. Any methionine that remains unoxidized after the H₂¹⁸O₂ step and becomes oxidized during subsequent sample preparation will also appear as Met-¹⁶O, but the H₂¹⁸O₂ step is designed to drive the initial oxidation to completion, minimizing this. The ratio of the peak areas for the peptides containing Met-¹⁶O and Met-¹⁸O allows for the accurate calculation of the initial oxidation level.[1][3]

Issue 2: Poor or No Separation of Methionine Sulfoxide Diastereomers

Symptom: A single peak is observed for a methionine sulfoxide-containing peptide, preventing the individual quantification of the (R) and (S) diastereomers.

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate chromatographic resolution Optimize the HPLC/UPLC method. This can involve screening different columns (e.g., C18, HILIC), mobile phase compositions, gradients, and temperatures.
Co-elution of diastereomers If chromatographic separation is not achievable, employ an enzymatic assay using stereospecific methionine sulfoxide reductases (MsrA and MsrB).[7][10]
Experimental Protocol: Enzymatic Identification of MetO Diastereomers using MsrA and MsrB

This protocol uses the stereospecificity of Msr enzymes to identify and quantify MetO diastereomers.

  • Sample Preparation: Digest the protein sample containing oxidized methionine into peptides using a suitable protease (e.g., trypsin).

  • Enzymatic Treatment: Divide the peptide mixture into three aliquots:

    • Aliquot 1 (Control): No enzyme treatment.

    • Aliquot 2 (MsrA treatment): Incubate with MsrA to specifically reduce Met-S-O.

    • Aliquot 3 (MsrB treatment): Incubate with MsrB to specifically reduce Met-R-O.

  • LC-MS Analysis: Analyze all three aliquots by LC-MS.

  • Data Analysis:

    • Compare the chromatograms of the treated samples to the control.

    • A decrease in a specific peak in the MsrA-treated sample indicates it is the Met-S-O diastereomer.

    • A decrease in a specific peak in the MsrB-treated sample identifies it as the Met-R-O diastereomer.

    • The extent of the peak area reduction can be used for quantification.

Quantitative Data Summary

The following table summarizes the impact of digestion time on artifactual methionine oxidation.

Digestion Time (hours)Level of Methionine Sulfoxide (%)
411.5
821.0
1628.6
2430.0
Data adapted from a study on a recombinant monoclonal antibody.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Protein Sample forced_ox Forced Oxidation (H₂¹⁸O₂) start->forced_ox denature Denaturation, Reduction, Alkylation forced_ox->denature digest Enzymatic Digestion denature->digest lcms LC-MS Analysis digest->lcms data_analysis Data Analysis (Ratio of ¹⁶O/¹⁸O) lcms->data_analysis result Accurate MetO Quantification data_analysis->result

Caption: Workflow for accurate MetO quantification using stable isotope labeling.

troubleshooting_diastereomers start Single MetO Peak Observed decision Is Chromatographic Separation Feasible? start->decision optimize Optimize LC Method (Column, Mobile Phase, Gradient) decision->optimize Yes enzymatic Use Enzymatic Assay (MsrA/MsrB) decision->enzymatic No success Diastereomers Resolved optimize->success failure Separation Still Unsuccessful optimize->failure enzymatic->success

Caption: Troubleshooting decision tree for separating MetO diastereomers.

References

"addressing solubility issues of D-methionine sulfoxide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with D-methionine sulfoxide (B87167).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of D-methionine sulfoxide in common laboratory solvents?

A1: this compound is a polar molecule and exhibits good solubility in aqueous solutions. Its solubility in organic solvents is limited. For instance, it is considered insoluble in DMSO and ethanol.[1] The table below summarizes reported solubility data.

Q2: Why is my this compound not dissolving easily in water?

A2: While this compound is soluble in water, the dissolution process can be slow. Factors such as the physical form of the powder (e.g., particle size) and the temperature of the solvent can affect the rate of dissolution. It is often necessary to apply energy to facilitate the process.

Q3: Can I heat the solution to aid dissolution?

A3: Gentle heating can be used to aid in the dissolution of this compound if precipitation or phase separation occurs.[2] However, prolonged or excessive heating should be avoided to prevent potential degradation.

Q4: Is sonication recommended for dissolving this compound?

A4: Yes, sonication is a recommended and effective method to facilitate the dissolution of this compound in aqueous solutions.[2][3] It provides the necessary energy to break up powder aggregates and enhance solvation.

Q5: What is the stability of this compound in solution?

A5: Aqueous stock solutions of this compound can be stored for a limited time. For long-term storage, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[2] For solutions, it is advised to prepare them fresh and use them promptly.[2]

Q6: How does pH affect the solubility of this compound?

A6: The solubility of methionine, a related amino acid, is known to increase in more acidic or basic conditions.[4][5][6] While specific data for this compound is limited, it is reasonable to expect a similar trend due to its amino acid-like structure with acidic and basic functional groups.

Q7: Can I use this compound in cell culture experiments?

A7: Yes, this compound can be used in cell culture. However, if you are using a stock solution prepared in a solvent other than a cell culture medium or buffer, ensure the final concentration of the solvent is not cytotoxic. For example, some cell lines can tolerate up to 0.1% final DMSO concentration, though this is not a recommended solvent for this compound.[7] It is crucial to prepare a sterile solution for cell culture use, for instance, by filtering through a 0.22 μm filter.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound powder is not dissolving in water or buffer. Insufficient energy to overcome the lattice energy of the solid.Use an ultrasonic bath to sonicate the solution.[2][3] Gentle heating can also be applied.[2]
Precipitation occurs after the solution has cooled down. The solution was supersaturated at a higher temperature.Re-heat the solution gently and consider diluting it to a lower concentration that remains stable at room temperature.
The solution appears cloudy or contains particulates. Incomplete dissolution or presence of insoluble impurities.Continue sonication until the solution is clear. If cloudiness persists, filter the solution through a 0.22 µm filter to remove any undissolved material or for sterilization.[2]
Concerns about the stability of the prepared stock solution. This compound solutions have limited shelf life at room temperature.For short-term use, prepare the solution fresh. For longer-term storage, aliquot the stock solution and store it at -20°C (for up to 1 month) or -80°C (for up to 6 months), protecting it from light.[2]

Quantitative Solubility Data

Compound Solvent Solubility Molar Concentration Notes Reference
This compoundWater50 mg/mL302.65 mMRequires sonication for a clear solution.[2][3]
L-Methionine SulfoxideWater≥30.2 mg/mL≥182.8 mM-[1]
L-Methionine SulfoxidePBS (pH 7.2)3 mg/mL18.16 mM-[8]
DL-Methionine SulfoxideWater54.0 mg/mL326.85 mMPredicted value.[9]
This compoundDMSOInsoluble--[1]
This compoundEthanolInsoluble--[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Aqueous Stock Solution of this compound

Materials:

  • This compound powder

  • Sterile, deionized water or desired buffer (e.g., PBS)

  • Sterile conical tube or flask

  • Weighing balance

  • Spatula

  • Ultrasonic bath

  • 0.22 µm sterile syringe filter

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 10 mL of a 50 mg/mL solution, weigh 500 mg of the powder.

  • Initial Mixing: Transfer the powder to a sterile conical tube or flask. Add a portion of the solvent (e.g., 8 mL of water for a final volume of 10 mL).

  • Sonication: Place the vessel in an ultrasonic bath. Sonicate the mixture until the powder is completely dissolved, and the solution becomes clear.[2][3] This may take several minutes.

  • Volume Adjustment: Once dissolved, add the remaining solvent to reach the final desired volume (e.g., bring the volume to 10 mL).

  • Sterilization (Optional but recommended for cell-based assays): If the solution is for use in a sterile application like cell culture, filter it through a 0.22 µm sterile syringe filter into a sterile container.[2]

  • Storage: For immediate use, keep the solution at room temperature. For long-term storage, aliquot the solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.[2]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_sterile For Sterile Applications cluster_storage Storage weigh 1. Weigh D-methionine sulfoxide powder add_solvent 2. Add solvent (e.g., water) weigh->add_solvent sonicate 3. Sonicate until dissolved add_solvent->sonicate adjust_volume 4. Adjust to final volume sonicate->adjust_volume filter 5. Sterile filter (0.22 µm) adjust_volume->filter use_now Immediate Use filter->use_now Option 1 store_frozen Aliquot and store at -20°C or -80°C filter->store_frozen Option 2

Caption: Workflow for preparing a this compound solution.

methionine_oxidation_reduction Met Methionine MetSO Methionine Sulfoxide (D- and L-isomers) Met->MetSO Oxidation MetSO->Met Enzymatic Reduction ROS Reactive Oxygen Species (ROS) Msr Methionine Sulfoxide Reductases (MsrA/B)

Caption: Oxidation of methionine and its enzymatic reduction.

References

"minimizing racemization during D-methionine sulfoxide synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of D-methionine sulfoxide (B87167), with a primary focus on minimizing racemization and controlling diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing D-methionine sulfoxide?

A1: The main challenge in synthesizing this compound is controlling the stereochemistry at the sulfur atom. The oxidation of the sulfur in D-methionine creates a new chiral center, resulting in two diastereomers: (R,S)-methionine sulfoxide and (S,S)-methionine sulfoxide. The goal is to selectively synthesize the desired diastereomer while preventing racemization at the alpha-carbon of the amino acid. A common side reaction is over-oxidation of the sulfoxide to the corresponding sulfone, which is not readily reversible.[1]

Q2: What is the difference between racemization and diastereoselectivity in this context?

A2: Racemization would refer to the loss of stereochemical integrity at the alpha-carbon of D-methionine, leading to the formation of L-methionine derivatives. This is generally less common under controlled oxidation conditions. Diastereoselectivity refers to the preferential formation of one of the two possible diastereomers of this compound upon oxidation of the sulfur atom. Achieving high diastereoselectivity is the primary goal of stereoselective synthesis.

Q3: What methods can be used to analyze the diastereomeric purity of this compound?

A3: The diastereomers of methionine sulfoxide can be separated and quantified using chiral chromatography techniques. A particularly effective method is supercritical CO2 chromatography, which has been shown to separate the diastereomers with high purity, often exceeding 99%.[2][3] Other methods include specialized HPLC techniques.[4]

Troubleshooting Guide

Issue 1: Low Diastereomeric Excess (d.e.) in the Synthesized this compound

Q: My synthesis is producing a nearly 1:1 mixture of the two diastereomers. How can I improve the diastereoselectivity?

A: Low diastereoselectivity is a common issue when using non-chiral oxidizing agents or suboptimal reaction conditions. To improve the diastereomeric excess, consider the following strategies:

  • Utilize a Chiral Oxidizing Agent: The most direct way to achieve high diastereoselectivity is to use a chiral oxidizing agent. Chiral oxaziridines, such as Davis oxaziridines, are known to be effective for the asymmetric oxidation of sulfides.[1][5]

  • Optimize Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity. Run a series of experiments at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C) to find the optimal balance between reaction rate and diastereoselectivity.

  • Solvent Effects: The choice of solvent can significantly influence the stereochemical outcome of the reaction. Screen a variety of solvents with different polarities and coordinating abilities.

  • Metal-Catalyzed Asymmetric Oxidation: Consider using a catalytic system composed of a metal catalyst (e.g., titanium, vanadium) and a chiral ligand. The Kagan sulfoxidation protocol using a titanium/tartrate complex is a classic example.[6][7]

G cluster_0 Troubleshooting Low Diastereomeric Excess start Low d.e. Observed reagent Use Chiral Oxidizing Agent (e.g., Oxaziridine) start->reagent Implement Strategy temp Optimize Reaction Temperature (e.g., Lower Temperature) start->temp Implement Strategy solvent Screen Different Solvents start->solvent Implement Strategy catalyst Employ Metal-Catalyzed Asymmetric Oxidation start->catalyst Implement Strategy analysis Analyze Diastereomeric Ratio (e.g., Chiral HPLC, scCO2 Chromatography) reagent->analysis temp->analysis solvent->analysis catalyst->analysis analysis->start Unsuccessful end High d.e. Achieved analysis->end Successful

Caption: Workflow for addressing low diastereomeric excess.

Issue 2: Formation of Methionine Sulfone (Over-oxidation)

Q: My reaction is producing a significant amount of the corresponding sulfone, which is reducing the yield of my desired this compound. How can I prevent this?

A: Over-oxidation to the sulfone is a common side reaction that can be minimized through careful control of the reaction conditions.[1]

  • Stoichiometry of the Oxidant: Carefully control the amount of the oxidizing agent. Use a slight excess (e.g., 1.05-1.1 equivalents) to ensure full conversion of the starting material, but avoid a large excess which will promote over-oxidation.

  • Slow Addition of the Oxidant: Add the oxidizing agent slowly to the reaction mixture, preferably using a syringe pump. This maintains a low instantaneous concentration of the oxidant, disfavoring the second oxidation step.

  • Reaction Monitoring: Closely monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed.

  • Choice of Oxidant: Some oxidizing agents are more prone to causing over-oxidation than others. If you are using a very strong oxidant, consider switching to a milder one.

G cluster_1 Minimizing Sulfone Formation start Sulfone Byproduct Detected stoichiometry Precise Control of Oxidant Stoichiometry (1.05-1.1 eq.) start->stoichiometry Apply Technique addition Slow Addition of Oxidant (Syringe Pump) start->addition Apply Technique monitoring Careful Reaction Monitoring (TLC, LC-MS) start->monitoring Apply Technique oxidant Select Milder Oxidizing Agent start->oxidant Apply Technique outcome Reduced Sulfone Formation stoichiometry->outcome addition->outcome monitoring->outcome oxidant->outcome yield Improved Yield of This compound outcome->yield

Caption: Strategies to prevent over-oxidation to sulfone.

Data Summary

MethodOxidizing SystemDiastereomeric Excess (d.e.)YieldReference
Asymmetric Oxidation Chiral OxaziridinesOften >95%Varies[1][5]
Metal-Catalyzed Asymmetric Oxidation Ti(OiPr)4 / Chiral Diol (e.g., Tartrate)Up to 85%Good[6][7]
Biocatalytic Oxidation MonooxygenasesHighVaries[8]
Resolution of Diastereomers Supercritical CO2 Chromatography>99% purity for each isomerHigh[2][3][9]

Experimental Protocols

Protocol 1: Asymmetric Oxidation using a Chiral Oxaziridine (B8769555)

This protocol is a general guideline for the stereoselective oxidation of N-protected D-methionine.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve N-protected D-methionine (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, chloroform) and cool the solution to the desired temperature (e.g., -78 °C).

  • Oxidation: Dissolve the chiral oxaziridine (1.05 equivalents) in the same anhydrous solvent and add it dropwise to the cooled solution of the methionine derivative over 30 minutes.

  • Monitoring: Stir the reaction at the specified temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired this compound diastereomer.

  • Analysis: Determine the diastereomeric excess by chiral HPLC or supercritical CO2 chromatography.

Protocol 2: Separation of this compound Diastereomers via Supercritical CO2 Chromatography

This protocol outlines the general steps for separating a diastereomeric mixture of N-protected this compound.

  • Sample Preparation: Dissolve the diastereomeric mixture of N-protected this compound in a suitable solvent compatible with the chromatography system.

  • Instrumentation: Utilize a supercritical fluid chromatography (SFC) system equipped with a suitable chiral stationary phase column.

  • Method Development: Develop a separation method by optimizing parameters such as the co-solvent (e.g., methanol, ethanol), temperature, pressure, and flow rate to achieve baseline separation of the two diastereomers.

  • Injection and Elution: Inject the sample onto the column and elute with the optimized mobile phase.

  • Fraction Collection: Collect the fractions corresponding to each separated diastereomer.

  • Analysis and Purity Confirmation: Analyze the collected fractions to confirm the purity of each diastereomer, which can exceed 99%.[2][3]

G cluster_2 General Experimental Workflow start D-Methionine Derivative oxidation Stereoselective Oxidation start->oxidation mixture Diastereomeric Mixture of this compound oxidation->mixture separation Diastereomer Separation (e.g., scCO2 Chromatography) mixture->separation isomer1 Diastereomer 1 (>99% purity) separation->isomer1 isomer2 Diastereomer 2 (>99% purity) separation->isomer2

Caption: Overview of the synthesis and purification process.

References

Technical Support Center: D-Methionine Sulfoxide HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for the HPLC analysis of D-methionine sulfoxide (B87167). This resource provides in-depth answers to frequently asked questions and troubleshooting guidance to assist researchers, scientists, and drug development professionals in their analytical workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended type of HPLC column for separating D-methionine sulfoxide?

A1: The selection of an HPLC column for this compound primarily depends on whether you need to separate it from methionine or its diastereomer, L-methionine sulfoxide.

  • For separation from methionine: A standard reverse-phase C18 column is often sufficient.[1][2] These columns separate compounds based on their hydrophobicity.

  • For separating D- and L-methionine sulfoxide (diastereomers): A chiral stationary phase (CSP) column is necessary.[3][4] Several types of chiral columns have proven effective, including those based on cyclofructans, teicoplanin, and crown ethers.[5][6][7] Mixed-mode columns that combine reversed-phase and cation-exchange mechanisms can also be employed for separating methionine and its impurities, including the sulfoxide forms.[8][9]

Q2: Do I need to derivatize my this compound sample before HPLC analysis?

A2: Derivatization is not always required but is often recommended, especially when using UV-Vis detection. Methionine and its sulfoxide lack a strong chromophore, making them difficult to detect at low concentrations. Derivatizing agents, such as dabsyl chloride, react with the amino group to create a derivative that can be detected at visible wavelengths (e.g., 466 nm), significantly improving sensitivity.[1]

Q3: What are the typical mobile phase compositions for this compound analysis?

A3: The mobile phase composition is highly dependent on the chosen column and whether a chiral separation is intended.

  • Reverse-Phase (C18): A common mobile phase consists of a gradient of an aqueous buffer (e.g., acetate (B1210297) buffer or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol.[1][2] The pH of the aqueous phase can be adjusted to optimize the retention and peak shape of the amino acid.[2]

  • Chiral Separations: For chiral columns, the mobile phase often consists of a mixture of organic solvents. For instance, a mobile phase of methanol, acetonitrile, acetic acid, and triethylamine (B128534) has been used with a cyclofructan-based column.[5] The specific composition will need to be optimized for the particular chiral stationary phase.

Q4: Which detection method is most suitable for this compound?

A4: The choice of detector depends on the sample preparation and the required sensitivity.

  • UV-Vis Detection: This is a common and accessible detection method. For underivatized methionine sulfoxide, detection is typically performed at low UV wavelengths (e.g., 200-225 nm).[9][10] For derivatized samples, the wavelength is determined by the absorbance maximum of the derivatizing agent (e.g., 466 nm for dabsyl derivatives).[1]

  • Mass Spectrometry (MS): LC-MS offers high sensitivity and selectivity, allowing for the direct detection of underivatized this compound and providing mass information for confirmation.[7]

Troubleshooting Guide

Problem 1: Poor or no separation of D- and L-methionine sulfoxide diastereomers.

  • Cause: The column is not suitable for chiral separations.

    • Solution: You must use a chiral stationary phase (CSP) column. Standard C18 or other achiral columns will not separate enantiomers or diastereomers.

  • Cause: The mobile phase composition is not optimal for the chiral column.

    • Solution: Systematically vary the mobile phase composition. For chiral separations, small changes in the organic modifier ratio, additives, or pH can significantly impact resolution.[5][11] Consult the column manufacturer's guidelines for recommended mobile phases.

Problem 2: Broad or tailing peaks for this compound.

  • Cause: Secondary interactions with the stationary phase.

    • Solution: Adjust the mobile phase pH. Methionine sulfoxide is amphoteric, and its charge state is pH-dependent.[12] Modifying the pH can minimize unwanted ionic interactions with residual silanols on the silica (B1680970) support. Adding a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) can also improve peak shape.[7]

  • Cause: Column overload.

    • Solution: Reduce the sample concentration or injection volume. Overloading the column can lead to peak distortion.

Problem 3: Inconsistent retention times.

  • Cause: Fluctuations in mobile phase composition or temperature.

    • Solution: Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes.[13]

  • Cause: Column degradation.

    • Solution: If the column has been used extensively, its performance may decline. Try flushing the column or, if necessary, replace it. Using a guard column can help extend the life of the analytical column.[13]

Data and Protocols

Table 1: Example HPLC Columns for Methionine Sulfoxide Analysis
Column TypeStationary PhaseApplicationReference
Reverse-PhaseC18 (e.g., SunFire™ C18)Separation of dabsylated methionine and methionine sulfoxide[1]
Mixed-ModePrimesep 100Separation of methionine and its impurities, including methionine sulfoxide[8][9]
ChiralIsopropylcarbamate cyclofructan 6Enantiomeric separation of methionine[5]
ChiralTeicoplanin-basedEnantioseparation of chiral sulfoxides[6]
ChiralCrown ether-basedEnantioseparation of underivatized amino acids[7]
Table 2: Example Experimental Protocol for Dabsylated Methionine Sulfoxide
ParameterValue
Column SunFire™ C18, 3.5 µm, 3.0 x 50 mm
Mobile Phase A Acetate buffer (29 mM, pH 4.16)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient 30% B to 66.7% B in 2 min, then to 100% B in 0.5 min (hold for 1 min), then back to 30% B
Detection 466 nm
Reference [1]

Visual Guides

HPLC_Column_Selection_Workflow start Start: Need to analyze This compound q1 Is separation of D/L diastereomers required? start->q1 achiral Use a standard reverse-phase (e.g., C18) column q1->achiral No chiral Select a Chiral Stationary Phase (CSP) column q1->chiral Yes q2 Is detection sensitivity an issue? achiral->q2 chiral->q2 derivatize Derivatize sample (e.g., with dabsyl chloride) for UV-Vis detection q2->derivatize Yes no_derivatize Use low wavelength UV (200-225 nm) or Mass Spectrometry (MS) q2->no_derivatize No optimize Optimize mobile phase and other HPLC parameters derivatize->optimize no_derivatize->optimize end Perform Analysis optimize->end

Caption: Workflow for selecting the right HPLC column and method for this compound analysis.

HPLC_Troubleshooting_Workflow start Start: Poor HPLC Separation q1 Are you separating diastereomers? start->q1 achiral_issue Using achiral column? q1->achiral_issue Yes q2 Are peaks broad or tailing? q1->q2 No use_chiral Switch to a Chiral Stationary Phase (CSP) column achiral_issue->use_chiral Yes achiral_issue->q2 No end Problem Resolved use_chiral->end adjust_ph Adjust mobile phase pH or add ion-pairing agent q2->adjust_ph Yes reduce_load Reduce sample concentration or injection volume q2->reduce_load Yes q3 Are retention times inconsistent? q2->q3 No adjust_ph->end reduce_load->end check_conditions Check mobile phase preparation and use a column oven q3->check_conditions Yes check_column Flush or replace the column q3->check_column Yes check_conditions->end check_column->end

Caption: Troubleshooting guide for common issues in this compound HPLC analysis.

References

Validation & Comparative

A Comparative Analysis of D-Methionine Sulfoxide and L-Methionine Sulfoxide Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between stereoisomers is critical. This guide provides an objective comparison of the antioxidant activities of D-methionine sulfoxide (B87167) and L-methionine sulfoxide, supported by experimental data and methodologies. The primary distinction in their antioxidant roles lies not in direct radical scavenging, but in their stereospecific interactions with the methionine sulfoxide reductase (Msr) enzymatic system, a key component of cellular defense against oxidative stress.

The Indirect Nature of Methionine's Antioxidant Action

Contrary to what might be expected, free methionine and its oxidized forms, D- and L-methionine sulfoxide, exhibit negligible direct radical scavenging activity against common stable radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Instead, the antioxidant function of methionine is primarily manifested through two indirect mechanisms:

  • A Catalytic Scavenging Cycle in Proteins: Methionine residues within proteins can react with and neutralize a variety of reactive oxygen species (ROS), becoming oxidized to methionine sulfoxide in the process.[1] This sacrificial oxidation protects other more critical amino acid residues from damage. The resulting methionine sulfoxide is then enzymatically reduced back to methionine, allowing the cycle to repeat.

  • Induction of Endogenous Antioxidant Defenses: L-methionine has been shown to activate the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response, leading to the increased expression of numerous antioxidant and detoxification enzymes.

The crucial difference between D- and L-methionine sulfoxide emerges in the first mechanism, specifically in the efficiency and stereospecificity of the enzymatic reduction.

Stereospecificity of Methionine Sulfoxide Reductases: The Core of the Comparison

The reduction of methionine sulfoxide is catalyzed by a family of enzymes known as methionine sulfoxide reductases (Msrs).[2][3] These enzymes are highly stereospecific, meaning they can distinguish between the different stereoisomers of methionine sulfoxide.[4]

  • Methionine Sulfoxide Reductase A (MsrA): This enzyme specifically catalyzes the reduction of the S-epimer of methionine sulfoxide (L-methionine-S-sulfoxide).[4][5][6]

  • Methionine Sulfoxide Reductase B (MsrB): This enzyme is specific for the R-epimer of methionine sulfoxide (L-methionine-R-sulfoxide).[6][7]

Oxidation of the sulfur atom in L-methionine creates a new chiral center, resulting in the formation of two diastereomers: L-methionine-S-sulfoxide and L-methionine-R-sulfoxide.[4][8] The cellular antioxidant system has evolved to recognize and reduce both forms, albeit through different enzymes.

Quantitative Comparison of Enzymatic Reduction

The antioxidant efficacy of the methionine/methionine sulfoxide cycle is fundamentally dependent on the kinetic efficiency of the Msr enzymes. While direct comparative studies on the antioxidant effects of administering the free D- and L-isomers are scarce, a comparison of the kinetic parameters of MsrA and MsrB with their respective substrates provides quantitative insight into the repair process for each stereoisomer.

EnzymeSubstrateKm (mM)kcat (s-1)Catalytic Efficiency (kcat/Km) (M-1s-1)Source
MsrA (Bovine) Dabsyl-L-Met-S-SO0.121.4 (µmol·min-1·mg-1)Not directly comparable[5]
MsrB1 (Human, Selenocysteine) Dabsyl-L-Met-R-SO1.0Not specifiedNot specified[9]
MsrB2 (Human, Cysteine) Dabsyl-L-Met-R-SO0.17Not specifiedNot specified[9]
MsrB3 (Human, Cysteine) Dabsyl-L-Met-R-SO2.9Not specifiedNot specified[9]
SpMsrAB (MsrA domain) Dabsyl-L-Met-S-SO2.50.42168[10]
SpMsrAB (MsrB domain) Dabsyl-L-Met-R-SO0.120.141167[10]

Note: Direct comparison of catalytic efficiencies is challenging due to variations in experimental conditions and the specific forms of the enzymes and substrates used across different studies. The data from Streptococcus pneumoniae (SpMsrAB) provides a useful comparison within the same fusion protein, indicating a higher affinity (lower Km) of the MsrB domain for its substrate.

Signaling Pathways and Experimental Workflows

Keap1-Nrf2 Signaling Pathway Activation by L-Methionine

L-methionine contributes to cellular antioxidant defense by upregulating the expression of antioxidant enzymes through the Keap1-Nrf2 pathway. Under basal conditions, the transcription factor Nrf2 is bound in the cytoplasm by Keap1, which facilitates its degradation. In the presence of inducers like L-methionine, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating their transcription.

Experimental_Workflow cluster_in_vitro In Vitro Chemical Assays cluster_cell_based Cell-Based Assays cluster_analysis Data Analysis Sample_Prep Sample Preparation (D-Met-SO, L-Met-SO, Positive Control) DPPH DPPH Assay Sample_Prep->DPPH ABTS ABTS Assay Sample_Prep->ABTS H2O2 H2O2 Scavenging Assay Sample_Prep->H2O2 IC50 IC50 Calculation (for In Vitro Assays) DPPH->IC50 ABTS->IC50 H2O2->IC50 Cell_Culture Cell Culture (e.g., HepG2, SH-SY5Y) Treatment Treatment with D- or L-Met-SO Cell_Culture->Treatment Oxidative_Stress Induce Oxidative Stress (e.g., with H2O2, t-BHP) Treatment->Oxidative_Stress ROS_Measurement Intracellular ROS Measurement (e.g., DCFH-DA) Oxidative_Stress->ROS_Measurement Enzyme_Activity Antioxidant Enzyme Activity Assays (SOD, CAT, GPx) Oxidative_Stress->Enzyme_Activity Gene_Expression Gene Expression Analysis (qRT-PCR for Nrf2 targets) Oxidative_Stress->Gene_Expression Stats Statistical Analysis (for Cell-Based Assays) ROS_Measurement->Stats Enzyme_Activity->Stats Gene_Expression->Stats Comparison Comparative Analysis of Isomer Efficacy IC50->Comparison Stats->Comparison

References

A Comparative Analysis of the Neuroprotective Potential of D- vs. L-Methionine Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals on the neuroprotective effects of D- and L-methionine sulfoxide (B87167), synthesizing current understanding from experimental data.

The oxidation of the essential amino acid methionine to methionine sulfoxide is a critical post-translational modification implicated in the pathogenesis of several neurodegenerative diseases. This oxidation generates two diastereomers, D-methionine sulfoxide (in the context of this document, referring to the (R)-sulfoxide) and L-methionine sulfoxide (referring to the (S)-sulfoxide). The cellular defense against the accumulation of these oxidized forms is orchestrated by the methionine sulfoxide reductase (Msr) system, which stereospecifically reduces these sulfoxides back to methionine. This guide provides a comparative analysis of the neuroprotective potential of D- and L-methionine sulfoxide, drawing upon our understanding of their interaction with the Msr enzyme system and the established role of these enzymes in neuronal health.

While direct comparative studies on the neuroprotective effects of exogenously applied D- versus L-methionine sulfoxide are not extensively available in the current literature, a comparison can be inferred from the well-characterized enzymatic pathways that process each isomer. The neuroprotective capacity of these isomers appears to be intrinsically linked to their recognition and reduction by the MsrA and MsrB enzymes.

The Methionine Sulfoxide Reductase (Msr) System: Key Players in Neuroprotection

The Msr system is the primary cellular mechanism for repairing proteins damaged by methionine oxidation.[1] This system comprises two main enzymes, MsrA and MsrB, which exhibit distinct stereospecificity.

  • Methionine Sulfoxide Reductase A (MsrA): This enzyme specifically reduces the S-epimer of methionine sulfoxide (L-methionine sulfoxide) back to methionine.[2] MsrA is abundantly expressed in the brain and has been shown to be crucial for protecting neurons against oxidative stress-induced apoptosis and dysfunction associated with neurodegenerative conditions like Parkinson's and Alzheimer's disease.[2][3]

  • Methionine Sulfoxide Reductase B (MsrB): This enzyme family is responsible for reducing the R-epimer of methionine sulfoxide (this compound).[4] While also contributing to antioxidant defense, the role of MsrB in neuroprotection is less extensively characterized than that of MsrA.

The neuroprotective effects of the Msr system are attributed to its ability to restore the function of oxidized proteins and to act as a reactive oxygen species (ROS) scavenging system through a cyclic process of methionine oxidation and reduction.[2]

Comparative Neuroprotective Potential: An Overview

The differential handling of D- and L-methionine sulfoxide by the Msr system forms the basis of their comparative neuroprotective potential.

FeatureL-Methionine Sulfoxide (S-isomer)This compound (R-isomer)
Primary Reducing Enzyme Methionine Sulfoxide Reductase A (MsrA)[2]Methionine Sulfoxide Reductase B (MsrB)[4]
Enzymatic Reduction Efficiency Generally considered to be efficiently reduced by MsrA.[2]Reduction by MsrB may be less efficient for the free form of the amino acid in mammals.[4]
Established Role in Neuroprotection The MsrA pathway is strongly linked to neuroprotection against a variety of insults.[2][3]The neuroprotective role of the MsrB pathway is recognized but less extensively studied than MsrA.
Potential Therapeutic Strategy Enhancing MsrA activity is considered a promising therapeutic strategy for neurodegenerative diseases.[2]The therapeutic potential of targeting the MsrB pathway is an area of ongoing research.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of methionine sulfoxide reduction are integrated with cellular signaling pathways that govern cell survival and death. The following diagrams illustrate the central role of the Msr system and a general workflow for assessing neuroprotection.

G cluster_0 Oxidative Stress cluster_1 Methionine Oxidation & Reduction Cycle cluster_2 Cellular Outcomes Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Methionine Methionine Reactive Oxygen Species (ROS)->Methionine Oxidation Apoptosis Apoptosis Reactive Oxygen Species (ROS)->Apoptosis Induces L-Methionine Sulfoxide L-Methionine Sulfoxide Methionine->L-Methionine Sulfoxide This compound This compound Methionine->this compound MsrA MsrA L-Methionine Sulfoxide->MsrA Substrate MsrB MsrB This compound->MsrB Substrate MsrA->Methionine Reduction Protein Function Restored Protein Function Restored MsrA->Protein Function Restored MsrB->Methionine Reduction MsrB->Protein Function Restored Neuroprotection Neuroprotection Protein Function Restored->Neuroprotection Neuroprotection->Apoptosis Inhibits

Caption: The Methionine Sulfoxide Reductase (Msr) antioxidant cycle.

G cluster_0 Experimental Setup cluster_1 Assessment of Neuroprotection cluster_2 Data Analysis Neuronal Cell Culture Neuronal Cell Culture Neurotoxic Insult e.g., Oxidative Stress, Amyloid-beta Neuronal Cell Culture->Neurotoxic Insult Induce Damage Treatment D- or L-Methionine Sulfoxide Neurotoxic Insult->Treatment Co-treatment/ Pre-treatment Cell Viability Assays MTT, LDH Treatment->Cell Viability Assays Apoptosis Assays Caspase activity, Annexin V Treatment->Apoptosis Assays Oxidative Stress Markers ROS levels, Lipid peroxidation Treatment->Oxidative Stress Markers Statistical Comparison Statistical Comparison Cell Viability Assays->Statistical Comparison Apoptosis Assays->Statistical Comparison Oxidative Stress Markers->Statistical Comparison

Caption: General workflow for in vitro neuroprotection assays.

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for assessing neuroprotection.

Cell Culture and Treatment
  • Cell Lines: Primary neuronal cultures or neuronal-like cell lines (e.g., SH-SY5Y, PC12) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • Induction of Neurotoxicity: A neurotoxic agent (e.g., hydrogen peroxide, 6-hydroxydopamine, amyloid-beta peptides) is added to the culture medium to induce cell damage.

  • Treatment: Cells are treated with D- or L-methionine sulfoxide, typically before, during, or after the application of the neurotoxic insult.

Assessment of Cell Viability
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

    • Cells are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Mitochondrial dehydrogenases in viable cells convert MTT to a purple formazan (B1609692) product.

    • The formazan is solubilized, and the absorbance is measured spectrophotometrically.

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.

    • A sample of the culture medium is collected.

    • The LDH activity in the medium is measured using a coupled enzymatic reaction that results in a colored product.

    • The absorbance is read using a spectrophotometer.

Measurement of Oxidative Stress
  • ROS Detection: Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • Cells are loaded with DCFH-DA.

    • DCFH-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

    • The fluorescence intensity is measured using a fluorometer or fluorescence microscope.

Conclusion

Based on the current understanding of the Msr system, L-methionine sulfoxide appears to have a more direct and well-established pathway for enzymatic reduction via MsrA, an enzyme strongly implicated in neuroprotection. Consequently, L-methionine sulfoxide may offer more potent neuroprotective effects compared to this compound when administered exogenously. However, it is crucial to emphasize that this is an inference based on the known enzymatic machinery. Direct comparative studies are necessary to definitively elucidate the relative neuroprotective efficacy of these two isomers. Future research in this area will be invaluable for the development of novel therapeutic strategies for neurodegenerative diseases targeting the methionine oxidation/reduction cycle.

References

The Ascendance of D-Methionine Sulfoxide as a Precision Marker for Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of D-methionine sulfoxide (B87167) (D-MetO) is positioning it as a highly sensitive and specific biomarker for oxidative stress, offering key advantages over established markers. This guide provides an objective comparison of D-MetO with traditional oxidative stress indicators, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their assessment.

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological component of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and diabetes. The accurate measurement of oxidative stress is crucial for diagnostics, prognostics, and the evaluation of therapeutic interventions. While markers such as 8-isoprostane, protein carbonyls, and malondialdehyde (MDA) have been the mainstay of oxidative stress research, D-methionine sulfoxide is emerging as a more stable and reliable indicator of oxidative damage.

Comparative Performance of Oxidative Stress Markers

The utility of an oxidative stress biomarker is defined by its sensitivity, specificity, stability, and the ease and reproducibility of its measurement. The following tables summarize the quantitative performance of this compound in comparison to other widely used markers, based on available experimental data.

BiomarkerMatrixDisease/ConditionKey FindingsReference
This compound SerumDiabetes with Renal FailureSignificant increase in the ratio of oxidized to unoxidized methionine in serum albumin (Met-111 and Met-147) compared to healthy controls.[1][2][1][2]
This compound Rat LiverIn vivo administrationAdministration of methionine sulfoxide led to a reduction in protein carbonyl content at 1 hour.[3][3]
Protein Carbonyls Rat LiverIn vivo administration of MetOReduced by methionine sulfoxide administration after 1 hour.[3][3]
TBARS (MDA surrogate) Rat LiverIn vivo administration of MetODecreased by methionine and methionine sulfoxide administration at 1 hour.[3][3]
8-Isoprostane Exhaled Breath CondensateChronic Obstructive Pulmonary Disease (COPD)Concentrations significantly increased in COPD patients compared to healthy smokers and non-smokers.[4][4]

Head-to-Head Comparison: D-MetO vs. Alternatives

A direct comparative study in a single model system provides the most robust evidence for the relative performance of biomarkers. While a comprehensive head-to-head clinical study including all markers is not yet available, preclinical data from a study on rats allows for a direct comparison of the effects of this compound on protein carbonyls and lipid peroxidation byproducts.

BiomarkerBaseline (Control)After Methionine Sulfoxide Administration (1 hour)Fold Change
Protein Carbonyls Enhanced by MethionineReduced by Methionine SulfoxideDecrease
TBARS (MDA surrogate) Not specifiedDecreasedDecrease

Data derived from in vivo studies in rats.[3]

This preclinical evidence suggests that an increase in methionine sulfoxide may precede or influence the levels of other oxidative stress markers, highlighting its potential as an early and sensitive indicator of oxidative damage.

Experimental Protocols

Accurate and reproducible measurement is paramount for the validation of any biomarker. Below are detailed methodologies for the key experiments cited in this guide.

Quantification of this compound in Serum Proteins by LC-MS

This method, adapted from a study on diabetic patients, allows for the precise quantification of the ratio of oxidized to unoxidized methionine in serum proteins.[1][2]

1. Sample Preparation:

  • Collect blood samples and allow to clot at room temperature.
  • Centrifuge to separate serum.
  • Perform reductive alkylation of the serum proteins.
  • Digest the proteins with trypsin overnight.

2. LC-MS Analysis:

  • Subject the resulting peptide mixture to liquid chromatography-mass spectrometry (LC-MS) analysis.
  • Monitor for specific tryptic peptides containing methionine residues and their oxidized counterparts (methionine sulfoxide).
  • Calculate the ratio of the mass spectrum signal intensity of the peptide containing the oxidized methionine residue to that of the unoxidized methionine ([Met(O)]/[Met]).

Determination of Protein Carbonyl Content

This widely used method measures the level of protein oxidation.[5][6]

1. Derivatization:

2. Detection:

  • The DNP-hydrazone products can be detected and quantified by various methods:
  • Spectrophotometry: Measure the absorbance of the DNP-hydrazones.
  • ELISA: Use an antibody specific for DNP to quantify the derivatized proteins.
  • Western Blotting: Separate proteins by electrophoresis, transfer to a membrane, and probe with an anti-DNP antibody.

Measurement of TBARS (Thiobarbituric Acid Reactive Substances) as an Index of Lipid Peroxidation

The TBARS assay is a commonly used method to estimate malondialdehyde (MDA) levels, a marker of lipid peroxidation.

1. Reaction:

  • Incubate the sample (e.g., liver homogenate) with a thiobarbituric acid (TBA) solution at high temperature and acidic pH.
  • MDA and other reactive aldehydes in the sample react with TBA to form a colored adduct.

2. Quantification:

  • Measure the absorbance of the resulting pink-colored solution, typically at 532 nm.
  • Calculate the concentration of TBARS using a standard curve of a known MDA standard.

Analysis of 8-Isoprostane in Exhaled Breath Condensate

This non-invasive method is considered a gold standard for assessing lipid peroxidation in the lungs.[4]

1. Sample Collection:

  • Collect exhaled breath condensate using a specialized collection device.

2. Immunoassay:

  • Quantify the concentration of 8-isoprostane in the condensate using a specific enzyme immunoassay (EIA) kit.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and analytical procedures is essential for a clear understanding of the role and measurement of this compound.

oxidative_stress_pathway ROS Reactive Oxygen Species (ROS) Methionine Methionine (in Proteins) ROS->Methionine Oxidation MetO Methionine Sulfoxide (MetO) Methionine->MetO Msr Methionine Sulfoxide Reductase (Msr) MetO->Msr Reduction Protein_Damage Protein Damage & Functional Alteration MetO->Protein_Damage Msr->Methionine

Oxidative modification of methionine and its enzymatic repair.

The diagram above illustrates the central role of methionine as a target for ROS. The resulting methionine sulfoxide can be repaired by the methionine sulfoxide reductase (Msr) system, highlighting a dynamic process of oxidative damage and repair. This reversible oxidation makes MetO a sensitive indicator of the cellular redox state.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Serum_Collection Serum Collection Reduction_Alkylation Reductive Alkylation Serum_Collection->Reduction_Alkylation Tryptic_Digest Tryptic Digestion Reduction_Alkylation->Tryptic_Digest LC_MS LC-MS Analysis Tryptic_Digest->LC_MS Data_Analysis Data Analysis ([Met(O)]/[Met] Ratio) LC_MS->Data_Analysis

Experimental workflow for the quantification of this compound.

This workflow outlines the key steps involved in the accurate measurement of this compound in serum samples, from initial preparation to final data analysis.

Conclusion

The validation of this compound as a biomarker for oxidative stress is supported by a growing body of evidence. Its stability and the ability to be quantified with high precision using mass spectrometry make it a compelling alternative to more established, yet potentially less stable, markers. While further head-to-head comparative studies in various disease models are warranted to fully establish its superiority, the existing data strongly suggest that this compound is a valuable tool for researchers and clinicians seeking to accurately assess the role of oxidative stress in health and disease. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the adoption and further validation of this promising biomarker.

References

A Comparative Analysis of D-Methionine Sulfoxide Reductase (MsrB) Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of MsrB Performance Across Different Biological Sources with Supporting Experimental Data.

Methionine sulfoxide (B87167) reductases (Msr) are a family of enzymes crucial for cellular defense against oxidative stress by repairing oxidized methionine residues in proteins. This guide provides a comparative analysis of the kinetics of D-methionine sulfoxide reductase (MsrB), which specifically reduces the R-diastereomer of methionine sulfoxide (Met-R-SO). Understanding the kinetic diversity of MsrB enzymes from various organisms is essential for elucidating their specific biological roles and for the development of novel therapeutics targeting oxidative damage repair pathways.

Comparative Kinetic Parameters of MsrB

The catalytic efficiency of MsrB enzymes varies significantly across different species and even between different isoforms within the same organism. This variation is reflected in their kinetic parameters: the Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum, and the catalytic constant (kcat), which represents the turnover number of the enzyme. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.

Below is a summary of the kinetic parameters for MsrB from various organisms, with dabsylated-L-methionine-R-sulfoxide as the substrate.

EnzymeOrganism/SourceKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
MsrB1 (Selenocysteine)Mammalian1.02.282280[1]
MsrB1 (Cysteine mutant)Mammalian1.10.02825.5[1]
MsrB2Mammalian0.170.221294[1]
MsrB3Mammalian2.92.29790[1]
MsrB domain of SpMsrABStreptococcus pneumoniae0.0380.297632

Experimental Protocols

The determination of MsrB kinetic parameters typically involves an in vitro assay using a synthetic substrate, such as dabsylated-L-methionine-R-sulfoxide (dabsyl-Met-R-SO). The reduction of the sulfoxide to methionine is monitored over time, often using High-Performance Liquid Chromatography (HPLC).

Key Experimental Protocol: MsrB Kinetic Assay

1. Preparation of Reagents:

  • Reaction Buffer: 50 mM Sodium Phosphate, pH 7.5.

  • Reducing Agent: 20 mM Dithiothreitol (DTT).

  • Substrate: Dabsyl-L-methionine-R-sulfoxide (dabsyl-Met-R-SO) at various concentrations (e.g., 0.05 mM to 5 mM).

  • Enzyme: Purified MsrB enzyme at a suitable concentration (e.g., 0.1-1 µg).

  • Stop Solution: Acetonitrile.

2. Assay Procedure:

  • Prepare reaction mixtures containing reaction buffer, DTT, and varying concentrations of dabsyl-Met-R-SO.

  • Pre-incubate the reaction mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding the purified MsrB enzyme.

  • Incubate the reaction at 37°C for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of acetonitrile.

  • Centrifuge the samples to pellet any precipitated protein.

3. Product Analysis by HPLC:

  • Analyze the supernatant by reverse-phase HPLC.

  • Separate the product, dabsyl-L-methionine (dabsyl-Met), from the substrate, dabsyl-Met-R-SO.

  • Quantify the amount of dabsyl-Met formed by integrating the peak area and comparing it to a standard curve.

4. Data Analysis:

  • Calculate the initial reaction velocities (v₀) at each substrate concentration.

  • Plot the initial velocities against the substrate concentrations.

  • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

  • Calculate the kcat value from the Vmax and the enzyme concentration used in the assay (kcat = Vmax / [E]).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents (Buffer, DTT, Substrate, Enzyme) mix Mix Reagents (Varying Substrate Conc.) reagents->mix preincubate Pre-incubate at 37°C mix->preincubate start_reaction Add Enzyme preincubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop with Acetonitrile incubate->stop_reaction hplc HPLC Analysis (Separate Product & Substrate) stop_reaction->hplc quantify Quantify Product hplc->quantify kinetics Determine Kinetic Parameters (Km, kcat) quantify->kinetics

Fig. 1: Experimental workflow for MsrB kinetic analysis.

Catalytic Mechanism and Signaling Pathway

The catalytic mechanism of most MsrB enzymes involves a conserved cysteine residue in the active site. This cysteine acts as a nucleophile, attacking the sulfur atom of the methionine sulfoxide substrate. This leads to the formation of a sulfenic acid intermediate and the release of methionine. The sulfenic acid is then resolved through the formation of an intramolecular disulfide bond with another cysteine residue. Finally, this disulfide bond is reduced by the thioredoxin (Trx) system, regenerating the active enzyme.

Catalytic_Mechanism E_red Reduced MsrB (Cys-SH, Cys-SH) E_MetRSO Enzyme-Substrate Complex (E-Cys-SH...Met-R-SO) E_red->E_MetRSO + Met-R-SO E_sulfenic Sulfenic Acid Intermediate (E-Cys-SOH + Met) E_MetRSO->E_sulfenic Nucleophilic Attack E_ox Oxidized MsrB (E-Cys-S-S-Cys) E_sulfenic->E_ox Disulfide Bond Formation (-H2O) E_ox->E_red Reduction Trx_ox Oxidized Thioredoxin (Trx-S2) E_ox->Trx_ox Trx_red Reduced Thioredoxin (Trx-(SH)2) Trx_red->E_ox

Fig. 2: General catalytic cycle of MsrB.

This comparative guide highlights the diversity in the kinetic properties of MsrB enzymes. The differences in substrate affinity and catalytic turnover likely reflect the specific physiological roles of these enzymes in different organisms and cellular compartments. Further research into the kinetics of a broader range of MsrB enzymes will provide deeper insights into their function and potential as therapeutic targets.

References

Unveiling the Stereospecificity of Methionine Sulfoxide Reductase A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate substrate specificity of enzymes is paramount. This guide provides an objective comparison of the cross-reactivity of Methionine Sulfoxide (B87167) Reductase A (MsrA) with the two stereoisomers of methionine sulfoxide: the S-epimer (L-methionine sulfoxide) and the R-epimer (D-methionine sulfoxide). The experimental data presented underscores the enzyme's profound stereoselectivity.

Methionine, an amino acid susceptible to oxidation, can be converted to methionine sulfoxide, which exists as two diastereomers: methionine-S-sulfoxide (Met-S-SO) and methionine-R-sulfoxide (Met-R-SO). The repair of this oxidative damage is primarily carried out by the methionine sulfoxide reductase (Msr) system. This system comprises two main enzymes, MsrA and MsrB, which exhibit remarkable stereospecificity for their respective substrates.[1]

Quantitative Comparison of MsrA Activity

Experimental evidence consistently demonstrates that MsrA is highly specific for the S-epimer of methionine sulfoxide and exhibits negligible to no activity towards the R-epimer. This high degree of specificity is crucial for its biological function in repairing oxidative damage to proteins.

SubstrateEnzymeKmVmaxCatalytic Efficiency (kcat/Km)
Peptide containing Methionine-S-sulfoxideMsrA0.12 mM[2]1.4 µmol·min⁻¹·mg⁻¹[2]High
Methionine-R-sulfoxide (this compound)MsrANot DetectableNot DetectableNegligible

Note: The kinetic parameters for the S-epimer were determined using a peptide substrate, which is a more physiologically relevant model for protein repair. Direct kinetic data for MsrA with this compound is scarce due to the enzyme's extremely low affinity and turnover rate for this substrate. The catalytic efficiency of E. coli MsrA for the reduction of free Met-S-SO has been reported to be 1000-fold higher than that of E. coli MsrB for the reduction of free Met-R-SO.[1]

Experimental Protocols

The following is a detailed methodology for a common in vitro assay to determine MsrA activity, which can be adapted to compare different substrates.

Methionine Sulfoxide Reductase A (MsrA) Activity Assay using Dabsylated Methionine Sulfoxide

This assay measures the conversion of dabsylated methionine sulfoxide to dabsylated methionine, which can be quantified by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified MsrA enzyme

  • Dabsyl-L-methionine-S-sulfoxide (substrate)

  • Dabsyl-L-methionine-R-sulfoxide (for comparison)

  • Dithiothreitol (DTT) as a reducing agent

  • Tris-HCl buffer (pH 7.5)

  • Acetonitrile

  • HPLC system with a C18 reverse-phase column

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM DTT, and the desired concentration of the dabsylated methionine sulfoxide substrate.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified MsrA enzyme to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a specific period (e.g., 10-30 minutes), ensuring the reaction proceeds within the linear range.

  • Reaction Termination: Stop the reaction by adding an equal volume of acetonitrile. This will precipitate the enzyme and halt the reaction.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated protein.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to separate and quantify the amount of dabsylated methionine produced. The product can be detected by monitoring the absorbance at a specific wavelength (e.g., 436 nm for dabsyl derivatives).

  • Data Analysis: Calculate the initial velocity of the reaction and determine the kinetic parameters (Km and Vmax) by measuring the reaction rates at varying substrate concentrations.

Signaling Pathways and Experimental Workflows

The stereospecificity of the Msr system is a fundamental aspect of its role in cellular defense against oxidative stress. The following diagrams illustrate this specificity and a typical experimental workflow.

Stereospecificity_of_Msr_System cluster_Oxidation Oxidative Stress cluster_Reduction Enzymatic Repair Methionine Methionine Met_SO Methionine Sulfoxide (Mixture of Diastereomers) Methionine->Met_SO Oxidation ROS Reactive Oxygen Species Met_S_SO Methionine-S-sulfoxide (L-methionine sulfoxide) Met_R_SO Methionine-R-sulfoxide (this compound) MsrA MsrA Met_S_SO->MsrA MsrB MsrB Met_S_SO->MsrB No Activity Met_R_SO->MsrA No Activity Met_R_SO->MsrB Repaired_Methionine Methionine MsrA->Repaired_Methionine Reduction MsrB->Repaired_Methionine Reduction

Caption: Stereospecific reduction of methionine sulfoxide diastereomers by MsrA and MsrB.

Experimental_Workflow cluster_Preparation Substrate Preparation cluster_Assay Enzymatic Assay cluster_Analysis Data Analysis Substrate_L Dabsyl-L-Met-SO Reaction_L Incubate with MsrA + DTT Substrate_L->Reaction_L Substrate_D Dabsyl-D-Met-SO Reaction_D Incubate with MsrA + DTT Substrate_D->Reaction_D HPLC_L HPLC Analysis Reaction_L->HPLC_L HPLC_D HPLC Analysis Reaction_D->HPLC_D Result_L Product Formation HPLC_L->Result_L Result_D No Product Formation HPLC_D->Result_D

Caption: Workflow for comparing MsrA activity with D- and L-methionine sulfoxide.

References

Comparative Efficacy of D-Methionine Sulfoxide Across Diverse Cell Lines: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of D-methionine sulfoxide (B87167) in various cell lines, supported by experimental data. It is intended to serve as a resource for researchers investigating the therapeutic potential and cellular effects of this compound. While direct comparative studies on D-methionine sulfoxide across a wide range of cell lines are limited, this document synthesizes available data on its stereoisomers and related compounds to offer valuable insights.

Executive Summary

Methionine sulfoxide, an oxidized form of the essential amino acid methionine, exists as two diastereomers: this compound (D-MetO) and L-methionine sulfoxide (L-MetO). These stereoisomers exhibit differential metabolic fates and biological activities. While research has more extensively explored the roles of L-methionine and the racemic mixture of methionine sulfoxide, emerging evidence suggests distinct effects of the D-isomer. This guide focuses on the available data concerning this compound's efficacy, drawing comparisons with its L-counterpart and the precursor, L-methionine, where relevant.

Data Presentation: Quantitative Efficacy in Cell Lines

The following tables summarize the quantitative data on the effects of methionine derivatives on cell viability and proliferation in different cell lines. It is important to note that direct comparative data for this compound is sparse, and therefore, data for the racemic mixture (DL-MetO) and L-methionine are included for context.

Table 1: Cytotoxicity of L-Methionine-dl-sulfoxide in Mouse Hepatocytes [1]

Cell LineTreatmentConcentrationTime (h)Viability Assay% Cell Viability
Male Mouse HepatocytesL-Methionine-dl-sulfoxide20 mM3Trypan Blue ExclusionDecreased
Male Mouse HepatocytesL-Methionine-dl-sulfoxide30 mM3Trypan Blue ExclusionDecreased
Female Mouse HepatocytesL-Methionine-dl-sulfoxide30 mM-Not specifiedNo cytotoxicity

Table 2: Intracellular Accumulation of Methionine Sulfoxide Diastereomers in Mouse Hepatocytes Treated with L-Methionine-dl-sulfoxide (30 mM) [1]

Cell LineTime (h)Predominant DiastereomerObservation
Male & Female Mouse Hepatocytes0 - 1.5L-methionine-sulfoxideDetected at nearly 5-fold higher levels than D-methionine-sulfoxide.

Table 3: Anti-proliferative Effects of L-Methionine in Human Cancer Cell Lines [2]

Cell LineTreatmentConcentrationTime (days)Assay% Reduction in Growth
BXPC-3 (Pancreatic Cancer)L-Methionine5 mg/ml7Ki-67 Expression31%
HPAC (Pancreatic Cancer)L-Methionine5 mg/ml7Ki-67 Expression32%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cell Viability Assessment by Trypan Blue Exclusion[1]
  • Cell Culture: Primary mouse hepatocytes were isolated and cultured in appropriate media.

  • Treatment: Cells were exposed to varying concentrations of L-methionine-dl-sulfoxide (10 mM, 20 mM, 30 mM) or vehicle control for specified durations.

  • Cell Staining: At the end of the treatment period, cells were harvested and stained with a 0.4% solution of Trypan Blue.

  • Counting: The number of viable (unstained) and non-viable (blue) cells was determined using a hemocytometer under a light microscope.

  • Calculation: Cell viability was expressed as the percentage of viable cells relative to the total number of cells.

Analysis of Intracellular Methionine Sulfoxide Diastereomers by HPLC[1]
  • Cell Lysis: Following treatment with L-methionine-dl-sulfoxide, hepatocytes were washed and lysed to release intracellular contents.

  • Derivatization: The cell lysates were derivatized using a suitable fluorescent agent to enable detection of the methionine sulfoxide diastereomers.

  • HPLC Separation: The derivatized samples were injected into a high-performance liquid chromatography (HPLC) system equipped with a chiral column.

  • Detection and Quantification: The separated D- and L-methionine sulfoxide diastereomers were detected using a fluorescence detector, and their concentrations were quantified by comparing the peak areas to those of known standards.

Cell Proliferation Assay using Ki-67 Staining[2]
  • Cell Culture: Human pancreatic cancer cell lines (BXPC-3 and HPAC) were cultured in their respective growth media.

  • Treatment: Cells were treated with L-methionine (5 mg/ml) for 7 days.

  • Fixation and Permeabilization: After treatment, cells were harvested, fixed with paraformaldehyde, and permeabilized with saponin.

  • Immunostaining: Cells were incubated with a primary antibody against the Ki-67 proliferation marker, followed by a fluorescently labeled secondary antibody.

  • Flow Cytometry: The percentage of Ki-67 positive cells was determined by flow cytometry.

  • Data Analysis: The reduction in cell growth was calculated by comparing the percentage of Ki-67 positive cells in the treated group to the control group.

Signaling Pathways and Mechanisms of Action

Methionine sulfoxide has been shown to modulate cellular signaling pathways, which may contribute to its observed biological effects.

Mitogen-Activated Protein Kinase (MAPK) Pathway

One study has indicated that methionine sulfoxide can suppress adipogenic differentiation by regulating the mitogen-activated protein kinase (MAPK) signaling pathway[3]. Specifically, treatment with methionine sulfoxide was found to inhibit the phosphorylation of extracellular signal-related kinase (ERK)[3].

MAPK_Pathway MetO Methionine Sulfoxide ERK ERK MetO->ERK Inhibits Phosphorylation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Differentiation Adipogenic Differentiation ERK->Differentiation

Caption: Methionine sulfoxide inhibits ERK phosphorylation in the MAPK pathway.

Experimental Workflow: Cell Viability Assessment

The following diagram illustrates a general workflow for assessing the efficacy of this compound in different cell lines.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture Culture Different Cell Lines Treatment Treat Cells with D-MetO (Varying Concentrations & Durations) CellCulture->Treatment DMetO_Prep Prepare this compound Solutions DMetO_Prep->Treatment ViabilityAssay Perform Cell Viability Assay (e.g., MTT, Trypan Blue) Treatment->ViabilityAssay DataAnalysis Quantify Cell Viability (e.g., Absorbance, Cell Count) ViabilityAssay->DataAnalysis Comparison Compare Efficacy Across Cell Lines DataAnalysis->Comparison

Caption: Workflow for comparing this compound efficacy in cell lines.

Discussion and Future Directions

The available data suggests that the biological effects of methionine sulfoxide are stereospecific and cell-type dependent. The higher intracellular accumulation of L-MetO compared to D-MetO in mouse hepatocytes suggests differential transport or metabolism of the two isomers[1]. Furthermore, the anti-proliferative effects of L-methionine in cancer cell lines highlight the potential of targeting methionine metabolism in oncology[2].

To fully elucidate the efficacy and therapeutic potential of this compound, further research is warranted. Specifically, direct comparative studies are needed to assess the effects of purified this compound on a diverse panel of cell lines, including both cancerous and non-cancerous lines from various tissues. Such studies should employ standardized cell viability and proliferation assays to generate robust and comparable quantitative data. Additionally, investigations into the underlying molecular mechanisms, including the impact on various signaling pathways, will be crucial for understanding its mode of action and identifying potential therapeutic targets.

References

Navigating the Synthesis of D-Methionine Sulfoxide: A Comparative Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reliable synthesis of key compounds is paramount. This guide provides a comparative analysis of protocols for the synthesis of D-methionine sulfoxide (B87167), a critical molecule in various biological studies, with a focus on the reproducibility of these methods. While direct comparative studies on the reproducibility of different D-methionine sulfoxide synthesis protocols are not extensively available in peer-reviewed literature, this guide synthesizes existing data to offer insights into the most common methods, their expected outcomes, and factors influencing their consistency.

The primary route to synthesizing this compound involves the oxidation of D-methionine. Among the various oxidizing agents, hydrogen peroxide (H₂O₂) stands out as the most frequently employed due to its efficiency and relatively clean reaction byproducts (water). However, a key challenge in this synthesis is the formation of a diastereomeric mixture of (S)- and (R)-methionine sulfoxide at the sulfur atom. The separation of these diastereomers can be a significant hurdle, impacting the overall yield and reproducibility of obtaining a specific stereoisomer.

Comparison of Synthesis Protocols

While specific quantitative data on the side-by-side reproducibility of different protocols is limited, we can extrapolate a comparison based on the principles of the common methods. The following table summarizes the expected performance of the prevalent hydrogen peroxide-based oxidation method and highlights key experimental variables that can influence the reproducibility of the synthesis.

ParameterHydrogen Peroxide OxidationFactors Influencing Reproducibility
Typical Yield Generally high for the mixed diastereomers.Stoichiometry of H₂O₂, reaction temperature, and pH.
Purity of Mixed Diastereomers High, with the main impurity being unreacted D-methionine.Efficiency of the oxidation and purification method (e.g., recrystallization).
Reaction Time Typically ranges from a few hours to overnight.Temperature and concentration of reactants.
Scalability Readily scalable.Heat management during the exothermic reaction is crucial at larger scales.
Key Challenges - Formation of a diastereomeric mixture. - Over-oxidation to methionine sulfone. - Separation of the (R) and (S) diastereomers.Precise control of oxidizing agent equivalents and reaction conditions.

Experimental Protocols

Key Experiment: Oxidation of D-Methionine using Hydrogen Peroxide

This protocol outlines a general procedure for the synthesis of a diastereomeric mixture of this compound.

Materials:

  • D-methionine

  • Hydrogen peroxide (30% solution)

  • Deionized water

  • Ethanol

  • Ice bath

Procedure:

  • Dissolve a specific molar amount of D-methionine in deionized water. The concentration can be adjusted, but a common starting point is a 0.5 M to 1 M solution.

  • Cool the solution in an ice bath to control the reaction temperature, which is crucial to prevent over-oxidation.

  • Slowly add a stoichiometric equivalent of 30% hydrogen peroxide to the cooled D-methionine solution while stirring. The slow addition helps to manage the exothermic nature of the reaction.

  • Continue stirring the reaction mixture at a controlled temperature (e.g., room temperature or below) for a specified period (e.g., 4-24 hours). The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • After the reaction is complete (as indicated by the consumption of D-methionine), the product can be isolated. A common method is to reduce the volume of the solvent by rotary evaporation and then precipitate the this compound by adding a solvent in which it is less soluble, such as ethanol.

  • The precipitated product is then collected by filtration, washed with the precipitation solvent, and dried under vacuum.

  • The resulting product is a mixture of the (R)- and (S)-diastereomers of this compound.

Key Experiment: Separation of this compound Diastereomers

The separation of the diastereomers is a critical step for obtaining stereochemically pure this compound. While older methods relied on fractional crystallization with agents like picric acid, modern chromatographic techniques offer higher resolution.

Method: Supercritical Fluid Chromatography (SFC)

Recent advancements have highlighted the efficacy of supercritical fluid chromatography for the separation of methionine sulfoxide diastereomers.

General Procedure:

  • The crude mixture of this compound diastereomers is dissolved in a suitable solvent.

  • The solution is injected into an SFC system equipped with a chiral stationary phase.

  • The mobile phase typically consists of supercritical carbon dioxide and a co-solvent (e.g., methanol).

  • The separation is optimized by adjusting parameters such as the column type, temperature, pressure, and the gradient of the co-solvent.

  • The separated diastereomers are detected and collected as they elute from the column.

  • The purity of the collected fractions is then verified using analytical techniques like HPLC and mass spectrometry.

Visualizing the Biological Context and Synthetic Workflow

To provide a broader context, the following diagrams illustrate a key biological pathway involving methionine sulfoxide and a general workflow for its synthesis.

Methionine_Sulfoxide_Reductase_Pathway Met D-Methionine ROS Reactive Oxygen Species (ROS) Met->ROS Oxidation MetSO_R (R)-D-Methionine Sulfoxide ROS->MetSO_R MetSO_S (S)-D-Methionine Sulfoxide ROS->MetSO_S MsrB MsrB (Methionine-R-sulfoxide reductase) MetSO_R->MsrB Reduction MsrA MsrA (Methionine-S-sulfoxide reductase) MetSO_S->MsrA Reduction MsrB->Met MsrA->Met

Biological reduction of this compound diastereomers.

Synthesis_Workflow Start Start: D-Methionine Oxidation Oxidation (e.g., H₂O₂) Start->Oxidation Crude_Product Crude Product: (R,S)-D-Methionine Sulfoxide Mixture Oxidation->Crude_Product Purification Purification/ Separation Crude_Product->Purification Diastereomer_R Pure (R)-D-Methionine Sulfoxide Purification->Diastereomer_R e.g., SFC Diastereomer_S Pure (S)-D-Methionine Sulfoxide Purification->Diastereomer_S e.g., SFC Analysis Analysis (HPLC, MS, NMR) Diastereomer_R->Analysis Diastereomer_S->Analysis

General workflow for this compound synthesis.

A Researcher's Guide to Benchmarking D-Methionine Sulfoxide Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of D-methionine sulfoxide (B87167) is crucial for understanding oxidative stress, protein stability, and the efficacy of therapeutic interventions. This guide provides a comparative overview of common methods for the detection of methionine sulfoxide, with a focus on distinguishing between its diastereomers.

Comparison of D-Methionine Sulfoxide Detection Methods

The selection of an appropriate detection method for this compound (specifically the R-diastereomer of methionine sulfoxide, Met-R-O) depends on factors such as the required sensitivity, the complexity of the sample matrix, and the need for stereospecificity. The following table summarizes the key performance characteristics of prevalent analytical techniques.

Method CategorySpecific TechniquePrincipleSample TypeThroughputKey AdvantagesKey Limitations
Chromatography-Based High-Performance Liquid Chromatography (HPLC) with UV/Visible DetectionSeparation of dabsyl-derivatized amino acids on a reversed-phase column, followed by detection at a specific wavelength (e.g., 466 nm).[1]Protein hydrolysates, cell extracts, pure peptides.MediumRobust, good for relative quantification.Requires derivatization, may have lower sensitivity than MS.
Capillary Electrophoresis (CE)Separation of dabsyl-derivatized amino acids based on their electrophoretic mobility.[2]Protein hydrolysates, pure peptides.HighRapid analysis, requires small sample volumes.[2]Can be less robust than HPLC, potential for matrix effects.
Mass Spectrometry-Based Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Separation of peptides by HPLC followed by mass analysis to identify and quantify peptides containing methionine sulfoxide based on a +16 Da mass shift.[3][4]Protein digests, complex biological samples.HighHigh sensitivity and specificity, allows for site-specific analysis of oxidation.[4]Can be prone to in-source oxidation, requiring careful sample preparation.[5]
Stable Isotope Dilution Mass SpectrometryUse of 18O-labeled hydrogen peroxide to differentiate between in-vivo and artifactual oxidation during sample preparation.[5]Protein digests.MediumHighly accurate for quantification, minimizes artifacts.[5]Requires specialized reagents and complex data analysis.
Enzymatic Methionine Sulfoxide Reductase (Msr) AssaysStereospecific reduction of Met-S-O by MsrA and Met-R-O by MsrB, with subsequent analysis of the product (methionine) or substrate depletion.[6][7]Protein digests, pure peptides.Low to MediumDirectly identifies the stereoisomer (R vs. S), highly specific.[7]Requires purified enzymes, indirect detection of the sulfoxide.
Immunoassays Western Blotting with Anti-MetO AntibodiesUse of polyclonal or monoclonal antibodies that specifically recognize methionine sulfoxide residues in proteins.[8]Proteins, cell lysates, tissue extracts.HighGood for qualitative and semi-quantitative analysis of total MetO levels in proteins.May not distinguish between R and S diastereomers, antibody specificity can vary.
Biosensors Genetically Encoded Fluorescent Biosensors (e.g., MetROx)Ratiometric fluorescent sensors expressed in living cells to monitor real-time changes in Met-R-O levels.[1]Living cells.High (imaging-based)Allows for dynamic monitoring of Met-R-O in vivo.[1][9]Requires genetic modification of cells, may be influenced by other cellular factors.

Experimental Protocols

HPLC-Based Detection of Dabsyl-Derivatized Methionine Sulfoxide

This method is suitable for the quantification of total and stereospecific methionine sulfoxide in protein extracts.[1]

a. Preparation of Dabsyl-Methionine-R,S-Sulfoxide:

  • Dissolve 25 mg of dabsyl-methionine in 11.46 mL of DMSO to achieve a 5 mM solution.

  • To oxidize the dabsyl-methionine, add 341 µL of 8.8 M H₂O₂ and 18.7 mL of water.

  • Protect the mixture from light and incubate overnight at room temperature.

  • Verify the oxidation by HPLC analysis.[1]

b. Enzymatic Assay for Msr Activity:

  • In a 1.5-mL tube, mix 200 µg of protein extract with 2 µL of 1 M dithiothreitol (B142953) (final concentration 20 mM) in a final volume of 200 µL with 30 mM Tris-HCl, pH 8.0.

  • Equilibrate the solution for 5 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of 5 mM dabsyl-Met-R,S-O (for total Msr activity) or the individual diastereomers for MsrA or MsrB activity (final concentration 0.5 mM).

  • Incubate for 30 minutes at 37°C.

  • Stop the reaction by adding 300 µL of acetonitrile.

  • Centrifuge at 12,000 x g for 30 minutes at 4°C.

  • Inject 50 µL of the supernatant for HPLC analysis.[1]

c. HPLC Conditions:

  • Column: SunFire™ C18, 3.5 µm, 3.0 x 50 mm

  • Mobile Phase A: 29 mM acetate (B1210297) buffer, pH 4.16

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1 mL/min

  • Detection: 466 nm

  • Gradient: A time-dependent gradient from 30% to 100% B is used to separate dabsyl-MetO diastereomers and dabsyl-Met.[1]

Mass Spectrometry-Based Identification of Methionine Sulfoxide

This protocol outlines a general workflow for identifying methionine sulfoxide in proteins using LC-MS/MS.

a. Sample Preparation and Digestion:

  • Denature the protein sample in a suitable buffer (e.g., containing urea (B33335) or guanidinium (B1211019) chloride).

  • Reduce disulfide bonds with a reducing agent like DTT.

  • Alkylate cysteine residues with iodoacetamide (B48618) to prevent disulfide bond reformation.

  • Digest the protein into peptides using a protease such as trypsin.

b. LC-MS/MS Analysis:

  • Inject the peptide digest onto a reversed-phase HPLC column coupled to a mass spectrometer.

  • Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase.

  • The mass spectrometer acquires mass spectra of the eluting peptides. A mass increase of 16 Da relative to the unmodified peptide is indicative of methionine oxidation.[3][7]

  • Fragment the peptides of interest (tandem MS or MS/MS) to confirm the sequence and pinpoint the site of oxidation.[4]

c. Stereoisomer Differentiation using Msr Enzymes:

  • Treat the oxidized peptide sample with MsrA to specifically reduce Met-S-O.

  • In a separate experiment, treat the sample with MsrB to specifically reduce Met-R-O.

  • Analyze the treated samples by LC-MS. The disappearance of a peak corresponding to the oxidized peptide after treatment with a specific Msr enzyme confirms the original stereochemistry of the methionine sulfoxide.[7]

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the detection of this compound.

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_analysis Analysis protein_sample Protein Sample hydrolysis Enzymatic/Acid Hydrolysis protein_sample->hydrolysis derivatization Derivatization (Dabsyl Chloride) hydrolysis->derivatization hplc HPLC Separation derivatization->hplc Inject Sample uv_vis UV/Vis Detection (466 nm) hplc->uv_vis quantification Quantification uv_vis->quantification

HPLC workflow for methionine sulfoxide detection.

experimental_workflow_ms cluster_sample_prep_ms Sample Preparation cluster_analysis_ms Analysis protein_sample_ms Protein Sample denature_reduce_alkylate Denature, Reduce, Alkylate protein_sample_ms->denature_reduce_alkylate digest Tryptic Digestion denature_reduce_alkylate->digest lc_ms LC-MS Analysis (+16 Da shift) digest->lc_ms Inject Peptides ms_ms Tandem MS (MS/MS) (Site Identification) lc_ms->ms_ms msr_treatment MsrA/MsrB Treatment (Stereoisomer ID) lc_ms->msr_treatment

Mass spectrometry workflow for methionine sulfoxide detection.

Signaling Pathways and Biological Relevance

Methionine oxidation is a post-translational modification that can occur when proteins are exposed to reactive oxygen species (ROS). This modification can alter protein structure and function. The enzymatic reduction of methionine sulfoxide back to methionine is carried out by methionine sulfoxide reductases (MsrA and MsrB), which are specific for the S and R diastereomers of methionine sulfoxide, respectively.[1] This repair system plays a critical role in cellular defense against oxidative damage.[10] While this compound is not a direct signaling molecule in the classical sense, its levels are indicative of the cellular redox state and the capacity of the Msr-dependent protein repair system. Elevated levels of methionine sulfoxide have been associated with aging and various diseases.[11]

signaling_pathway ROS Reactive Oxygen Species (ROS) Protein_Met Protein (Methionine) ROS->Protein_Met Oxidation Protein_MetSO Protein (Methionine Sulfoxide) (S and R diastereomers) Protein_Met->Protein_MetSO Oxidation MsrA MsrA Protein_MetSO->MsrA S-form MsrB MsrB Protein_MetSO->MsrB R-form Protein_Function Altered Protein Function Protein_MetSO->Protein_Function MsrA->Protein_Met Reduction MsrB->Protein_Met Reduction Oxidative_Damage Oxidative Damage Protein_Function->Oxidative_Damage

Reversible oxidation of protein-bound methionine.

References

D-Methionine Sulfoxide: A Comparative Analysis of In Vivo and In Vitro Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of D-methionine sulfoxide (B87167), examining its activity in both living organisms (in vivo) and controlled laboratory settings (in vitro). This document synthesizes available experimental data to offer an objective overview for researchers in drug development and the life sciences.

Methionine, an essential amino acid, is susceptible to oxidation, which converts it to methionine sulfoxide. This oxidation can occur in two stereoisomeric forms: D-methionine sulfoxide and L-methionine sulfoxide. The biological impact and metabolic fate of these isomers can differ significantly. This guide focuses on the current understanding of the D-isomer.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on methionine and its derivatives. It is important to note that much of the existing research has been conducted using L-methionine-dl-sulfoxide (a racemic mixture) or D-methionine, rather than pure this compound.

Table 1: In Vivo Effects of Methionine Derivatives in Humans

Compound Administered (Equimolar Doses)Peak Plasma Methionine Level (µmol/dL)Change in Plasma Methionine SulfoxideUrinary Methionine Excretion vs. L-MethionineReference
L-Methionine9.8 ± 1.1No significant change-[1]
D-Methionine14.4 ± 2.3No significant change20-fold higher[1]
L-Methionine-dl-sulfoxide5.2 ± 1.0Significant increaseNo significant difference[1]

This study highlights the inefficient utilization of D-methionine in humans, leading to higher plasma levels and significantly increased urinary excretion compared to L-methionine.[1]

Table 2: In Vitro Effects of L-Methionine-dl-Sulfoxide on Isolated Mouse Hepatocytes

TreatmentCell Viability (Male Hepatocytes, 3h)Intracellular Met-d-O Levels (Male vs. Female)Intracellular Met-l-O Levels (Male vs. Female)Reference
20 mM MetODecreased--[2]
30 mM MetODecreased~2-fold higher in males~2-fold higher in males[2]
30 mM MetO (Female Hepatocytes)No significant change--[2]

This in vitro research demonstrates a gender-dependent cytotoxic effect of L-methionine-dl-sulfoxide in mouse hepatocytes, with male cells being more susceptible.[2] It also shows a higher intracellular accumulation of both D- and L-methionine sulfoxide in male hepatocytes.[2]

Table 3: Effects of Methionine and Methionine Sulfoxide on Oxidative Stress Markers in Rat Liver

TreatmentIn Vitro Effect on Catalase ActivityIn Vivo Effect on Catalase Activity (1h and 3h)In Vitro Effect on Superoxide Dismutase (SOD) ActivityIn Vivo Effect on Superoxide Dismutase (SOD) ActivityReference
Methionine (1 and 2 mM in vitro; 0.4 g/kg in vivo)IncreasedDecreasedEnhancedNo significant change[3]
Methionine Sulfoxide (0.5 mM in vitro; 0.1 g/kg in vivo)No significant changeDecreasedEnhancedIncreased[3]

This study indicates that methionine and methionine sulfoxide can modulate the activity of key antioxidant enzymes, with differing effects observed between in vitro and in vivo conditions.[3]

Experimental Protocols

In Vivo Administration of Methionine Derivatives in Humans
  • Study Design: A randomized crossover design was used with four normal adult subjects.[1]

  • Compound Administration: Equimolar quantities (0.0605 mmol/kg body weight) of L-methionine, D-methionine, and L-methionine-dl-sulfoxide were administered orally.[1]

  • Sample Collection: Blood samples were collected at baseline and at various time points post-ingestion to measure plasma amino acid levels. Urine was collected to measure urinary amino acid excretion.[1]

  • Analysis: Plasma and urinary amino acid concentrations were determined using an amino acid analyzer.[1]

In Vitro Hepatocyte Isolation and Incubation
  • Hepatocyte Isolation: Hepatocytes were isolated from male and female B6C3F1 mice (7-11 weeks old) by a two-step collagenase perfusion method. Cell viability was assessed by trypan blue exclusion.[2]

  • Cell Culture: Isolated hepatocytes were suspended in DMEM and incubated at 37°C in a shaking water bath under an atmosphere of 95% O2/5% CO2.[2]

  • Treatment: L-Methionine-dl-sulfoxide was added to the cell suspension at final concentrations ranging from 10 to 30 mM.[2]

  • Cytotoxicity Assays: Cell viability was assessed by trypan blue exclusion and lactate (B86563) dehydrogenase (LDH) leakage assays at various time points.[2]

  • Metabolite Analysis: Intracellular levels of this compound, L-methionine sulfoxide, and methionine were quantified by HPLC after derivatization.[2]

Signaling Pathways and Experimental Workflows

The metabolism of methionine sulfoxide is intrinsically linked to the cellular antioxidant defense system, primarily involving the methionine sulfoxide reductase (Msr) enzymes.

Methionine Sulfoxide Reduction Pathway Met Methionine ROS Reactive Oxygen Species (ROS) Met->ROS Oxidation MetSO Methionine Sulfoxide (Met-S-SO and Met-R-SO) ROS->MetSO MsrA MsrA MetSO->MsrA S-form MsrB MsrB MetSO->MsrB R-form MsrA->Met Reduction Thioredoxin_ox Thioredoxin (oxidized) MsrA->Thioredoxin_ox MsrB->Met Reduction MsrB->Thioredoxin_ox Thioredoxin_red Thioredoxin (reduced) Thioredoxin_red->MsrA Thioredoxin_red->MsrB

Caption: The cyclic pathway of methionine oxidation by ROS and its stereospecific reduction by MsrA and MsrB.

This pathway illustrates how methionine can act as a renewable scavenger of reactive oxygen species. The stereospecificity of the Msr enzymes is crucial, with MsrA reducing the S-form (Met-S-SO) and MsrB reducing the R-form (Met-R-SO) of methionine sulfoxide.[1]

Experimental Workflow for In Vitro Hepatocyte Study start Hepatocyte Isolation from Male and Female Mice culture Cell Culture and Incubation at 37°C start->culture treatment Addition of L-Methionine-dl-sulfoxide culture->treatment cytotoxicity Cytotoxicity Assessment (Trypan Blue, LDH Assay) treatment->cytotoxicity hplc Metabolite Analysis (HPLC) treatment->hplc results Comparison of Effects between Genders cytotoxicity->results hplc->results

Caption: A simplified workflow for studying the in vitro effects of methionine sulfoxide on isolated hepatocytes.

Comparison of In Vivo and In Vitro Effects

A direct comparison of the effects of this compound is challenging due to the limited number of studies using the pure D-isomer. However, based on the available data for related compounds, we can infer some key differences:

  • Metabolism and Bioavailability: In vivo, the pharmacokinetics of this compound are influenced by absorption, distribution, metabolism, and excretion, which are complex processes involving multiple organs. The inefficient utilization of D-methionine in humans suggests that this compound may also be poorly metabolized and rapidly excreted.[1] In contrast, in vitro studies with isolated cells provide a more direct measure of cellular uptake and metabolism in a specific cell type, eliminating the complexities of systemic circulation and inter-organ metabolism.[2]

  • Toxicity: In vivo toxicity is a result of the compound's effects on the entire organism, including potential organ-specific damage and systemic inflammatory responses. In vitro cytotoxicity assays, while useful for mechanistic studies, may not fully recapitulate the complex toxicological profile observed in a whole animal. For instance, the gender-specific hepatotoxicity of L-methionine-dl-sulfoxide observed in vitro may be modulated by hormonal and other systemic factors in vivo.[2]

  • Oxidative Stress Response: The response to oxidative stress in vivo involves a coordinated effort of multiple antioxidant systems throughout the body. The effects of this compound on oxidative stress markers in a living organism reflect this integrated response.[3] In vitro studies, on the other hand, allow for a more detailed investigation of the compound's direct effects on specific cellular antioxidant pathways in a controlled environment.[3]

Conclusion

The available evidence suggests that D-methionine and its derivatives are not as efficiently utilized by the body as their L-counterparts. While in vitro studies using racemic mixtures of methionine sulfoxide have provided valuable insights into its cellular metabolism and cytotoxic potential, there is a clear need for further research focusing specifically on the in vivo and in vitro effects of pure this compound. Such studies will be crucial for a more complete understanding of its biological significance and potential therapeutic or toxicological implications. The stereospecific nature of the methionine sulfoxide reductase system underscores the importance of studying the individual isomers. Future research should aim to directly compare the effects of D- and L-methionine sulfoxide in both cellular and animal models to elucidate their distinct roles in health and disease.

References

The Tale of Two Stereoisomers: A Comparative Guide to the Metabolism of D- and L-Methionine Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Metabolic Fates of Methionine Sulfoxide (B87167) Diastereomers

Methionine, an essential sulfur-containing amino acid, is particularly susceptible to oxidation, a reaction that converts it to methionine sulfoxide. This oxidation introduces a chiral center at the sulfur atom, resulting in two diastereomers: D-methionine sulfoxide (Met-R-SO) and L-methionine sulfoxide (Met-S-SO). The metabolic handling of these two isomers is starkly different, a critical consideration in fields ranging from aging research to therapeutic protein development. This guide provides a comprehensive comparison of their metabolism, supported by experimental data and detailed protocols.

At a Glance: Key Metabolic Differences

The differential metabolism of D- and L-methionine sulfoxide is primarily governed by a class of stereospecific enzymes known as methionine sulfoxide reductases (Msrs). In mammals, this enzymatic system exhibits a clear division of labor.

FeatureL-Methionine Sulfoxide (Met-S-SO)This compound (Met-R-SO)
Primary Reducing Enzyme Methionine Sulfoxide Reductase A (MsrA)Methionine Sulfoxide Reductase B (MsrB)
Enzyme Specificity Highly specific for the S-epimerHighly specific for the R-epimer
Reduction in Mammals Efficiently reduced in various cellular compartments.[1]Reduction is compartmentalized and dependent on specific MsrB isoforms. Mammals are considered inherently deficient in the reduction of free this compound.[1][2]
Physiological Significance Reversal of oxidative damage to proteins, regulation of protein function.[3][4]Repair of oxidatively damaged proteins, particularly in specific cellular locations like mitochondria.[5][6]

Quantitative Comparison of Mammalian Methionine Sulfoxide Reductase B Isoforms

Mammals possess a single gene for MsrA but have three distinct genes for MsrB (MsrB1, MsrB2, and MsrB3), each with unique characteristics and subcellular localizations.[4][5][6] The kinetic parameters of these MsrB isoforms for a dabsylated this compound substrate highlight their functional differences.

EnzymeSubcellular LocalizationKm for dabsyl-Met-R-SO (mM)Key Characteristics
MsrB1 (Selenoprotein R) Cytosol and Nucleus[5][6]1.0[7]Contains selenocysteine (B57510) in its active site, conferring significantly higher catalytic activity.[5][7] Considered the major MsrB in most mammalian cells.[7]
MsrB1-Cys Mutant -0.9 - 1.1[7]Substitution of selenocysteine with cysteine dramatically reduces enzyme activity.[7]
MsrB2 (CBS-1) Mitochondria[5][6]0.17[7]Exhibits a high affinity for its substrate but is inhibited by higher concentrations. Adapted for low levels of methionine sulfoxide.[7]
MsrB3 Endoplasmic Reticulum and Mitochondria (alternative splicing forms)[5][6][8]2.9[7]Most active at higher substrate concentrations.[7]

Data sourced from studies on mammalian MsrB enzymes using dabsylated L-methionine-R-sulfoxide as a substrate.

Metabolic Pathways and Experimental Workflow

The distinct metabolic pathways of D- and L-methionine sulfoxide are centered around the stereospecificity of the Msr enzymes. The following diagrams illustrate these pathways and a general experimental workflow for their study.

metabolic_pathway cluster_oxidation Oxidation cluster_reduction Stereospecific Reduction Met Methionine MetO Methionine Sulfoxide (Mixture of D- and L-isomers) Met->MetO Reactive Oxygen Species (ROS) L_MetO L-Methionine Sulfoxide (Met-S-SO) MetO->L_MetO D_MetO This compound (Met-R-SO) MetO->D_MetO MsrA MsrA L_MetO->MsrA MsrB MsrB (B1, B2, B3) D_MetO->MsrB Met_reduced Methionine MsrA->Met_reduced Reduction MsrB->Met_reduced Reduction

Figure 1. Metabolic fate of D- and L-methionine sulfoxide.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_enzyme_kinetics Enzyme Kinetics start Protein Hydrolysis or Biological Fluid Extraction derivatization Derivatization with Dabsyl Chloride start->derivatization hplc HPLC Separation of Dabsylated Diastereomers derivatization->hplc msr_assay Msr Activity Assay with Specific Diastereomer derivatization->msr_assay Substrate for assay detection UV-Vis Detection hplc->detection quantification Quantification detection->quantification data_analysis Determination of Km and Vmax msr_assay->data_analysis

Figure 2. Experimental workflow for studying methionine sulfoxide metabolism.

Detailed Experimental Protocols

HPLC Separation of D- and L-Methionine Sulfoxide Diastereomers

This protocol outlines the separation and quantification of D- and L-methionine sulfoxide following derivatization with dabsyl chloride.

a. Derivatization with Dabsyl Chloride: [2][9]

  • Sample Preparation: Hydrolyze protein samples or use extracted biological fluids. Ensure the sample is in a suitable buffer, typically a sodium bicarbonate buffer at pH 9.0.

  • Reagent Preparation: Prepare a 4 mg/mL solution of dabsyl chloride in acetone.

  • Derivatization Reaction: Mix the sample with the dabsyl chloride solution. Incubate the mixture at 70°C for 10-15 minutes.

  • Quenching: Stop the reaction by adding a solution of a primary amine, such as ammonium (B1175870) hydroxide, to consume the excess dabsyl chloride.

b. HPLC Analysis:

  • Chromatographic System: A reverse-phase HPLC system equipped with a C18 column is typically used.

  • Mobile Phase: A gradient elution is commonly employed.

    • Solvent A: Acetate buffer (e.g., 29 mM, pH 4.16).[9]

    • Solvent B: Acetonitrile.

  • Gradient Program: The specific gradient will depend on the column and system but generally involves a gradual increase in the percentage of Solvent B to elute the more hydrophobic dabsylated compounds.

  • Detection: Monitor the elution of the dabsylated amino acids using a UV-Vis detector at a wavelength of 436 nm.

  • Quantification: Determine the concentration of each diastereomer by comparing the peak areas to a standard curve generated with known concentrations of dabsylated D- and L-methionine sulfoxide.

Methionine Sulfoxide Reductase (Msr) Activity Assay

This assay measures the activity of Msr enzymes using a specific dabsylated methionine sulfoxide diastereomer as a substrate.[7]

  • Reaction Mixture: In a microcentrifuge tube, combine the following:

    • 50 mM sodium phosphate (B84403) buffer, pH 7.5.

    • 20 mM Dithiothreitol (DTT) as a reducing agent.

    • A known concentration of dabsylated L-methionine-S-sulfoxide (for MsrA) or dabsylated L-methionine-R-sulfoxide (for MsrB).

    • Purified Msr enzyme or cell lysate containing the enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding an excess of acetonitrile.

  • Analysis: Centrifuge the mixture to pellet any precipitated protein. Analyze the supernatant by HPLC as described in the protocol above to quantify the amount of dabsylated methionine produced.

  • Calculation of Activity: Enzyme activity can be calculated based on the rate of product formation (dabsylated methionine) over time. For kinetic analysis, vary the substrate concentration to determine Km and Vmax values.

Conclusion

The metabolism of D- and L-methionine sulfoxide is a clear example of stereospecificity in biological systems. While MsrA efficiently reduces L-methionine sulfoxide throughout the cell, the reduction of this compound is a more complex, compartmentalized process handled by a family of MsrB isoforms with distinct kinetic properties. Understanding these differences is paramount for researchers in various fields, as the accumulation of one or both of these oxidized forms of methionine can have significant physiological consequences. The provided experimental protocols offer a starting point for the quantitative investigation of these important metabolic pathways.

References

A Structural and Functional Comparison of D- and L-Methionine Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxidation of the sulfur atom in methionine, an amino acid susceptible to reactive oxygen species (ROS), results in the formation of two diastereomers: L-methionine-(S)-sulfoxide and L-methionine-(R)-sulfoxide, often referred to as L- and D-methionine sulfoxide (B87167) in the context of the stereocenter at the sulfur atom. This guide provides an objective comparison of the structural and functional characteristics of these two diastereomers, supported by experimental data, to aid researchers in understanding their distinct biological roles and enzymatic processing.

Structural Differences

The fundamental difference between D- and L-methionine sulfoxide lies in the three-dimensional arrangement of the atoms around the chiral sulfur center. While both are derived from L-methionine and thus have the same L-configuration at the alpha-carbon, the oxidation of the thioether group introduces a new stereocenter at the sulfur atom. This results in two non-superimposable mirror images with respect to the sulfur atom, known as diastereomers.

FeatureL-Methionine-(S)-sulfoxideL-Methionine-(R)-sulfoxide
Chirality at Sulfur S-configurationR-configuration
Enzymatic Recognition Specifically recognized and reduced by Methionine Sulfoxide Reductase A (MsrA).[1][2]Specifically recognized and reduced by Methionine Sulfoxide Reductase B (MsrB).[1][2]

Enzymatic Reduction and Kinetic Comparison

The biological reduction of methionine sulfoxide is a critical cellular repair mechanism, primarily carried out by the methionine sulfoxide reductase (Msr) system. This system comprises two main enzymes, MsrA and MsrB, which exhibit strict stereospecificity for the S- and R-diastereomers of methionine sulfoxide, respectively.[1][2]

The kinetic parameters of these enzymes highlight their substrate specificity and catalytic efficiency. A direct comparison of the MsrA and MsrB domains from a fusion protein in Streptococcus pneumoniae provides valuable insight into their relative activities under identical conditions.

Table 1: Kinetic Parameters of S. pneumoniae MsrA and MsrB Domains with Dabsylated Substrates [3]

Enzyme DomainSubstrateApparent Km (mM)Apparent kcat (s-1)Catalytic Efficiency (kcat/Km) (M-1s-1)
MsrA Dabsyl-Met-S-SO0.860.09105
MsrB Dabsyl-Met-R-SO0.0380.03789

Data from a study on the MsrA–MsrB fusion protein from Streptococcus pneumoniae, ensuring identical experimental conditions for both domains.

In mammals, the MsrB family includes multiple isoforms with varying catalytic efficiencies. Notably, MsrB1, which contains a selenocysteine (B57510) residue in its active site, exhibits significantly higher activity compared to its cysteine-containing counterparts.[4][5]

Table 2: Kinetic Parameters of Mammalian MsrB Isoforms with Dabsyl-Met-R-SO [4]

EnzymeKm (mM)kcat (s-1)kcat/Km (M-1s-1)
MsrB1 (Sec-containing) 1.02.282280
MsrB1 (Cys mutant) 1.10.02825
MsrB2 (Cys-containing) 0.170.221294
MsrB3 (Cys-containing) 2.92.29790

Note: The substrate used was dabsylated L-methionine-R-sulfoxide.

The data clearly indicates that while both MsrA and MsrB are catalytically competent, the MsrB domain of the studied bacterial fusion protein shows a higher affinity (lower Km) for its substrate.[3] In mammals, the selenoprotein MsrB1 is the most efficient of the MsrB isoforms.[4][5] Furthermore, studies on E. coli enzymes have shown that MsrA is significantly more efficient at reducing free methionine-S-sulfoxide compared to MsrB's activity on free methionine-R-sulfoxide, with a reported 1000-fold difference in catalytic efficiency.[6]

Experimental Protocols

Methionine Sulfoxide Reductase Activity Assay using Dabsylated Substrates and HPLC

This protocol outlines a common method for determining the activity of MsrA and MsrB by monitoring the reduction of dabsylated methionine sulfoxide diastereomers to dabsylated methionine via High-Performance Liquid Chromatography (HPLC).[2][4]

1. Preparation of Dabsylated Substrates:

  • Dissolve dabsyl chloride in acetone (B3395972) or acetonitrile (B52724).

  • React the dabsyl chloride solution with a racemic mixture of L-methionine sulfoxide or with purified S- and R-diastereomers in a carbonate buffer (pH 8.5-9.5) at an elevated temperature (e.g., 70°C) for 15-30 minutes.[7]

  • The resulting dabsylated methionine sulfoxide diastereomers can be purified by HPLC.

2. Enzymatic Reaction:

  • Prepare a reaction mixture containing:

    • 50 mM sodium phosphate (B84403) buffer (pH 7.5)

    • 20 mM Dithiothreitol (DTT) as a reducing agent

    • A defined concentration of dabsylated L-methionine-(S)-sulfoxide (for MsrA) or dabsylated L-methionine-(R)-sulfoxide (for MsrB)

    • The purified Msr enzyme or cell extract.[4]

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding an excess of a solvent like acetonitrile, which precipitates the protein.[4]

3. HPLC Analysis:

  • Centrifuge the stopped reaction mixture to pellet the precipitated protein.

  • Inject the supernatant into a reverse-phase HPLC system.

  • Separate the dabsylated methionine product from the unreacted dabsylated methionine sulfoxide substrate using a suitable gradient of solvents (e.g., acetonitrile and an acetate (B1210297) buffer).

  • Detect the dabsylated amino acids using a UV/VIS detector at a wavelength of approximately 436 nm.[8]

  • Quantify the amount of dabsylated methionine produced by comparing the peak area to a standard curve.

Separation of D- and L-Methionine Sulfoxide Diastereomers

The preparation of pure diastereomers is crucial for specific enzyme assays. A common method involves fractional crystallization of their picrate (B76445) salts.[2] More recently, advanced chromatographic techniques like supercritical fluid chromatography have been shown to provide excellent separation and high purity of the diastereomers.

Visualizing the Enzymatic Reduction Pathway

The following diagrams illustrate the stereospecific reduction of D- and L-methionine sulfoxide by the Msr system.

Methionine_Sulfoxide_Reduction cluster_enzymes Enzymatic Reduction cluster_redox Reductant Cycling Met_S_SO L-Methionine-(S)-sulfoxide Met L-Methionine Met_S_SO->Met MsrA Met_R_SO L-Methionine-(R)-sulfoxide Met_R_SO->Met MsrB MsrA MsrA Trx_ox Thioredoxin (oxidized) MsrA->Trx_ox MsrB MsrB MsrB->Trx_ox transfers e- Trx_red Thioredoxin (reduced) Trx_red->MsrA Trx_red->MsrB Trx_red->Trx_ox

Caption: Stereospecific reduction of methionine sulfoxide diastereomers by MsrA and MsrB.

The following diagram details the experimental workflow for the Msr activity assay.

MSR_Assay_Workflow start Start prep_substrate Prepare Dabsylated Methionine Sulfoxide (S or R diastereomer) start->prep_substrate reaction_setup Set up Enzymatic Reaction: - Buffer (pH 7.5) - DTT - Dabsylated Substrate - Msr Enzyme prep_substrate->reaction_setup incubation Incubate at 37°C reaction_setup->incubation stop_reaction Stop Reaction (e.g., with Acetonitrile) incubation->stop_reaction centrifugation Centrifuge to Pellet Protein stop_reaction->centrifugation hplc_analysis Analyze Supernatant by HPLC centrifugation->hplc_analysis quantification Quantify Dabsylated Methionine hplc_analysis->quantification end End quantification->end

Caption: Experimental workflow for the methionine sulfoxide reductase (Msr) activity assay.

References

The Impact of D-Methionine Sulfoxide on Protein Aggregation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers on the role of methionine oxidation in modulating the aggregation of amyloidogenic proteins, with a comparative look at alternative antioxidant and anti-aggregation agents.

The aggregation of misfolded proteins is a central pathological hallmark of numerous neurodegenerative diseases, including Alzheimer's and Parkinson's disease. A key factor implicated in the initiation and modulation of this process is oxidative stress. One of the most susceptible amino acids to oxidation is methionine, which is converted to methionine sulfoxide (B87167) (MetO). This guide explores the validated effects of this conversion, focusing on the D-diastereomer of MetO (methionine-R-sulfoxide), and compares its impact with that of other compounds known to interfere with protein aggregation.

Methionine Oxidation: An Inhibitor of Fibril Formation

Contrary to what might be expected from a damage-associated modification, the oxidation of methionine residues within amyloidogenic proteins like amyloid-beta (Aβ) and alpha-synuclein (B15492655) does not typically accelerate the formation of large, insoluble fibrillar aggregates. Instead, compelling evidence indicates that methionine oxidation significantly hinders the rate of fibrillization and alters the aggregation pathway, often favoring the formation of smaller, soluble oligomeric species[1][2].

For instance, the fibrillation of alpha-synuclein at physiological pH is reportedly completely inhibited by the oxidation of its methionine residues[2]. Similarly, the oxidation of the methionine at position 35 (Met35) in the Aβ peptide significantly slows the rate of fibril formation[1]. This phenomenon is attributed to the increased polarity and steric bulk of the sulfoxide group compared to the thioether in methionine, which disrupts the hydrophobic interactions and precise molecular packing required to form highly ordered β-sheet-rich amyloid fibrils.

While direct studies on the effect of exogenous free D-methionine sulfoxide as an additive in aggregation assays are limited, the impact of the oxidized state of the protein itself is well-documented. The cellular defense against this form of oxidative damage is managed by a class of enzymes called methionine sulfoxide reductases (Msrs). MsrB enzymes are stereospecific for reducing the R-diastereomer of methionine sulfoxide (this compound) back to methionine, highlighting the biological relevance of this specific isomer[3][4].

Comparative Efficacy of Anti-Aggregation Strategies

To contextualize the effect of methionine oxidation, it is useful to compare it with other known anti-aggregation agents. The following table summarizes quantitative data on the inhibition of protein aggregation by methionine oxidation and two well-characterized alternative compounds: Epigallocatechin-3-gallate (EGCG), a polyphenol from green tea, and N-Acetylcysteine (NAC), a glutathione (B108866) precursor and antioxidant.

Compound/Modification Target Protein Assay Key Finding Reference
Methionine Oxidation Amyloid-β (Aβ)Thioflavin T (ThT) FluorescenceFibrillization rate was three times slower for Aβ with oxidized Met35 compared to the unmodified peptide.[1]
Methionine Oxidation Alpha-SynucleinMultiple BiophysicalComplete inhibition of fibril formation at physiological pH. Stabilizes soluble oligomers.[2]
EGCG Amyloid-β (Aβ)Immuno-Infrared SensorInduces degradation of Aβ fibrils and inhibits the formation of new fibrils and oligomers.[5]
EGCG Alpha-SynucleinMultiple BiophysicalPrevents fibrillogenesis and remodels existing fibrils into non-toxic, amorphous aggregates.[6][7]
N-Acetylcysteine (NAC) Tau ProteinWestern Blot, IHCMinimized the expression of intra-neuronal tau aggregation in an animal model of Alzheimer's Disease.[8]
N-Acetylcysteine (NAC) DesminMicroscopyPrevents stress-induced desmin aggregation in cellular models of desminopathy.[9]

Experimental Protocols

In Vitro Protein Aggregation Assessment via Thioflavin T (ThT) Fluorescence Assay

This protocol provides a general framework for measuring the kinetics of protein aggregation in vitro. It is readily adaptable for studying proteins such as Aβ or alpha-synuclein and for testing the effects of modifications (like methionine oxidation) or added compounds.

Materials:

  • Lyophilized aggregation-prone protein (e.g., Aβ42 or alpha-synuclein)

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, nuclease-free water

  • Black, clear-bottom 96-well microplates

  • Plate reader with fluorescence capability (Excitation: ~440-450 nm, Emission: ~480-490 nm)

  • Shaking incubator

Procedure:

  • Preparation of ThT Stock Solution: Prepare a 1 mM stock solution of ThT in sterile water. Filter the solution through a 0.22 µm syringe filter to remove any aggregates. Store protected from light.

  • Preparation of Protein Monomers: Reconstitute the lyophilized protein according to the manufacturer's instructions to obtain a monomeric stock solution. This often involves dissolution in a strong solvent (e.g., HFIP for Aβ) followed by removal of the solvent and resuspension in an appropriate buffer. It is crucial to start with aggregate-free protein for reproducible kinetics.

  • Assay Setup:

    • In each well of the 96-well plate, combine the reaction components. A typical 100 µL reaction might include:

      • Protein solution (e.g., final concentration of 10-100 µM)

      • ThT (final concentration of 10-25 µM)

      • Test compound (e.g., EGCG, NAC) or vehicle control (e.g., DMSO, buffer)

      • PBS to bring the final volume to 100 µL

    • Control Wells: Include wells with protein and ThT (positive control for aggregation), wells with buffer and ThT only (blank), and wells with the test compound and ThT (to check for fluorescence interference).

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Place the plate in a fluorescence microplate reader set to 37°C.

    • Set the reader to take fluorescence measurements at regular intervals (e.g., every 15-30 minutes) for a period of 24-72 hours.

    • Enable orbital or linear shaking between reads to promote aggregation.

  • Data Analysis:

    • Subtract the blank fluorescence values from all experimental wells.

    • Plot the fluorescence intensity as a function of time. The resulting curve will typically be sigmoidal for aggregating samples, showing a lag phase, an exponential growth phase, and a plateau.

    • Compare the curves of treated samples to the untreated positive control. Inhibition of aggregation can be observed as a longer lag time, a decreased slope of the growth phase, or a lower final fluorescence intensity.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the conceptual pathway of methionine's role in protein aggregation and a typical experimental workflow for its investigation.

G stress Oxidative Stress (e.g., ROS) met Protein with Methionine stress->met oxidation misfolding Misfolding & Unfolding met->misfolding met_ox Protein with Methionine Sulfoxide oligomers Soluble Oligomers met_ox->oligomers promotes fibrils Insoluble Fibrils (β-sheet rich) met_ox->fibrils hinders misfolding->oligomers misfolding->fibrils leads to oligomers->fibrils msr MsrB Enzyme (Reductase) msr->met_ox reduces

Caption: Role of Methionine Oxidation in Protein Aggregation Pathways.

G start Prepare Monomeric Protein Solution group1 Control Group: Unmodified Protein start->group1 group2 Test Group 1: Oxidized Protein (MetO form) start->group2 group3 Test Group 2: + Alternative Inhibitor (e.g., EGCG, NAC) start->group3 induce Induce Aggregation (37°C with shaking) group1->induce group2->induce group3->induce tht Monitor Kinetics (Thioflavin T Assay) induce->tht analysis Analyze Data: Compare Lag Time & Aggregation Rate tht->analysis

Caption: Experimental Workflow for Comparing Anti-Aggregation Effects.

References

The Protective Role of D-Methionine Sulfoxide: A Comparative Analysis Across Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the therapeutic potential of targeting methionine oxidation in neurodegenerative and sensory disorders.

Oxidative stress, a key player in the pathogenesis of a wide array of diseases, wreaks havoc on cellular components, including proteins. One of the amino acids most susceptible to this damage is methionine, which is readily oxidized to methionine sulfoxide (B87167) (MetO). The body possesses a crucial defense mechanism against this form of damage: the methionine sulfoxide reductase (Msr) system, which reverses this oxidation. This guide provides a comparative analysis of the therapeutic potential of D-methionine (B559542) and the modulation of the Msr system in preclinical models of noise-induced hearing loss, Alzheimer's disease, and Parkinson's disease, offering researchers and drug development professionals a comprehensive overview of the current experimental landscape.

Performance in Noise-Induced Hearing Loss (NIHL)

D-methionine (D-met) has demonstrated significant otoprotective effects in animal models of NIHL, primarily by mitigating oxidative stress and subsequent apoptosis in the cochlea.

Quantitative Data Summary
Animal ModelTreatmentDosageKey FindingsReference
C57BL/6 MiceD-methionine (pre- and post-noise exposure)400 mg/kgSignificantly decreased Auditory Brainstem Response (ABR) threshold shift after noise exposure.[1][1]
C57BL/6 MiceD-methionine (pre- and post-noise exposure)100, 200, or 400 mg/kg400 mg/kg dose was most effective in preventing ABR threshold shifts at 1, 7, and 14 days post-exposure. Partial protection was observed with 200 mg/kg.[2][2]
ChinchillaD-methionine (post-noise exposure)Not specifiedAdministration 3-7 hours post-noise significantly reduced day 21 ABR threshold shift at 2 and 4 kHz and reduced outer hair cell loss.[3][3]
ChinchillaD-methionine (pre-loading)Not specifiedPreloading 2.5 to 3.5 days before steady-state noise and 2 to 3 days before impulse noise significantly reduced ABR threshold shifts.[4][4]
Experimental Protocols

Noise-Induced Hearing Loss Mouse Model

  • Animals: 6-week-old male C57BL/6 mice.[2]

  • Noise Exposure: 100 dB sound pressure level (SPL) for 8 hours.[1]

  • Treatment Groups:

    • Control: No noise exposure, intraperitoneal (i.p.) injection of normal saline.

    • Noise-Exposed: Noise exposure, i.p. injection of normal saline.

    • Pre-treatment: i.p. injection of D-met (400 mg/kg) twice a day for 3 days, followed by noise exposure.[1]

    • Post-treatment: Noise exposure, followed by i.p. injection of D-met (400 mg/kg) twice a day for 3 days.[1]

  • Auditory Function Assessment: Auditory Brainstem Response (ABR) was measured before and after noise exposure. A click sound was used as the stimulus, and thresholds were determined.[1][5]

Signaling Pathway and Experimental Workflow

NIHL_Workflow cluster_workflow Experimental Workflow for NIHL Model Animal Model C57BL/6 Mice Noise Exposure 100 dB SPL 8 hours Animal Model->Noise Exposure Treatment D-methionine (i.p.) - Pre-treatment - Post-treatment Noise Exposure->Treatment Assessment Auditory Brainstem Response (ABR) Treatment->Assessment Histology Cochlear Morphology (Hair Cell Loss) Assessment->Histology

Experimental workflow for the noise-induced hearing loss model.

NIHL_Pathway cluster_pathway D-methionine Action in NIHL NE Noise Exposure ROS Increased Reactive Oxygen Species (ROS) NE->ROS OS Oxidative Stress ROS->OS Apoptosis Apoptosis of Hair Cells OS->Apoptosis HL Hearing Loss Apoptosis->HL DMet D-methionine DMet->ROS Scavenges

Protective mechanism of D-methionine in noise-induced hearing loss.

Performance in Alzheimer's Disease

In Alzheimer's disease (AD) models, the focus shifts to the oxidation of methionine residues within the amyloid-beta (Aβ) peptide, which is implicated in its aggregation and neurotoxicity.[6][7] Enhancing the activity of the MsrA enzyme or clearing MetO-containing proteins has shown therapeutic promise.

Quantitative Data Summary
Animal ModelTreatmentKey FindingsReference
APP/PS1 MiceImmunization with MetO-rich proteinAt 10 months of age, immunized mice showed a 31% decrease in plasma Aβ42 and a 28% decrease in brain Aβ42 compared to controls. They also exhibited improved short and long-term memory in Y-maze and novel object recognition tests.[8][9][10][8][9][10]
APP+/MsrAKO MiceMsrA gene knockoutHigher levels of soluble Aβ in the brain compared to APP+ mice. Compromised mitochondrial respiration and cytochrome c oxidase activity.[11][12][11][12]
5XFAD MiceAge-related changesAn average of 17.1% apolipoprotein E (APOE) oxidation was observed in 9-month-old 5XFAD mice compared to 6.7% in wild-type mice.[13][13]
Experimental Protocols

Immunization in an Alzheimer's Disease Mouse Model

  • Animals: Transgenic AD model (APP/PS1) mice.[8]

  • Immunization: Mice were immunized at 4 months of age with a recombinant methionine sulfoxide (MetO)-rich protein from Zea mays. Control mice received adjuvant only.[8][10]

  • Behavioral Testing: At 10 months of age, short-term memory was assessed using a forced Y-maze test, and long-term memory was evaluated with a novel object recognition test.[8]

  • Biochemical Analysis: Levels of Aβ42 in blood plasma and brain extracts were quantified using ELISA. Amyloid plaque burden was assessed via immunohistochemistry.[8]

Signaling Pathway and Experimental Workflow

AD_Workflow cluster_workflow Experimental Workflow for AD Immunization Model Animal Model APP/PS1 Mice Immunization MetO-rich Protein (at 4 months) Animal Model->Immunization Behavioral Tests Y-maze & Novel Object Recognition (at 10 months) Immunization->Behavioral Tests Biochemical Analysis Aβ42 Levels (ELISA) Plaque Burden (IHC) Behavioral Tests->Biochemical Analysis

Workflow for the Alzheimer's disease immunization study.

AD_Pathway cluster_pathway Methionine Oxidation in Alzheimer's Disease OS Oxidative Stress MetO Methionine-35 Oxidation in Amyloid-β OS->MetO Aggregation Altered Aβ Aggregation (Increased Soluble Oligomers) MetO->Aggregation Toxicity Neurotoxicity Aggregation->Toxicity AD Alzheimer's Disease Pathology Toxicity->AD MsrA MsrA MsrA->MetO Reduces Immunization Immunization with MetO-rich Protein Clearance Clearance of MetO-Aβ Immunization->Clearance Clearance->Aggregation Reduces

Role of methionine sulfoxide in Alzheimer's disease pathology.

Performance in Parkinson's Disease

In Parkinson's disease (PD) models, the focus is on the protection of dopaminergic neurons from oxidative stress and the aggregation of α-synuclein. The MsrA enzyme has been shown to play a significant neuroprotective role.

Quantitative Data Summary
Cell/Animal ModelTreatmentKey FindingsReference
Primary Midbrain CulturesMsrA overexpression (lentivirus)Suppressed dopaminergic cell death induced by rotenone (B1679576) and mutant α-synuclein (A53T).[14][14]
PC12 CellsWildtype α-synuclein overexpressionDecreased cell viability, which was further amplified by inhibition of methionine sulfoxide reductase.[15][16][15][16]
PC12 CellsM127A mutant α-synuclein expressionLower cellular vulnerability compared to wildtype α-synuclein-expressing cells, suggesting M127 is a key target for oxidative modification.[15][16][15][16]
Rotenone-induced PD Rat ModelRotenone (2.75 or 3.0 mg/kg/day)Caused a 45% loss of tyrosine hydroxylase-positive substantia nigra neurons.[17][17]
Experimental Protocols

In Vitro Parkinson's Disease Model

  • Cell Culture: Primary midbrain cultures or PC12 cells.

  • Toxin Induction:

    • Rotenone: A complex I inhibitor used to induce mitochondrial dysfunction and oxidative stress.[14][18][19]

    • α-Synuclein Overexpression: Lentiviral or tetracycline-inducible systems to express wildtype or mutant α-synuclein.[14][15][16]

  • Intervention: Overexpression of MsrA using lentiviral vectors.[14]

  • Outcome Measures:

    • Dopaminergic Cell Survival: Quantification of tyrosine hydroxylase-positive (TH+) neurons.[14]

    • Cell Viability Assays: To assess cytotoxicity.[15][16]

    • Protein Aggregation: Analysis of α-synuclein oligomerization and aggregation.[14]

Signaling Pathway and Experimental Workflow

PD_Workflow cluster_workflow Experimental Workflow for In Vitro PD Model Cell Model Primary Midbrain Cultures or PC12 Cells Toxin/Stress Rotenone or α-Synuclein Overexpression Cell Model->Toxin/Stress Intervention MsrA Overexpression Toxin/Stress->Intervention Outcome Assessment Dopaminergic Cell Survival Cell Viability Protein Aggregation Intervention->Outcome Assessment

Workflow for in vitro studies in Parkinson's disease models.

PD_Pathway cluster_pathway MsrA-mediated Neuroprotection in Parkinson's Disease Toxin Rotenone / Mutant α-Synuclein ROS Increased ROS & Oxidative Stress Toxin->ROS MetO Methionine Oxidation in Proteins (e.g., α-Synuclein) ROS->MetO Aggregation Protein Aggregation MetO->Aggregation Death Dopaminergic Neuron Death Aggregation->Death MsrA MsrA MsrA->MetO Repairs

Protective role of MsrA in Parkinson's disease models.

Conclusion

The comparative analysis of D-methionine sulfoxide and the Msr system across these distinct disease models reveals a common thread: the critical role of oxidative stress and protein oxidation in their pathophysiology. In NIHL, direct antioxidant intervention with D-methionine shows clear protective effects. In the more complex neurodegenerative landscapes of Alzheimer's and Parkinson's diseases, targeting the consequences of methionine oxidation, either by enhancing the endogenous repair system (MsrA) or by clearing the oxidized proteins, presents a promising therapeutic strategy. The quantitative data and experimental protocols summarized here provide a valuable resource for researchers aiming to further explore and translate these findings into clinical applications. Future studies should focus on elucidating the specific protein targets of methionine oxidation in each disease and developing targeted strategies to modulate the Msr system for therapeutic benefit.

References

Safety Operating Guide

Proper Disposal of D-Methionine Sulfoxide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of D-Methionine sulfoxide (B87167), a compound that requires careful handling due to its potential environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle D-Methionine sulfoxide with appropriate personal protective equipment (PPE). This includes safety glasses, chemical-resistant gloves, and a lab coat.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[1][2]

Key Hazard Information:

  • Oral Toxicity: this compound hydrochloride is harmful if swallowed.[3]

  • Environmental Hazard: It is very toxic to aquatic life with long-lasting effects.[3] Therefore, it is critical to prevent its release into the environment.[3]

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste and to avoid environmental contamination. Do not empty into drains or dispose of with regular trash.[2][4][5]

  • Waste Collection:

    • Carefully sweep up solid this compound, avoiding dust formation.[1][6]

    • Place the collected material into a suitable, clearly labeled, and sealed container for chemical waste.[1][4][6]

  • Consult Local Regulations:

    • Waste disposal regulations can vary significantly by region and institution. It is mandatory to consult your institution's Environmental Health and Safety (EHS) department or local waste disposal authorities for specific guidance.[1][2][5][7] They will provide information on approved waste disposal plants and any specific labeling or containment requirements.[3]

  • Professional Waste Disposal:

    • Arrange for the collected this compound waste to be picked up by a licensed chemical waste disposal contractor.[7]

    • In some cases, it may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by qualified professionals at a licensed facility.

Accidental Spill Cleanup

In the event of a spill, the area should be evacuated if the spill is large. For small spills, contain the material using an inert absorbent and then sweep it into a designated chemical waste container.[8] The affected area should then be cleaned with soap and water.[8]

Decision-Making Flowchart for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

D_Methionine_Sulfoxide_Disposal cluster_start Start cluster_assessment Hazard Assessment cluster_containment Containment cluster_consultation Consultation cluster_disposal Disposal cluster_end End start This compound Waste Generated assess_hazards Assess Hazards: - Harmful if swallowed[3] - Very toxic to aquatic life[3] start->assess_hazards Begin Disposal Process contain_waste Collect in a labeled, sealed hazardous waste container[1][4][6] assess_hazards->contain_waste Hazards Identified consult_ehs Consult Institutional EHS & Local Regulations[1][2][5][7] contain_waste->consult_ehs Waste Secured professional_disposal Arrange for pickup by a licensed waste disposal contractor[7] consult_ehs->professional_disposal Follow Guidance incineration Alternatively, consider incineration in a suitable facility[1] consult_ehs->incineration If Permitted end Proper Disposal Complete professional_disposal->end incineration->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-Methionine sulfoxide
Reactant of Route 2
Reactant of Route 2
D-Methionine sulfoxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.